Naltriben
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2/t20-,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVWWEYETMPAMX-IFKAHUTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912218 | |
| Record name | Naltriben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111555-58-9 | |
| Record name | Naltriben | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111555-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naltrindole benzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111555589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naltriben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NALTRIBEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXG719F189 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Naltriben: A Dual-Action Ligand Targeting Opioid and TRP Channels
An In-depth Technical Guide on the Mechanism of Action
Naltriben, a derivative of the opioid antagonist naltrexone, is a powerful pharmacological tool for researchers in neuroscience and oncology. Its mechanism of action is multifaceted, primarily characterized by its potent and selective antagonism of the delta (δ)-opioid receptor, particularly the δ2 subtype.[1][2][3] Intriguingly, recent studies have unveiled a second, independent mechanism: the activation of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][4][5] This dual activity makes this compound a unique molecular probe for dissecting complex signaling pathways and a potential therapeutic agent in various disease contexts. At high concentrations, it has also been observed to exhibit kappa (κ)-opioid receptor agonist activity.[2][6]
Delta-Opioid Receptor Antagonism
This compound is widely recognized for its high affinity and selectivity for the δ-opioid receptor.[2] This property has been instrumental in the characterization of δ-opioid receptor subtypes, namely δ1 and δ2.[2][6] By competitively binding to these receptors, this compound blocks the effects of endogenous and exogenous δ-opioid agonists. This antagonistic action has been demonstrated in various in vitro and in vivo models.[3][6] The blockade of δ-opioid receptors by this compound has been shown to modulate neurotransmission and has been investigated for its potential in treating conditions such as alcohol dependence.[7]
The antagonism of the δ-opioid receptor by this compound prevents the downstream signaling cascade typically initiated by agonist binding. This includes the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type voltage-gated calcium channels.
TRPM7 Channel Activation
In addition to its well-established role as a δ-opioid antagonist, this compound has been identified as a potent activator of the TRPM7 channel.[1][8] TRPM7 is a ubiquitously expressed ion channel with a covalently linked kinase domain, playing a crucial role in cellular magnesium and calcium homeostasis, as well as in processes like cell migration and proliferation.[8]
This compound's activation of TRPM7 is independent of its opioid receptor activity.[8] It potentiates TRPM7-like currents, leading to a robust influx of calcium (Ca2+) into the cell.[4][5] This increase in intracellular Ca2+ acts as a second messenger, triggering downstream signaling pathways. One of the key pathways activated by this compound-mediated TRPM7 activation is the MAPK/ERK signaling cascade.[4][5] This has been particularly studied in the context of glioblastoma, where this compound-induced TRPM7 activation enhances cell migration and invasion.[4][5] The activation of TRPM7 by this compound has also been implicated in promoting the M2 phenotype in macrophages, which can contribute to tumor progression.[9][10]
Quantitative Data
The following table summarizes the quantitative data available for this compound's interaction with its primary targets.
| Target | Parameter | Value | Species | Assay | Reference |
| δ-Opioid Receptor | Ki | 7 nM | Mouse | Radioligand Binding | [11] |
| μ-Opioid Receptor | Ki | >1000 nM | Mouse | Radioligand Binding | [11] |
| κ-Opioid Receptor | Ki | >1000 nM | Mouse | Radioligand Binding | [11] |
| TRPM7 Channel | EC50 | ~20 µM | - | Ca2+ Imaging-based Assay | [5] |
Note: Ki values can vary depending on the experimental conditions and tissues used.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
Methodology:
-
Tissue Preparation: Brain tissue (e.g., from mouse or rat) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane suspension is incubated with a specific radioligand for the receptor of interest (e.g., [3H]naltrindole for δ-receptors, [3H]DAMGO for μ-receptors, [3H]U69,593 for κ-receptors) and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for TRPM7 Channel Activity
Objective: To measure the effect of this compound on TRPM7 channel currents.
Methodology:
-
Cell Culture: HEK293 cells stably expressing recombinant TRPM7 channels are cultured on glass coverslips.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal (pipette) solution contains (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, and 10 EGTA, adjusted to pH 7.2.
-
Voltage Protocol: Cells are held at a holding potential of -60 mV. Voltage ramps from -100 mV to +100 mV over 500 ms (B15284909) are applied every 5 seconds to elicit TRPM7 currents.
-
Drug Application: this compound is applied to the cells via a perfusion system at various concentrations.
-
Data Acquisition and Analysis: The current responses before, during, and after this compound application are recorded and analyzed. The outward current at +80 mV is typically used for quantification. The EC50 value for this compound's activation of TRPM7 is determined by fitting the concentration-response data to a Hill equation.
Signaling Pathways and Experimental Workflows
Caption: this compound's antagonism of the δ-opioid receptor signaling pathway.
Caption: this compound-induced activation of the TRPM7 channel and downstream signaling.
Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound's effect on TRPM7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound promotes tumor growth by activating the TRPM7-mediated development of the anti-inflammatory M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. delta Opioid affinity and selectivity of 4-hydroxy-3-methoxyindolomorphinan analogues related to naltrindole - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben: A Technical Guide to its Selective Antagonism of the δ2-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben is a potent and selective antagonist of the delta-2 (δ2) opioid receptor, a subtype of the delta-opioid receptor (DOR). Its ability to differentiate between the δ1 and δ2 subtypes has made it an invaluable pharmacological tool for elucidating the distinct physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of this compound, focusing on its binding profile, the experimental methodologies used to characterize its selectivity, and its mechanism of action within the context of δ2-opioid receptor signaling.
Data Presentation: Binding Affinity and Selectivity of this compound
The selectivity of this compound for the δ2-opioid receptor is paramount to its utility in research. This selectivity is quantified through binding affinity studies, which determine the concentration of the drug required to occupy 50% of the receptors (Ki value). A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Ki (nM) | Selectivity Fold (δ1 vs δ2) | Reference |
| δ-Opioid | [3H]this compound binding inhibition by BNTX (δ1 antagonist) | - | 9.6- to 12.9-fold less potent than this compound | [1] |
| μ-Opioid | [3H]DAMGO displacement by this compound | 19.79 ± 1.12 | - | |
| κ-Opioid | [3H]diprenorphine displacement by this compound (in the presence of DAMGO and DPDPE) | 82.75 ± 6.32 | - |
Experimental Protocols
The characterization of this compound as a selective δ2-opioid receptor antagonist relies on a combination of in vitro and in vivo experimental techniques. The following are detailed methodologies for key experiments.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for various opioid receptor subtypes by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cell lines expressing a single opioid receptor subtype (δ, μ, or κ).
-
Radioligand specific for the receptor subtype (e.g., [3H]naltrindole for δ-opioid receptors).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Protocol 2: [35S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins following receptor stimulation by an agonist. This compound's antagonist activity is determined by its ability to inhibit agonist-stimulated [35S]GTPγS binding.
Materials:
-
Cell membranes expressing the δ2-opioid receptor.
-
A δ2-opioid receptor agonist (e.g., Deltorphin II).
-
This compound.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Incubate the cell membranes with varying concentrations of this compound and a fixed concentration of the δ2 agonist.
-
Initiation: Add [35S]GTPγS and GDP to initiate the reaction.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of this compound. The ability of this compound to reduce the agonist-stimulated signal indicates its antagonist activity.
Protocol 3: In Vivo Tail-Flick Test for Antinociception
This test assesses the analgesic effects of opioid agonists and the ability of antagonists like this compound to block these effects in animal models.
Materials:
-
Male Sprague-Dawley rats.
-
A δ2-opioid receptor agonist (e.g., [D-Ala2,Glu4]deltorphin).
-
This compound.
-
Tail-flick apparatus (radiant heat source).
Procedure:
-
Acclimation: Acclimate the rats to the testing environment and the tail-flick apparatus.
-
Baseline Measurement: Determine the baseline tail-flick latency by applying the radiant heat source to the rat's tail and measuring the time it takes for the rat to flick its tail away. A cut-off time is used to prevent tissue damage.
-
Drug Administration: Administer this compound (or vehicle control) via a specific route (e.g., subcutaneous injection).
-
Agonist Administration: After a set pre-treatment time, administer the δ2 agonist.
-
Post-treatment Measurement: At various time points after agonist administration, measure the tail-flick latency again.
-
Data Analysis: An increase in tail-flick latency indicates an analgesic effect of the agonist. The ability of this compound to prevent this increase demonstrates its antagonist activity in vivo.[2]
Visualizations: Pathways and Workflows
To better understand the experimental logic and the molecular mechanisms involved, the following diagrams are provided.
Conclusion
This compound's well-characterized selectivity for the δ2-opioid receptor makes it an indispensable tool in opioid research. The experimental protocols and data presented in this guide provide a framework for its effective use in investigating the nuanced roles of δ-opioid receptor subtypes in health and disease. Further research utilizing this compound will continue to unravel the complexities of the opioid system, paving the way for the development of more targeted and effective therapeutics.
References
- 1. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Naltriben in Neurological Disease Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Naltriben, a potent and selective antagonist of the delta-opioid receptor (DOR), has emerged as a critical pharmacological tool in the exploration of neurological diseases. Its ability to differentiate between delta-opioid receptor subtypes, coupled with its complex pharmacological profile, has provided invaluable insights into the roles of these receptors in conditions such as neuropathic pain, addiction, and neurodegenerative disorders. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in key experimental models, and the signaling pathways it modulates.
Pharmacological Profile of this compound
This compound's primary mechanism of action is the competitive antagonism of the delta-opioid receptor. However, its pharmacological activity is nuanced, extending to other opioid receptors at varying concentrations and even to non-opioid ion channels.
Binding Affinity and Selectivity
This compound exhibits a high affinity for delta-opioid receptors, with a notable selectivity for the δ2 subtype over the δ1 subtype. This selectivity has been instrumental in elucidating the distinct physiological roles of these receptor subtypes. At higher concentrations, this compound also interacts with mu- and kappa-opioid receptors.[1][2][3]
Table 1: this compound Binding Affinities (Ki) for Opioid Receptors
| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| δ-Opioid Receptor (non-selective) | Data not available in searched results | ||
| δ1-Opioid Receptor | Data not available in searched results | ||
| δ2-Opioid Receptor | Data not available in searched results | ||
| µ-Opioid Receptor | 19.79 ± 1.12 | Rat cortex membranes | [4] |
| κ2-Opioid Receptor | 82.75 ± 6.32 | Rat cerebral cortex slices | [4] |
Note: Specific Ki values for δ1 and δ2 subtypes from primary literature were not available in the searched results, though this compound is widely cited as a δ2-selective antagonist.
Functional Activity
Beyond its antagonist activity at delta-opioid receptors, this compound displays agonist activity at kappa-opioid receptors at high doses.[2][3] Furthermore, it has been identified as a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a ubiquitously expressed ion channel involved in a variety of cellular processes.[5][6]
Table 2: this compound Functional Activity
| Target | Activity | EC50/IC50 | Species/System | Reference |
| δ-Opioid Receptor | Antagonist | Data not available in searched results | [2] | |
| κ-Opioid Receptor | Agonist (at high doses) | Data not available in searched results | Rat | [2][3] |
| TRPM7 Channel | Activator | ~20 µM | HEK293 cells overexpressing TRPM7 | [5] |
Role in Neurological Disease Research
This compound's multifaceted pharmacological profile has been leveraged to investigate its role in various neurological conditions.
Neuropathic Pain
Delta-opioid receptors are recognized as promising targets for the treatment of chronic pain states, including neuropathic pain. This compound has been utilized to antagonize the effects of delta-opioid receptor agonists in preclinical models of neuropathic pain, helping to delineate the specific contributions of δ1 and δ2 receptor subtypes to analgesia.[3]
Addiction
The endogenous opioid system is critically involved in the reinforcing effects of drugs of abuse. Studies have employed this compound to investigate the role of delta-opioid receptors, particularly the δ2 subtype, in alcohol consumption. Research in rats bred for high alcohol preference has shown that this compound can selectively reduce alcohol intake, suggesting a role for δ2 receptors in the rewarding aspects of alcohol.[7]
Neuroprotection
Recent research has uncovered a neuroprotective role for this compound, particularly in the context of glutamate-induced excitotoxicity, a common pathological mechanism in neurodegenerative diseases and ischemic stroke. Interestingly, this neuroprotective effect appears to be independent of both opioid and TRPM7 receptor activity, suggesting a novel mechanism of action.[1] In models using HT22 hippocampal cells, this compound has been shown to protect against glutamate-induced cell death.[8][9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline key experimental protocols used in this compound research.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for different opioid receptors.
General Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the opioid receptors.
-
Binding Reaction: Incubate the membrane preparation with a specific radiolabeled ligand for the receptor of interest (e.g., [3H]DAMGO for µ-opioid receptors) and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
In Vivo Model of Traumatic Brain Injury (TBI)
Objective: To assess the neuroprotective effects of Naltrexone (B1662487) (a related opioid antagonist) in a mouse model of TBI.
Protocol:
-
Animal Model: Use adult male C57BL/6J mice.
-
Induction of TBI: Induce a controlled cortical impact (CCI) or use a modified Marmarou Weight-Drop method to create a traumatic brain injury.[4][12][13][14]
-
Drug Administration: Administer Naltrexone (e.g., intraperitoneally) at a specified dose and time course following the TBI.
-
Behavioral Assessment: Evaluate motor function and other behavioral parameters at various time points post-injury.
-
Histological and Molecular Analysis: At the end of the study, sacrifice the animals and collect brain tissue for analysis of lesion volume, neuronal degeneration, neuroinflammation (e.g., microglial activation), and expression of relevant genes and proteins.[4][12][13][14]
Glutamate-Induced Neurotoxicity in HT22 Cells
Objective: To evaluate the neuroprotective effects of this compound against glutamate-induced cell death.
Protocol:
-
Cell Culture: Culture HT22 mouse hippocampal cells in appropriate media.
-
Treatment: Treat the cells with a neurotoxic concentration of glutamate (B1630785) (e.g., 5 mM) in the presence or absence of varying concentrations of this compound.[8][9]
-
Cell Viability Assay: After a specified incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay.
-
Morphological Analysis: Observe and document changes in cell morphology using microscopy.
-
Mechanism of Action Studies: Investigate the underlying mechanisms of neuroprotection by measuring markers of apoptosis, oxidative stress, and relevant signaling pathways.[8][9][10][11]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the activation of TRPM7 channels by this compound.
Protocol:
-
Cell Preparation: Use a cell line that endogenously expresses or is engineered to overexpress TRPM7 channels (e.g., HEK293 cells or U87 glioblastoma cells).[5][15]
-
Recording: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV) to elicit TRPM7-like currents.
-
Drug Application: Perfuse the cells with a solution containing this compound at a known concentration (e.g., 50 µM) and record the changes in current amplitude.
-
Data Analysis: Analyze the current-voltage (I-V) relationship and the magnitude of the current potentiation by this compound to determine its effect on TRPM7 channel activity.[5][15]
Signaling Pathways
This compound's interaction with the delta-opioid receptor influences several downstream signaling cascades that are pivotal in neurological function.
Delta-Opioid Receptor Signaling
Delta-opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon agonist binding, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream targets. Additionally, DOR activation can modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. Another important downstream pathway is the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK). The activation of ERK can be mediated through both G protein-dependent and β-arrestin-dependent pathways and plays a role in synaptic plasticity and cell survival.[16][17][18]
Experimental Workflow: In Vivo TBI Study
The following diagram illustrates a typical workflow for an in vivo study investigating the neuroprotective effects of a compound like Naltrexone in a traumatic brain injury model.
Conclusion
This compound is a powerful and versatile tool in neurological disease research. Its selectivity for delta-opioid receptor subtypes has been fundamental to dissecting their roles in pain and addiction. Furthermore, the discovery of its neuroprotective effects, independent of opioid receptor antagonism, opens up new avenues for therapeutic development in neurodegenerative disorders. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research into the complex and promising pharmacology of this compound.
References
- 1. Naltrexone is neuroprotective against traumatic brain injury in mu opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of glutamate-induced neurotoxicity in HT22 mouse hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [iro.uiowa.edu]
- 13. Neuroprotective effects of naltrexone in a mouse model of post-traumatic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor heterodimerization leads to a switch in signaling: β-arrestin2-mediated ERK activation by μ-δ opioid receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Naltriben as a TRPM7 Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben, a well-documented δ-opioid receptor antagonist, has been identified as a potent and selective activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. This technical guide provides an in-depth overview of this compound's function as a TRPM7 activator, consolidating key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. Understanding the mechanisms by which this compound modulates TRPM7 is crucial for its application as a research tool and for exploring its therapeutic potential in various physiological and pathological processes, including cancer cell migration and neurological functions.
Introduction to this compound and TRPM7
This compound is a small organic molecule traditionally recognized for its selective antagonism of the δ2-opioid receptor.[1] More recently, it has been characterized as a positive gating modulator of the TRPM7 channel.[2][3] TRPM7 is a ubiquitously expressed ion channel that possesses a unique dual function: it is permeable to divalent cations such as Ca²⁺ and Mg²⁺, and it also contains a C-terminal α-kinase domain.[4] This "chanzyme" plays a critical role in cellular processes like magnesium homeostasis, cell adhesion, migration, and proliferation.[3][4] The discovery of this compound as a TRPM7 activator provides a valuable pharmacological tool to investigate the multifaceted roles of this channel.
Quantitative Data on this compound's Activation of TRPM7
The following tables summarize the key quantitative parameters of this compound's effect on TRPM7 channels, derived from electrophysiological and cell-based assays.
Table 1: Potency and Efficacy of this compound on TRPM7
| Parameter | Value | Cell Type | Reference |
| EC₅₀ | ~20 µM | HEK293 cells overexpressing TRPM7 | [2][3] |
| EC₅₀ | 20.7 µM | Not Specified | [1] |
| Current Density Increase | From 9.7 ± 2.4 pA/pF to 31.3 ± 4.9 pA/pF (at +100 mV) | U87 Glioblastoma Cells | [2] |
Table 2: Selectivity Profile of this compound
| Channel | Concentration | Effect | Reference |
| TRPM2 | 50 µM | No effect | [2][3] |
| TRPM8 | 50 µM | No effect | [2][3] |
| TRPV1 | 50 µM | No effect | [2][3] |
Mechanism of Action
This compound acts as a positive gating modulator of the TRPM7 channel.[1][2] Its mechanism is distinct in that it can activate TRPM7 currents even in the absence of intracellular Mg²⁺ depletion and under conditions of low phosphatidylinositol 4,5-bisphosphate (PIP₂), which are typically required for channel activation.[2][3] Mutagenesis studies have suggested that the binding site for this compound is likely located within or near the TRP domain of the TRPM7 channel.[3] This activation leads to an influx of cations, most notably Ca²⁺, which then triggers downstream signaling cascades.[2]
Signaling Pathway
Activation of TRPM7 by this compound has been shown to specifically upregulate the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) signaling pathway.[2] This activation does not appear to significantly impact the PI3K/Akt pathway.[2] The influx of Ca²⁺ following TRPM7 opening is a critical initiating event in this cascade.
References
- 1. Role of TRPM7 in Cancer: Potential as Molecular Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Naltriben: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben is a potent and highly selective antagonist of the delta (δ)-opioid receptor, making it an invaluable tool in pharmacological research. Its ability to differentiate between δ-opioid receptor subtypes has significantly contributed to the understanding of the opioid system. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its interaction with opioid receptors. Detailed experimental protocols for its characterization and diagrams of its associated signaling pathways are included to facilitate its application in research and drug development.
Chemical Structure and Identification
This compound, with the IUPAC name (4bS,8R,8aS,14bR)-7-(Cyclopropylmethyl)-5,6,7,8,9,14b-hexahydro-4,8-methano-8aH-bisbenzofuro[3,2-e:2′,3′-g]isoquinoline-1,8a-diol, is a derivative of naltrexone. Its chemical structure is characterized by a rigid pentacyclic framework.
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 111555-58-9[1] |
| Molecular Formula | C₂₆H₂₅NO₄[1] |
| Molecular Weight | 415.48 g/mol [1] |
| PubChem CID | 5486827[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and experimental application.
| Property | Value |
| Physical Form | Solid |
| Solubility | Soluble in DMSO[2][3] |
| Storage Temperature | -20°C[2] |
Pharmacological Properties and Receptor Binding Affinity
This compound is a selective δ-opioid receptor antagonist.[1] It exhibits high affinity for δ-opioid receptors with notable selectivity over mu (μ)- and kappa (κ)-opioid receptors. The binding affinity of this compound is typically determined through radioligand binding assays, with Ki values representing the inhibition constant.
Opioid Receptor Binding Affinity of this compound:
| Receptor Subtype | Reported Ki (nM) | Reference |
| Delta (δ) | 0.013 | [3] |
| Mu (μ) | 12 | [3] |
| Kappa (κ) | 13 | [3] |
Note: Ki values can vary between different studies and experimental conditions.
Signaling Pathways
The δ-opioid receptor, upon activation by an agonist, couples to inhibitory G proteins (Gi/Go).[4] This interaction initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, δ-opioid receptor activation can modulate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[5] As an antagonist, this compound blocks these agonist-induced signaling events.
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol outlines a typical radioligand competition binding assay to determine the affinity of this compound for the δ-opioid receptor.
Materials:
-
Cell membranes expressing the δ-opioid receptor (e.g., from CHO or HEK293 cells)
-
[³H]-Naltrindole (radioligand)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of [³H]-Naltrindole (typically at or below its Kd)
-
Increasing concentrations of this compound (e.g., from 10⁻¹² to 10⁻⁵ M)
-
For total binding, add assay buffer instead of this compound.
-
For non-specific binding, add a high concentration of a non-radiolabeled δ-opioid ligand (e.g., 10 µM naloxone).
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes to reach equilibrium.[6]
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (total binding in the absence of competitor) against the log concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Opioid effects on mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben's Binding Affinity for Delta-Opioid Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of naltriben for the delta-opioid receptor (DOR) subtypes, δ1 and δ2. This compound is a potent and selective antagonist for the delta-opioid receptor, which is utilized in scientific research.[1] It exhibits differential binding affinity for the δ1 and δ2 subtypes, making it a valuable tool for distinguishing the subtype selectivity of other compounds acting at these receptors.[1] This guide provides a comprehensive overview of its binding profile, the experimental methods used to determine these properties, and the relevant signaling pathways.
Quantitative Binding Affinity of this compound
This compound demonstrates a notable selectivity for the δ2-opioid receptor subtype over the δ1 subtype. This selectivity is crucial for research aimed at elucidating the distinct physiological roles of these two receptor subtypes. The binding affinity is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity (δ1/δ2) | Reference |
| This compound | δ2 | High | Preferential for δ2 | [2][3] |
| This compound | δ1 | Lower than δ2 | - | [2] |
Note: The exact Ki values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity for DOR subtypes is primarily achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.
Principle
A constant concentration of a radiolabeled ligand known to bind to the delta-opioid receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor) in the presence of increasing concentrations of unlabeled this compound. As the concentration of this compound increases, it competes with the radioligand for binding to the receptor, leading to a decrease in the amount of bound radioactivity. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Methodology
-
Membrane Preparation:
-
Tissues or cells expressing the delta-opioid receptor subtypes are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, the radiolabeled ligand (e.g., [3H]naltrindole or a subtype-selective radioligand), and varying concentrations of this compound.
-
Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand to saturate all specific binding sites).
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the log concentration of this compound.
-
Non-linear regression analysis is used to determine the IC50 value.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The delta 2-opioid receptor antagonist this compound selectively attenuates alcohol intake in rats bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Naltriben: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben is a versatile pharmacological tool primarily recognized for its potent and selective antagonist activity at the delta (δ)-opioid receptor, with a particular preference for the δ2 subtype.[1][2] Beyond its canonical role in the opioid system, emerging research has identified this compound as a positive modulator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[3] This dual activity, coupled with dose-dependent effects on mu (µ)- and kappa (κ)-opioid receptors, underscores the complexity of its pharmacological profile. This guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, receptor binding affinities, and the signaling pathways it modulates. Experimental methodologies are described to facilitate the replication and extension of key findings.
Core Pharmacological Profile
This compound's primary mechanism of action is the competitive antagonism of the δ-opioid receptor. However, its pharmacological activity extends to other targets, exhibiting a complex dose-response relationship.
Delta (δ)-Opioid Receptor Antagonism
This compound is a high-affinity, selective antagonist for δ-opioid receptors, with a notable preference for the δ2 subtype over the δ1 subtype.[1][4] This selectivity has established this compound as a critical tool for differentiating the physiological and pathological roles of these receptor subtypes.[4]
Mu (µ)- and Kappa (κ)-Opioid Receptor Interactions
While highly selective for δ-opioid receptors, this compound can interact with µ- and κ-opioid receptors at varying concentrations. Studies in rat cerebral cortex have shown that this compound can act as a noncompetitive antagonist at µ-opioid receptors.[5][6] Furthermore, at higher doses, this compound exhibits agonist activity at κ-opioid receptors, specifically the κ2 subtype.[5][4]
TRPM7 Channel Activation
A significant and more recently characterized aspect of this compound's pharmacology is its role as a positive modulator of the TRPM7 channel.[1][7] TRPM7 is a ubiquitously expressed ion channel with a covalently linked kinase domain, involved in cellular magnesium homeostasis, motility, and proliferation.[8] this compound has been shown to potentiate TRPM7 channel activity, leading to increased intracellular calcium and magnesium influx.[7][9]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining this compound's interaction with its molecular targets.
Table 1: Opioid Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand | Reference |
| δ-Opioid Receptor | ||||
| δ (undifferentiated) | 0.0562 | Mouse Brain | [3H]Naltrindole | [10] |
| µ-Opioid Receptor | 19.79 ± 1.12 | Rat Cortex Membranes | [3H]DAMGO | [5] |
| κ-Opioid Receptor | 82.75 ± 6.32 | Rat Cortex Membranes | [3H]Diprenorphine | [5] |
Table 2: TRPM7 Channel Activation by this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | ~20 µM | Recombinant TRPM7 | Ca2+ imaging-based assay | [1][7] |
Key Signaling Pathways
This compound's engagement with its target receptors initiates downstream signaling cascades that influence a variety of cellular processes.
MAPK/ERK Signaling Pathway
Activation of the TRPM7 channel by this compound has been demonstrated to upregulate the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway in glioblastoma cells.[7] This pathway is crucial for regulating cell migration and invasion. The potentiation of TRPM7 leads to an influx of divalent cations, which can trigger a cascade of intracellular events culminating in the phosphorylation and activation of ERK.
References
- 1. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of this compound as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben's Impact on Glioblastoma Cell Migration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with its highly invasive nature being a significant contributor to poor patient outcomes. Understanding the molecular mechanisms that drive GBM cell migration is paramount for the development of novel therapeutic strategies. This technical guide delves into the effects of Naltriben, a selective δ2-opioid receptor antagonist, on glioblastoma cell migration. Contrary to its classical receptor antagonism, recent findings indicate that this compound promotes GBM cell migration and invasion through the activation of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, subsequently engaging the MAPK/ERK signaling pathway. This document provides a comprehensive summary of the quantitative data, detailed experimental protocols, and the underlying signaling cascade, offering a valuable resource for researchers in the field of neuro-oncology and drug development.
Introduction
Glioblastoma is characterized by rapid proliferation and diffuse infiltration into the surrounding brain parenchyma, rendering complete surgical resection nearly impossible and leading to high rates of tumor recurrence. The migratory and invasive properties of GBM cells are orchestrated by a complex network of signaling pathways. Recent research has identified the ion channel TRPM7 as a significant player in GBM pathology.[1]
This compound, traditionally known for its role as a δ2-opioid receptor antagonist, has been shown to paradoxically enhance the migration and invasion of glioblastoma cells.[1][2] This effect is not mediated by opioid receptors but rather through the potentiation of TRPM7 channel activity.[1] Activation of TRPM7 by this compound leads to an influx of Ca2+, which in turn triggers downstream signaling cascades that promote cell motility.[3] Specifically, the MAPK/ERK pathway has been identified as a key mediator of this compound-induced glioblastoma cell migration and invasion.[1][3][4] This guide will provide an in-depth look at the experimental evidence supporting this mechanism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effect of this compound on the U87 human glioblastoma cell line.
Table 1: Effect of this compound on U87 Glioblastoma Cell Migration (Scratch Wound Assay) [4]
| Treatment | Time (hours) | Wound Closure (%) | p-value |
| Control (0.1% DMSO) | 4 | 10.5 ± 1.5 | < 0.01 |
| This compound (50 µM) | 4 | 18.2 ± 2.1 | |
| Control (0.1% DMSO) | 8 | 20.1 ± 2.3 | < 0.01 |
| This compound (50 µM) | 8 | 35.4 ± 3.5 | |
| Control (0.1% DMSO) | 12 | 28.7 ± 2.9 | < 0.01 |
| This compound (50 µM) | 12 | 50.1 ± 4.2 |
*Data are presented as mean ± standard error of the mean (SEM).
Table 2: Effect of this compound on U87 Glioblastoma Cell Invasion (Matrigel Invasion Assay) [4]
| Treatment | Number of Invaded Cells (per field) | p-value |
| Control (0.1% DMSO) | 100 ± 12 | < 0.01 |
| This compound (50 µM) | 250 ± 25 |
*Data are presented as mean ± SEM.
Table 3: Effect of this compound on Protein Expression in U87 Glioblastoma Cells (Western Immunoblot) [3]
| Protein | Treatment | Relative Protein Level (Normalized to Control) | p-value |
| MMP-2 | This compound (50 µM, 24h) | 2.56 ± 0.28 | < 0.05 |
| p-ERK1/2 / t-ERK1/2 | This compound (50 µM, 24h) | 1.85 ± 0.21 | < 0.05 |
| p-Akt / t-Akt | This compound (50 µM, 24h) | No significant change | > 0.05 |
*Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily based on the work by Wong et al. (2017).[1][3][4]
Cell Culture
The U87 human glioblastoma cell line is utilized. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
Scratch Wound Assay
This assay is employed to assess two-dimensional cell migration.
-
Cell Seeding: U87 cells are seeded into 6-well plates and grown to confluence.
-
Scratch Creation: A sterile 200 µL pipette tip is used to create a uniform scratch down the center of the cell monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing either this compound (50 µM) or vehicle control (0.1% DMSO).
-
Image Acquisition: Images of the scratch are captured at 0, 4, 8, and 12 hours post-treatment using an inverted microscope.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial scratch area.
Matrigel Invasion Assay
This assay measures the invasive capacity of cells through a basement membrane matrix.
-
Chamber Preparation: Corning BioCoat Matrigel invasion chambers (8 µm pore size) are rehydrated with serum-free DMEM for 2 hours at 37°C.
-
Cell Seeding: U87 cells (e.g., 5 x 10^4 cells) are suspended in serum-free DMEM containing either this compound (50 µM) or vehicle control and seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with DMEM containing 10% FBS to act as a chemoattractant.
-
Incubation: The chambers are incubated for 22 hours at 37°C.
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invaded cells on the lower surface are fixed with methanol (B129727) and stained with a solution such as crystal violet. The number of invaded cells is counted in several random microscopic fields.
Western Immunoblotting
This technique is used to detect changes in protein expression and signaling pathway activation.
-
Cell Lysis: U87 cells are treated with this compound (50 µM) or vehicle control for 24 hours. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against MMP-2, p-ERK1/2, t-ERK1/2, p-Akt, t-Akt, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to the loading control.
Signaling Pathways and Visualizations
The experimental data points to a clear signaling cascade initiated by this compound, leading to enhanced glioblastoma cell migration.
This compound-Induced Signaling Pathway in Glioblastoma
This compound acts as an activator of the TRPM7 ion channel in U87 glioblastoma cells.[1][3] This activation leads to an influx of calcium ions (Ca2+), a critical second messenger in numerous cellular processes, including cell migration.[3] The elevated intracellular Ca2+ concentration subsequently activates the MAPK/ERK signaling pathway.[1][3] This is evidenced by the increased phosphorylation of ERK1/2.[4] The PI3K/Akt pathway, another important signaling cascade in cancer, does not appear to be affected by this compound in this context.[1][3] Activated ERK can then phosphorylate various downstream targets, leading to an increase in the expression of proteins involved in cell migration and invasion, such as Matrix Metalloproteinase-2 (MMP-2).[3] MMP-2 is a key enzyme responsible for degrading the extracellular matrix, a crucial step in tumor cell invasion.[3]
Caption: this compound-induced signaling cascade in glioblastoma cells.
Experimental Workflow for Assessing Glioblastoma Cell Migration
The investigation of this compound's effect on glioblastoma cell migration involves a multi-faceted approach, combining in vitro functional assays with molecular analysis to elucidate the underlying mechanisms.
Caption: Workflow for investigating this compound's effect on glioblastoma.
Conclusion
The evidence strongly indicates that this compound promotes glioblastoma cell migration and invasion through a mechanism independent of its known δ2-opioid receptor antagonism.[1][2] Instead, it functions as an activator of the TRPM7 channel, leading to Ca2+ influx and subsequent activation of the MAPK/ERK signaling pathway.[1][3] This results in the upregulation of MMP-2, facilitating the degradation of the extracellular matrix and enhancing the invasive potential of glioblastoma cells.[3] These findings highlight a novel, non-opioid receptor-mediated role for this compound and underscore the TRPM7-MAPK/ERK axis as a potential therapeutic target for inhibiting glioblastoma invasion. For drug development professionals, this presents an opportunity to explore the development of specific TRPM7 inhibitors as a strategy to mitigate glioblastoma progression. Further research is warranted to validate these findings in more complex in vivo models and ultimately in clinical settings.
References
- 1. [PDF] Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Binding Profile of [3H]Naltriben in the Mouse Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo binding characteristics of [3H]naltriben, a potent and selective antagonist for the delta-opioid receptor, within the mouse brain. The information presented herein is synthesized from key research findings to support further investigation and drug development efforts targeting the delta-opioid system.
Introduction to [3H]this compound and the Delta-Opioid System
This compound is a highly selective antagonist for the delta-opioid receptor (DOR), playing a crucial role in distinguishing between delta-opioid receptor subtypes, namely δ1 and δ2.[1][2] Its tritiated form, [3H]this compound, serves as a valuable radioligand for in vivo studies to characterize the distribution, kinetics, and pharmacological profile of these receptors in the brain.[3][4] The delta-opioid system, part of the larger endogenous opioid system, is widely distributed throughout the central nervous system and is implicated in a variety of physiological and pathological processes, including pain modulation, emotional responses, and neuroprotection.[5][6] Understanding the in vivo binding of specific ligands like [3H]this compound is fundamental for the development of novel therapeutics targeting this system.
Opioid receptors, including the delta-opioid receptor, are G protein-coupled receptors (GPCRs).[6][7] Their activation by agonists typically leads to the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of intracellular signaling cascades like the MAPK/ERK pathway.[7][8] Antagonists like this compound block these effects by competing with endogenous or exogenous agonists for the same binding site.
Experimental Protocols for In Vivo [3H]this compound Binding Studies
The following methodologies are based on established protocols for determining the in vivo binding profile of [3H]this compound in the mouse brain.[3]
Animal Model and Preparation
-
Species: CD-1 mice are a commonly used strain for these studies.[3]
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Acclimation: Allow for a sufficient acclimation period before any experimental procedures.
Radioligand Administration and Tissue Collection
-
[3H]this compound Administration: Administer [3H]this compound intravenously (i.v.).
-
Time Course: Euthanize mice at various time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes) to determine the kinetics of brain uptake and washout.
-
Brain Dissection: Following euthanasia, rapidly remove the brain and dissect it on a cold surface into specific regions of interest.
-
Tissue Processing: Weigh the dissected brain regions and process them for radioactivity measurement.
Measurement of Radioactivity
-
Sample Preparation: Solubilize brain tissue samples.
-
Liquid Scintillation Counting: Measure the radioactivity in the samples using a liquid scintillation counter.
-
Data Expression: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
In Vivo Pharmacology: Competition Studies
-
Co-administration of Competitors: Administer a competing unlabeled drug either prior to or simultaneously with [3H]this compound.
-
Dose-Response: Use a range of doses for the competing drug to generate a dose-response curve for the inhibition of [3H]this compound binding.
-
Data Analysis: Calculate the dose of the competitor that inhibits 50% of the specific binding of [3H]this compound (ID50).
Quantitative Data on [3H]this compound Binding in the Mouse Brain
The following tables summarize the key quantitative findings from in vivo [3H]this compound binding studies in CD-1 mice.[3]
Table 1: Regional Distribution of [3H]this compound in Mouse Brain (60 min post-injection)
| Brain Region | [3H]this compound Uptake (%ID/g ± SEM) |
| Striatum | 0.25 ± 0.01 |
| Cortex | 0.22 ± 0.01 |
| Olfactory Tubercle | 0.21 ± 0.01 |
| Hippocampus | 0.16 ± 0.01 |
| Thalamus | 0.14 ± 0.01 |
| Hypothalamus | 0.13 ± 0.01 |
| Pons/Medulla | 0.10 ± 0.01 |
| Superior Colliculi | 0.09 ± 0.01 |
| Cerebellum | 0.06 ± 0.01 |
Data adapted from Lever et al. (1998).[3]
The regional distribution of [3H]this compound shows high uptake in areas known to have a high density of delta-opioid receptors, such as the striatum and cortical regions, and low uptake in regions with low receptor density, like the cerebellum.[3][5] This distribution pattern correlates well with in vitro and other in vivo delta-opioid receptor binding studies.[3]
Table 2: In Vivo Pharmacological Profile of [3H]this compound Binding
| Competitor | Receptor Selectivity | ID50 (mg/kg) in Striatum |
| This compound | δ2-selective antagonist | 0.4 |
| Naltrindole (B39905) | Non-selective δ antagonist | 0.8 |
| BNTX | δ1-selective antagonist | 3.8 |
| Cyprodime | μ antagonist | > 30 |
| U50,488H | κ agonist | > 30 |
Data adapted from Lever et al. (1998).[3]
The pharmacological profile demonstrates the high selectivity of [3H]this compound for delta-opioid receptors in vivo. The binding is effectively blocked by other delta-opioid receptor antagonists, naltrindole and this compound itself, but not by antagonists for mu- or kappa-opioid receptors.[3] The lower potency of the δ1-selective antagonist BNTX in inhibiting [3H]this compound binding suggests that the labeled sites may correspond to the δ2-opioid receptor subtype.[3]
Conclusion
The in vivo binding profile of [3H]this compound in the mouse brain reveals a distribution consistent with the known localization of delta-opioid receptors and a pharmacological profile indicative of high selectivity for this receptor type, potentially with a preference for the δ2 subtype.[3] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the delta-opioid system. These findings are critical for the design and interpretation of studies aimed at developing novel therapeutic agents targeting delta-opioid receptors for a range of neurological and psychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elibrary.ru [elibrary.ru]
- 5. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 6. Delta opioid receptors in brain function and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 8. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Naltriben's Complex Interplay with Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (NTB) is a highly selective antagonist for the delta-opioid receptor (DOR), demonstrating a notable preference for the δ₂ subtype.[1][2] This selectivity has established this compound as a valuable pharmacological tool for distinguishing between opioid receptor subtypes in preclinical research. However, its interaction with the broader opioid receptor family is more complex, exhibiting a nuanced profile that includes non-competitive antagonism at the mu-opioid receptor (MOR) and agonism at the kappa-opioid receptor (KOR), particularly at elevated concentrations.[3][4] This guide provides an in-depth technical overview of this compound's interaction with MOR, KOR, and DOR, presenting quantitative binding data, detailed experimental methodologies, and an exploration of the associated signaling pathways.
Quantitative Analysis of this compound's Binding Affinity
The binding affinity of this compound for mu-, kappa-, and delta-opioid receptors has been characterized through competitive radioligand binding assays. The inhibition constant (Ki) serves as a quantitative measure of this affinity, with lower values indicating a stronger binding interaction. The data presented below, primarily derived from studies on rat cerebral cortex membranes, highlights this compound's primary affinity for the delta-opioid receptor, with measurable interactions at the mu- and kappa-opioid receptors.
| Opioid Receptor | Radioligand Displaced | This compound Ki (nM) | Tissue Source | Reference |
| Mu (MOR) | [³H]DAMGO | 19.79 ± 1.12 | Rat Cerebral Cortex | [3] |
| Kappa (KOR) | [³H]Diprenorphine | 82.75 ± 6.32 | Rat Cerebral Cortex | [3] |
| Delta (DOR) | [³H]this compound | - | Mouse Brain | [2] |
Note: The Ki value for the delta-opioid receptor is not explicitly stated in the provided search results as a direct numerical value from a competitive binding assay against a standard radioligand in the same manner as for MOR and KOR. However, studies confirm its high affinity and selectivity for DOR, particularly the δ₂ subtype.[1][2][4]
Experimental Protocols
The determination of this compound's binding affinity and functional activity relies on established in vitro pharmacological assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for quantifying the affinity of a ligand for a receptor.[5][6] These assays involve the use of a radiolabeled ligand that binds specifically to the receptor of interest. The affinity of an unlabeled compound, such as this compound, is determined by its ability to displace the radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound at MOR, KOR, and DOR.
Materials:
-
Receptor Source: Membranes prepared from rat cerebral cortex or cell lines expressing the specific opioid receptor subtype (e.g., CHO-MOR, CHO-KOR, CHO-DOR).[3][7]
-
Radioligands:
-
Unlabeled Ligands: this compound, and for KOR assays, unlabeled DAMGO and a selective DOR ligand to block non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer with physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction containing the opioid receptors.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Functional Assays
Functional assays are employed to determine the pharmacological action of a ligand, i.e., whether it acts as an agonist, antagonist, or inverse agonist.
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Objective: To assess the functional activity of this compound at MOR, KOR, and DOR by measuring its effect on cAMP levels.
Procedure:
-
Cell Culture: Use cells stably expressing the opioid receptor of interest.
-
Stimulation: Treat the cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.
-
Ligand Addition:
-
Agonist activity: Add varying concentrations of this compound to determine if it inhibits forskolin-stimulated cAMP accumulation.
-
Antagonist activity: Pre-incubate the cells with varying concentrations of this compound before adding a known agonist for the receptor.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis:
-
For agonist activity, plot the percentage of inhibition of cAMP production against the this compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response).
-
For antagonist activity, plot the response to the agonist in the presence of different concentrations of this compound to determine the IC50 (concentration of this compound that inhibits 50% of the agonist's effect).
-
Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and signaling.
Objective: To determine if this compound promotes or inhibits β-arrestin recruitment to opioid receptors.
Procedure:
-
Cell Line: Use a cell line engineered to express the opioid receptor fused to one component of a reporter system (e.g., an enzyme fragment) and β-arrestin fused to the complementary component.
-
Ligand Addition: Add varying concentrations of this compound (for agonist testing) or pre-incubate with this compound before adding a known agonist (for antagonist testing).
-
Signal Detection: If this compound induces or blocks β-arrestin recruitment, the two components of the reporter system will come into proximity, generating a measurable signal (e.g., luminescence or fluorescence).
-
Data Analysis: Analyze the data similarly to the cAMP assay to determine EC50 or IC50 values.
Signaling Pathways Modulated by this compound
This compound's interaction with opioid receptors initiates or inhibits specific intracellular signaling cascades. The primary mechanism for opioid receptor signaling is through the activation of inhibitory G-proteins (Gi/o), which subsequently modulate the activity of adenylyl cyclase and ion channels.
G-Protein Coupling and Downstream Effects
-
Delta-Opioid Receptor (DOR): As a potent antagonist, this compound blocks the binding of endogenous or exogenous DOR agonists. This prevents the Gi/o-mediated inhibition of adenylyl cyclase, thereby maintaining normal cellular cAMP levels that would otherwise be suppressed by an agonist.
-
Mu-Opioid Receptor (MOR): this compound acts as a non-competitive antagonist at the MOR.[3] This suggests that it may not directly compete with agonists at the orthosteric binding site but rather binds to an allosteric site, altering the receptor's conformation and preventing its activation by agonists. This would also lead to a prevention of the Gi/o-mediated signaling cascade.
-
Kappa-Opioid Receptor (KOR): At higher concentrations, this compound exhibits agonist activity at the KOR.[1][4] This would involve the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
This compound's Interaction with Opioid Receptor Signaling
Conclusion
This compound's pharmacological profile is characterized by its potent and selective antagonism at delta-opioid receptors, with a notable preference for the δ₂ subtype. However, a comprehensive understanding of its activity requires acknowledgment of its interactions with mu- and kappa-opioid receptors. At the mu-opioid receptor, it behaves as a non-competitive antagonist, while at higher concentrations, it exhibits agonist properties at the kappa-opioid receptor. This complex pharmacology underscores the importance of careful dose selection and interpretation of results in studies utilizing this compound as a pharmacological tool. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are essential for researchers and drug development professionals working to elucidate the intricate roles of opioid receptor subtypes in physiology and disease. Further research to obtain a complete and comparative quantitative dataset of this compound's binding and functional activities across all opioid receptor subtypes under standardized conditions will be invaluable for the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of this compound as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
The Agonist Naltriben Potentiates TRPM7, Driving Glioblastoma Cell Motility via MAPK/ERK Signaling: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the physiological consequences of activating the Transient Receptor Potential Melastatin 7 (TRPM7) channel with its agonist, Naltriben. The focus of this whitepaper is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the downstream effects of this activation, particularly in the context of glioblastoma. This document details the quantitative impact on ion channel function, subsequent cellular signaling cascades, and the resulting phenotypic changes in cancer cells. Furthermore, it provides detailed protocols for the key experimental methodologies cited.
Core Findings: this compound's Impact on Glioblastoma Cells
This compound has been identified as a selective positive gating modulator of the TRPM7 channel, with an EC50 of approximately 20 μM.[1] Its activation of TRPM7 in the human glioblastoma U87 cell line triggers a cascade of events that significantly enhances their migratory and invasive capabilities. This effect is primarily mediated through the upregulation of the MAPK/ERK signaling pathway.[1] Notably, this compound's potentiation of TRPM7 does not significantly affect cell viability or proliferation under the experimental conditions that promote migration and invasion.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on TRPM7 activity and downstream cellular processes in U87 glioblastoma cells.
| Parameter | Condition | Value | Reference |
| TRPM7 Potentiation | |||
| This compound EC50 | HEK293 cells overexpressing TRPM7 | ~20 μM | [1] |
| Outward Current Density (at +100 mV) | Control (U87 cells) | 9.7 ± 2.4 pA/pF | [1] |
| 50 μM this compound (U87 cells) | 31.3 ± 4.9 pA/pF | [1] | |
| Intracellular Signaling | |||
| MMP-2 Protein Level (% of Control) | Control (U87 cells, 24h) | 88.3 ± 28.2% | [1] |
| 50 μM this compound (U87 cells, 24h) | 226.6 ± 25.1% | [1] | |
| p-ERK1/2 Phosphorylation | 50 μM this compound (U87 cells) | Qualitatively Increased | [2] |
| Cellular Function | |||
| Intracellular Ca2+ Influx | 50 μM this compound (U87 cells) | Robust Influx Observed | [1] |
| Time (hours) | Control (% Wound Closure) | 50 μM this compound (% Wound Closure) | Reference |
| Cell Migration (Wound Healing Assay) | |||
| 4 | 21.2 ± 3.9% | 49.1 ± 2.8% | [1] |
| 8 | 27.7 ± 8.1% | 92.6 ± 4.3% | [1] |
| 12 | 44.3 ± 5.9% | 98.7 ± 0.2% | [1] |
Signaling Pathway and Experimental Workflows
To elucidate the mechanisms of this compound's action, a series of key experiments were performed. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and the workflows of these experiments.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: U87 human glioblastoma cells are cultured on glass coverslips in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 20 HEPES, 10 glucose, with pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 145 CsMSF, 8 NaCl, 10 HEPES, 10 EGTA, with pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
Patch pipettes with a resistance of 5–10 MΩ are filled with the intracellular solution.
-
A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
TRPM7-like currents are recorded using a voltage ramp protocol from -100 to +100 mV over 400 ms, applied every 5 seconds.
-
Data is acquired at 2 kHz and digitized at 5 kHz.
-
After establishing a stable baseline current, this compound (50 μM) is applied via a perfusion system.
-
Currents are recorded before, during, and after this compound application to determine its effect on TRPM7 channel activity.
-
Fura-2 Ratiometric Calcium Imaging
-
Cell Preparation: U87 cells are grown on glass coverslips.
-
Dye Loading:
-
Cells are incubated with 5 µM Fura-2 AM in a physiological salt solution for 30-60 minutes at room temperature in the dark.
-
After loading, cells are washed with the salt solution to remove extracellular dye.
-
A further 30-minute incubation period allows for the complete de-esterification of Fura-2 AM within the cells.
-
-
Imaging:
-
The coverslip is mounted on a fluorescence microscope equipped with a ratiometric imaging system.
-
Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.
-
A baseline ratio of fluorescence intensities (F340/F380) is established.
-
This compound (50 μM) is added to the bath, and the changes in the F340/F380 ratio are recorded over time.
-
An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration.
-
MTT Assay for Cell Viability
-
Cell Seeding: U87 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Assay Procedure:
-
Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
-
Western Blotting for Protein Expression and Phosphorylation
-
Sample Preparation:
-
U87 cells are cultured and treated with this compound (50 μM) for 24 hours.
-
Cells are washed with ice-cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay.
-
-
Gel Electrophoresis and Transfer:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a polyacrylamide gel.
-
The separated proteins are transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for MMP-2, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2 (t-ERK1/2), and a loading control (e.g., β-actin).
-
The membrane is washed with TBST and then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The levels of MMP-2 and p-ERK1/2 are normalized to the loading control and total ERK1/2, respectively.
-
References
Naltriben's Role in Modulating Alcohol Preference and Consumption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of naltriben, a selective delta-opioid receptor antagonist, and its significant role in the study of alcohol preference and consumption. By elucidating its mechanism of action and effects on the brain's reward circuitry, this compound has emerged as a critical tool in alcohol use disorder research. This document synthesizes key findings, presents quantitative data from pivotal studies, details common experimental methodologies, and visualizes the underlying signaling pathways.
Core Mechanism of Action: Delta-Opioid Receptor Antagonism
This compound exerts its effects by acting as a competitive antagonist at delta-opioid receptors (DORs). The endogenous opioid system, which includes mu, kappa, and delta receptors, plays a crucial role in the reinforcing and rewarding properties of alcohol.[1][2][3] Alcohol consumption is believed to trigger the release of endogenous opioids, such as enkephalins and endorphins, which then act on these receptors.[2][4]
Activation of mu and delta-opioid receptors, particularly within the mesolimbic dopamine (B1211576) system (including the ventral tegmental area and nucleus accumbens), is associated with the rewarding effects of alcohol.[2][5] By blocking the delta-opioid receptors, this compound is thought to attenuate the reinforcing pharmacological properties of alcohol, thereby reducing the motivation to consume it.[6] This action appears to be specific to alcohol, as this compound does not seem to suppress the intake of other palatable substances like saccharin (B28170) in the same manner as non-selective opioid antagonists.[6]
Quantitative Data on this compound's Effects on Alcohol Consumption
The following table summarizes key quantitative findings from preclinical studies investigating the impact of this compound on alcohol intake and preference in rodent models. These studies consistently demonstrate this compound's ability to reduce alcohol consumption.
| Study Focus | Animal Model | This compound Dose | Route of Administration | Key Findings | Reference |
| Selective attenuation of alcohol intake | Alcohol-preferring (P) rats | Not Specified | Not Specified | Selectively suppressed alcohol intake without affecting saccharin consumption. | [6] |
| Role of DOR in ethanol (B145695) reward | Not Applicable | Not Applicable | Not Applicable | Systemic blockade of DORs has been shown to reduce alcohol consumption and reward. | [7] |
| Opioid antagonists and alcohol consumption | Rodents and primates | Not Specified | Not Specified | Selective delta-receptor antagonists have been reported to decrease alcohol consumption. | [2] |
Experimental Protocols: Two-Bottle Choice Paradigm
A widely used behavioral assay to assess alcohol preference in rodents is the two-bottle choice paradigm. The following provides a detailed methodology for such an experiment.
Objective: To determine the effect of this compound on voluntary alcohol consumption and preference in mice.
Materials:
-
C57BL/6J mice (known for their voluntary alcohol consumption)
-
Standard mouse housing with two sipper tubes per cage
-
This compound hydrochloride
-
Sterile saline (vehicle)
-
Ethanol (95%)
-
Tap water
-
Saccharin solution (e.g., 0.1% w/v) for initial habituation (optional)
-
Quinine (B1679958) solution (e.g., 0.1 g/L) to control for taste aversion (optional)
Procedure:
-
Habituation:
-
House mice individually to accurately measure fluid consumption.
-
For one week, provide mice with two bottles, one containing tap water and the other a palatable solution like 0.1% saccharin, to acclimatize them to the two-bottle setup. Record daily fluid intake from both bottles.
-
-
Alcohol Access (Baseline):
-
Replace the saccharin bottle with a bottle containing an ethanol solution (e.g., 10% v/v). The other bottle continues to contain tap water.
-
Continue this for at least two weeks to establish a stable baseline of alcohol preference and consumption.
-
Measure the volume consumed from each bottle daily, weighing the bottles at the same time each day to account for spillage. The position of the bottles should be switched daily to avoid place preference.
-
Calculate daily alcohol intake (g/kg of body weight) and preference ratio (volume of alcohol solution consumed / total volume of fluid consumed).[8]
-
-
This compound Administration:
-
Once a stable baseline is established, divide the mice into experimental and control groups.
-
Administer this compound (at the desired dose, dissolved in sterile saline) to the experimental group via the chosen route (e.g., intraperitoneal injection) at a consistent time each day, typically 30 minutes before the dark cycle when rodents are most active.
-
Administer an equivalent volume of sterile saline to the control group.
-
-
Data Collection and Analysis:
-
Continue to measure daily alcohol and water consumption for the duration of the treatment period (e.g., one to two weeks).
-
Compare the alcohol intake and preference ratios between the this compound-treated and saline-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
-
Control for Non-specific Effects (Optional):
-
To ensure that the reduction in alcohol intake is not due to a general suppression of fluid intake or taste aversion, a separate experiment can be conducted where mice are offered a choice between water and a quinine solution following this compound administration.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed signaling pathway of alcohol's rewarding effects and how this compound intervenes, as well as a typical experimental workflow.
Caption: Proposed signaling pathway of alcohol reward and this compound's intervention.
Caption: Typical experimental workflow for a two-bottle choice study.
Conclusion
This compound serves as an invaluable pharmacological tool for dissecting the role of the delta-opioid receptor system in alcohol preference and consumption. Preclinical evidence strongly supports its efficacy in reducing voluntary alcohol intake in animal models, highlighting the potential of targeting DORs for the development of novel therapeutics for alcohol use disorder. The standardized experimental paradigms, such as the two-bottle choice test, provide a robust framework for further investigation into the neurobiological underpinnings of alcohol addiction and for the screening of new pharmacotherapies. Future research should continue to explore the precise neural circuits and downstream signaling pathways modulated by this compound to gain a more comprehensive understanding of its effects.
References
- 1. attcnetwork.org [attcnetwork.org]
- 2. Endogenous opioid systems and alcohol addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of mu and delta opioid receptors in alcohol drinking behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. getnaltrexone.com [getnaltrexone.com]
- 5. Nucleus accumbens medium spiny neurons subtypes signal both reward and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The delta 2-opioid receptor antagonist this compound selectively attenuates alcohol intake in rats bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ETHANOL-INDUCED DELTA-OPIOID RECEPTOR MODULATION OF GLUTAMATE SYNAPTIC TRANSMISSION AND CONDITIONED PLACE PREFERENCE IN CENTRAL AMYGDALA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental protocol for detecting higher alcohol consumers from a conventional rat line based on basal anxiety - PMC [pmc.ncbi.nlm.nih.gov]
Naltriben: A Technical Guide to its Unique Profile as a Delta-Opioid Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (NTB) is a potent and selective antagonist of the delta-opioid receptor (DOR), playing a significant role in the pharmacological dissection of opioid signaling pathways. While structurally related to other antagonists like naltrindole, this compound exhibits a distinct pharmacological profile that sets it apart. This technical guide provides an in-depth analysis of this compound's characteristics, offering a comparative overview with other key delta-opioid antagonists, detailed experimental methodologies, and a focus on its unique off-target activities.
Core Distinctions of this compound
This compound's primary divergence from other DOR antagonists lies in three key areas:
-
Subtype Selectivity: this compound displays a notable preference for the delta-2 (δ₂) opioid receptor subtype over the delta-1 (δ₁) subtype.[1][2] This contrasts with antagonists like 7-benzylidenenaltrexone (B1236580) (BNTX), which is highly selective for the δ₁ subtype.[3][4] Naltrindole, while a potent delta antagonist, is generally considered less selective between the two subtypes compared to this compound and BNTX.[2]
-
Off-Target Activity at TRPM7 Channels: A significant characteristic of this compound is its activity as a positive modulator (activator) of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a ubiquitously expressed ion channel involved in cellular magnesium homeostasis and various signaling pathways.[5][6][7][8] This activity is independent of its opioid receptor antagonism and occurs at micromolar concentrations.
-
Kappa-Opioid Receptor Agonism: At higher doses, this compound exhibits agonist activity at the kappa-opioid receptor (KOR).[1][2] This dual activity as a delta antagonist and kappa agonist can have complex and dose-dependent effects in in vivo studies.
Data Presentation: Comparative Binding Affinities
The following tables summarize the binding affinities (Ki) of this compound and other selected delta-opioid antagonists for the mu (μ), delta (δ), and kappa (κ) opioid receptors. Lower Ki values indicate higher binding affinity.
| Ligand | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Reference(s) |
| This compound | 19.79 | ~0.1 - 1.0 | 82.75 | [9] |
| Naltrindole | 15.8 | 0.09 | 2.7 | [9][10] |
| 7-Benzylidenenaltrexone (BNTX) | >1000 | 0.1 (δ₁) | >1000 | [3] |
Table 1: Comparative Opioid Receptor Binding Affinities. This table highlights the high affinity and selectivity of the selected ligands for the delta-opioid receptor.
| Ligand | Delta-1 (δ₁) Selectivity | Delta-2 (δ₂) Selectivity | Reference(s) |
| This compound | Lower | Higher | [1][2][11] |
| Naltrindole | Mixed/Non-selective | Mixed/Non-selective | [2][10] |
| 7-Benzylidenenaltrexone (BNTX) | High | Low | [3][4] |
Table 2: Delta-Opioid Receptor Subtype Selectivity. This table illustrates the differential selectivity of the antagonists for the δ₁ and δ₂ receptor subtypes.
| Ligand | Off-Target Activity | Effective Concentration | Reference(s) |
| This compound | TRPM7 Channel Activator | EC₅₀ ~20 µM | [12] |
| Kappa-Opioid Agonist | High doses | [1][2] |
Table 3: Off-Target Activities of this compound. This table summarizes the notable off-target pharmacology of this compound.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound like this compound for the delta-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Naltrindole or another suitable high-affinity delta-opioid receptor radioligand.
-
Test Compound: this compound or other unlabeled antagonist.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: 10 µM Naloxone.
-
Test Compound: Serial dilutions of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Add the radioligand ([³H]-Naltrindole) to all wells at a final concentration near its Kd value.
-
Add the membrane suspension to all wells to initiate the binding reaction. The final assay volume is typically 250 µL.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. For an antagonist like this compound, this assay is used to determine its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Receptor Source: Cell membranes expressing the delta-opioid receptor.
-
[³⁵S]GTPγS (radiolabeled).
-
Agonist: A known delta-opioid receptor agonist (e.g., SNC80).
-
Antagonist: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP: Guanosine diphosphate.
-
Unlabeled GTPγS: For determining non-specific binding.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with varying concentrations of this compound for 15-30 minutes at 30°C in the assay buffer containing GDP (typically 10-30 µM).
-
Agonist Stimulation: Add the delta-opioid agonist at a concentration that elicits a submaximal response (e.g., its EC₈₀).
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to a final concentration of 0.05-0.1 nM. For non-specific binding wells, also add unlabeled GTPγS to a final concentration of 10 µM.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity as previously described.
-
Data Analysis:
-
Calculate the net agonist-stimulated [³⁵S]GTPγS binding.
-
Plot the percentage of inhibition of agonist-stimulated binding against the log concentration of this compound.
-
Determine the IC₅₀ value for this compound's inhibition.
-
Calculate the Schild constant (Kb) to quantify the antagonist's potency.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound promotes tumor growth by activating the TRPM7-mediated development of the anti-inflammatory M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Naltriben's Molecular Engagements Beyond Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Naltriben, a benzofuran (B130515) derivative of naltrexone, is well-established in pharmacological research as a potent and selective antagonist of the delta (δ)-opioid receptor.[1] Its utility in differentiating between δ-opioid receptor subtypes has been a cornerstone of opioid system research.[1][2] However, accumulating evidence reveals that this compound's molecular interactions are not confined to the δ-opioid receptor. This guide provides an in-depth examination of this compound's off-target activities, focusing on its interactions with the TRPM7 ion channel and its complex pharmacology at kappa (κ)- and mu (μ)-opioid receptors.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and effective concentrations of this compound at various non-δ-opioid receptor targets. This quantitative data is crucial for understanding the compound's selectivity and potential for off-target effects in experimental designs.
Table 1: this compound Binding Affinities (Ki) at Non-δ-Opioid Receptors
| Target Receptor | Radioligand Displaced | Preparation | Ki (nM) | Reference |
| μ-Opioid Receptor | [³H]DAMGO | Rat cortex membranes | 19.79 ± 1.12 | [3] |
| κ₂-Opioid Receptor | [³H]diprenorphine¹ | Rat cortex membranes | 82.75 ± 6.32 | [3] |
¹In the presence of DAMGO and DPDPE to block μ- and δ-receptors, respectively.
Table 2: this compound Functional Activity at Non-Opioid Targets
| Target | Functional Effect | Assay System | Effective Concentration (EC₅₀) | Reference |
| TRPM7 Channel | Activation | Human Glioblastoma U87 Cells | ~20 µM | [4] |
| κ-Opioid Receptor | Agonist | In vivo (rat) | High doses (>3 mg/kg, s.c.) | [1][5] |
| μ-Opioid Receptor | Noncompetitive Antagonist | Rat cerebral cortex slices | 30 nM (antagonism observed) | [3] |
Molecular Target Deep Dive: TRPM7 Channel Activation
A significant non-opioid target of this compound is the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a ubiquitously expressed ion channel with a unique C-terminal serine/threonine kinase domain. This compound has been identified as a selective positive gating modulator, or activator, of TRPM7.[4][6]
Signaling Pathway
This compound's activation of TRPM7 leads to an influx of Ca²⁺ and Mg²⁺ ions.[4][7] This influx has been shown to trigger downstream signaling cascades, notably the MAPK/ERK pathway, without significantly affecting the PI3K/Akt pathway.[4][7] The potentiation of MAPK/ERK signaling contributes to the upregulation of Matrix Metalloproteinase-2 (MMP-2), which in turn enhances the migration and invasion of glioblastoma cells.[4] Furthermore, in macrophages, this compound-mediated TRPM7 activation is pivotal for the secretion of anti-inflammatory cytokines IL-4 and IL-10, promoting an M2 phenotype.[8]
Caption: this compound-TRPM7 signaling cascade.
Detailed Experimental Protocols
The characterization of this compound's activity at non-opioid targets relies on a suite of established bioassays. Below are generalized methodologies for key experiments.
Radioligand Binding Assay for Ki Determination
This protocol is used to determine the binding affinity of this compound for a target receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membrane preparations expressing the target receptor (e.g., rat cerebral cortex).
-
Radiolabeled ligand (e.g., [³H]DAMGO).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate membrane homogenates with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
To determine non-specific binding, run a parallel set of incubations in the presence of a high concentration of an unlabeled standard antagonist.
-
After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash filters with ice-cold assay buffer.
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze data using non-linear regression to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.[9]
-
Caption: Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures ion flow across the cell membrane, allowing for the characterization of this compound's effect on TRPM7 channel activity.[4][7]
-
Materials:
-
Cells expressing TRPM7 channels (e.g., U87 glioblastoma cells).
-
Glass micropipettes.
-
Micromanipulator.
-
Patch-clamp amplifier and data acquisition system.
-
Extracellular and intracellular solutions.
-
This compound solution.
-
-
Procedure:
-
A glass micropipette filled with intracellular solution is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
A brief suction pulse is applied to rupture the membrane patch under the pipette, establishing the "whole-cell" configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Voltage ramps or steps are applied to elicit ion channel currents, which are recorded by the amplifier.
-
The baseline TRPM7-like current is recorded.
-
This compound is applied to the extracellular solution via a perfusion system.
-
Changes in the current (potentiation) are recorded to determine the effect of this compound on channel activity.
-
Caption: Whole-cell patch-clamp experimental workflow.
Western Immunoblotting
This method is used to detect and quantify the expression levels of specific proteins (e.g., MMP-2, p-ERK) in cells treated with this compound.[4]
-
Materials:
-
Cell lysates from control and this compound-treated cells.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (specific to target proteins).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse cells to extract total protein and determine protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.
-
Wash the membrane again.
-
Add a chemiluminescent substrate, which reacts with HRP to produce light.
-
Detect the light signal with an imaging system and quantify band intensity to determine relative protein expression.
-
Conclusion
While this compound remains an invaluable tool for probing the δ-opioid system, a comprehensive understanding of its pharmacology must include its actions at other molecular targets. Its ability to activate the TRPM7 channel opens new avenues for investigating cancer cell biology and immunomodulation. Furthermore, its dose-dependent effects as a noncompetitive antagonist at μ-opioid receptors and an agonist at κ-opioid receptors highlight the need for careful dose selection and interpretation of experimental results. For drug development professionals, this off-target profile is a critical consideration, potentially offering opportunities for polypharmacology or presenting challenges in achieving desired selectivity. Future research should continue to elucidate the full spectrum of this compound's molecular interactions to fully harness its potential as a chemical probe and to understand its physiological implications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of this compound as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound promotes tumor growth by activating the TRPM7-mediated development of the anti-inflammatory M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Methodological & Application
Application Notes and Protocols for Naltriben in In-Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben is a highly selective δ-opioid receptor antagonist, with a particular preference for the δ₂ subtype.[1][2][3] Concurrently, it functions as a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][4] This dual mechanism of action makes this compound a valuable pharmacological tool for in-vivo rodent studies across various research areas, including neurology, oncology, and behavioral science. These application notes provide detailed protocols for the effective use of this compound in pre-clinical rodent models.
Mechanism of Action
This compound exerts its biological effects through two primary molecular targets:
-
δ-Opioid Receptor Antagonism: this compound is a competitive antagonist at the δ-opioid receptor, preventing endogenous enkephalins and other agonists from binding and initiating downstream signaling cascades. This antagonism is particularly useful for elucidating the role of the δ-opioid system in various physiological and pathological processes.
-
TRPM7 Channel Activation: this compound potentiates the activity of the TRPM7 channel, a ubiquitously expressed ion channel with a covalently linked kinase domain.[4] Activation of TRPM7 leads to an influx of Ca²⁺ and Mg²⁺, influencing a variety of cellular processes including proliferation, migration, and survival.[1][4] This activity is particularly relevant in the context of cancer research, where TRPM7 is often dysregulated.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in in-vivo rodent studies.
Table 1: Recommended Dosage and Administration Routes for this compound in Rodent Models
| Rodent Species | Research Area | Route of Administration | Recommended Dose Range | Vehicle | Reference(s) |
| Rat | Neuropathic Pain | Subcutaneous (s.c.) | 1 - 3 mg/kg | 0.9% Saline | [5] |
| Mouse | Cancer (Xenograft) | Intraperitoneal (i.p.) | 1 - 10 mg/kg | 0.9% Saline, DMSO | [6] |
| Rat | Alcohol Intake | Subcutaneous (s.c.) | 1 - 5 mg/kg | 0.9% Saline | [7] |
| Mouse | Neurological Disorders | Intravenous (i.v.) | 0.5 - 2 mg/kg | 0.9% Saline | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₅NO₄ |
| Molecular Weight | 415.48 g/mol |
| Solubility | Soluble in DMSO, sparingly soluble in ethanol (B145695) and water. For in-vivo use, a stock solution in DMSO can be prepared and then diluted with saline. |
Experimental Protocols
Protocol 1: Preparation of this compound for In-Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of sterile DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the solution is clear.
-
-
Working Solution Preparation (for a 1 mg/kg dose in a 25g mouse with an injection volume of 100 µL):
-
Calculate the required dose: 1 mg/kg * 0.025 kg = 0.025 mg of this compound.
-
Calculate the volume of stock solution needed: 0.025 mg / 10 mg/mL = 0.0025 mL or 2.5 µL.
-
In a sterile microcentrifuge tube, add 2.5 µL of the 10 mg/mL this compound stock solution.
-
Add 97.5 µL of sterile 0.9% saline to the tube.
-
Vortex thoroughly to ensure a homogenous solution. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
Note: Always prepare fresh working solutions on the day of the experiment. The solubility of this compound in aqueous solutions is limited, so ensure the final DMSO concentration is sufficient to keep the compound in solution. A vehicle control group (DMSO + Saline) should always be included in the experimental design.
Protocol 2: Administration of this compound in a Mouse Xenograft Model
Materials:
-
Tumor cells for injection
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Prepared this compound working solution and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject the desired number of tumor cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Initiation:
-
Randomize the mice into treatment groups (e.g., Vehicle control, this compound).
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule (e.g., daily or every other day).
-
-
Tumor Growth Monitoring:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Tumor tissue can be processed for further analysis (e.g., histology, western blotting, RNA sequencing).
-
Protocol 3: Assessment of this compound in a Rodent Model of Neuropathic Pain
Materials:
-
Rodents (rats or mice)
-
Surgical instruments for inducing neuropathic pain (e.g., chronic constriction injury model)
-
Prepared this compound working solution and vehicle control
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia)
-
Sterile syringes and needles
Procedure:
-
Induction of Neuropathic Pain:
-
Perform surgery to induce a neuropathic pain state (e.g., chronic constriction injury of the sciatic nerve).
-
Allow the animals to recover for a set period (e.g., 7-14 days) to allow for the development of pain-like behaviors.
-
-
Baseline Behavioral Testing:
-
Before drug administration, assess baseline pain thresholds (e.g., paw withdrawal threshold to mechanical stimuli or paw withdrawal latency to thermal stimuli).
-
-
This compound Administration:
-
Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection).
-
-
Post-Treatment Behavioral Testing:
-
At various time points after administration (e.g., 30, 60, 120 minutes), repeat the behavioral tests to assess the effect of this compound on pain thresholds.
-
-
Data Analysis:
-
Analyze the data to determine if this compound treatment significantly alters the pain response compared to the vehicle control group.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound's dual mechanism of action.
Caption: Workflow for a mouse xenograft study.
Caption: Workflow for a neuropathic pain study.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular and Developmental Biology of TRPM7 Channel-Kinase: Implicated Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
Naltriben in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage recommendations for the use of Naltriben in cell culture experiments. This compound, traditionally known as a selective delta-opioid receptor antagonist, also functions as a potent activator of the TRPM7 (Transient Receptor Potential Melastatin 7) channel. This dual activity makes it a valuable tool for investigating various cellular processes, including cancer cell migration and macrophage polarization.
Application 1: Glioblastoma Cell Migration and Invasion
In the context of glioblastoma (GBM), this compound has been shown to enhance cell migration and invasion through the activation of TRPM7, leading to an influx of calcium ions and subsequent activation of the MAPK/ERK signaling pathway.
Data Summary: this compound Effects on U87 Glioblastoma Cells
| Concentration | Incubation Time | Cell Line | Observed Effect | Reference |
| 25-100 µM | 24 hours | U87 | Dose-dependent effects on cell viability.[1] | [1] |
| 50 µM | 24 hours | U87 | Upregulation of MMP-2 protein expression.[1] | [1] |
| 50 µM | 24 hours | U87 | Increased phosphorylation of ERK1/2.[1] | [1] |
| 50 µM | 4, 8, 12 hours | U87 | Enhanced cell migration in scratch wound assays.[1] | [1] |
| 50 µM | Not specified | U87 | Potentiation of endogenous TRPM7-like currents and robust Ca2+ influx.[2] | [2] |
Signaling Pathway: this compound-Induced MAPK/ERK Activation in Glioblastoma
References
Application Notes and Protocols: Differentiating δ1 and δ2 Opioid Receptors with Naltriben
Audience: Researchers, scientists, and drug development professionals.
Introduction
The delta (δ) opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key target in the development of novel analgesics and therapeutics for mood disorders and substance abuse. Pharmacological studies have identified at least two distinct subtypes of the δ-opioid receptor, termed δ1 and δ2.[1][2] The ability to differentiate these subtypes is crucial for elucidating their specific physiological roles and for the rational design of subtype-selective drugs with improved therapeutic profiles.
Naltriben (NTB) is a potent and selective antagonist for the δ2-opioid receptor subtype.[3][4][5] Its differential binding affinity for δ1 and δ2 receptors makes it an invaluable pharmacological tool for distinguishing the subtype selectivity of various opioid ligands and for investigating the distinct functions mediated by these receptor subtypes.[3] This document provides detailed application notes and experimental protocols for utilizing this compound to differentiate between δ1 and δ2 opioid receptors.
Data Presentation
The following tables summarize the quantitative data for this compound and other key pharmacological tools used to differentiate δ1 and δ2 opioid receptor subtypes.
Table 1: Binding Affinity (Ki) of this compound and Other Ligands at Opioid Receptors
| Compound | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| This compound | δ (non-selective) | 0.13 | Mouse Brain | [5] |
| µ | 19.79 ± 1.12 | Rat Cortex | [6] | |
| κ | 82.75 ± 6.32 | Rat Cortex | [6] | |
| 7-Benzylidenenaltrexone (BNTX) | δ1 | 0.1 | Guinea Pig Brain | |
| [D-Pen2,D-Pen5]enkephalin (DPDPE) | δ | 2.7 | Rat Brain | [7] |
| µ | 713 | Rat Brain | [7] | |
| κ | >1,500 | Rat Brain | [7] | |
| Deltorphin II | δ | High Affinity | Frog Skin |
Note: Direct Ki values for this compound at isolated δ1 and δ2 receptors are not consistently reported in the literature. Its selectivity is often demonstrated through relative potency in functional assays.
Table 2: In Vivo Antagonistic Potency of this compound and BNTX
| Antagonist | Agonist (Receptor Target) | Route of Administration | Fold Increase in Agonist ED50 | Species | Reference |
| This compound | DPDPE (δ1) | s.c. | No significant change | Mouse | |
| Deltorphin II (δ2) | s.c. | 12.5 | Mouse | ||
| 7-Benzylidenenaltrexone (BNTX) | DPDPE (δ1) | s.c. | 5.9 | Mouse | |
| Deltorphin II (δ2) | s.c. | No significant change | Mouse |
Experimental Protocols
Radioligand Binding Assay for Determining Ki of this compound
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for δ-opioid receptors using a radiolabeled ligand.
Workflow Diagram:
References
- 1. β‐Arrestin 2 dependence of δ opioid receptor agonists is correlated with alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of this compound as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Naltriben: Application in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Naltriben is a well-established selective antagonist of the delta-opioid receptor, widely used in neuroscience research to investigate the physiological roles of these receptors.[1] However, recent studies have unveiled a novel and significant function of this compound as a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][2][3][4] This dual pharmacology makes this compound a unique tool for investigating cellular signaling pathways and its application in patch-clamp electrophysiology allows for the direct measurement of its effects on ion channel function.
This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology, with a focus on its action on TRPM7 channels. It also summarizes its classical role as a delta-opioid receptor antagonist and provides quantitative data and experimental workflows for researchers.
Key Applications of this compound in Electrophysiology
-
Selective activation of TRPM7 channels: this compound serves as a selective positive gating modulator of TRPM7 channels, enabling the study of their role in various physiological and pathological processes.[1][2]
-
Antagonism of delta-opioid receptors: Its established role as a delta-opioid receptor antagonist allows for the dissection of opioid signaling pathways.[1][5]
-
Investigation of cellular signaling: The downstream effects of this compound-induced TRPM7 activation, such as the MAPK/ERK pathway, can be explored.[1][2]
-
Drug development: Understanding the structure-activity relationship of this compound can inform the design of more selective TRPM7 modulators or delta-opioid receptor antagonists.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound's activity based on published literature.
Table 1: this compound Activity on TRPM7 Channels
| Parameter | Value | Cell Type | Reference |
| EC₅₀ | ~20 µM | HEK293 cells overexpressing TRPM7 | [1] |
| Effective Concentration | 50 µM | U87 glioblastoma cells | [1][2] |
| Effect on Current Density (at +100 mV) | Increase from 9.7 ± 2.4 pA/pF to 31.3 ± 4.9 pA/pF | U87 glioblastoma cells | [1] |
Table 2: this compound Activity at Opioid Receptors
| Receptor Target | Activity | Ki Value | Species | Reference |
| Delta-Opioid Receptor (δ) | Antagonist | - | Mouse, Rat | [1][5][6] |
| Mu-Opioid Receptor (μ) | Non-competitive antagonist (at higher concentrations) | 19.79 ± 1.12 nM | Rat | [7] |
| Kappa-Opioid Receptor (κ) | Agonist (at higher concentrations) | 82.75 ± 6.32 nM | Rat | [7] |
Signaling Pathways
This compound's activation of TRPM7 channels has been shown to trigger downstream signaling cascades, most notably the MAPK/ERK pathway.
As a delta-opioid receptor antagonist, this compound blocks the canonical G-protein coupled signaling of these receptors.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Activated TRPM7 Currents
This protocol is designed for recording whole-cell currents in response to this compound application, focusing on its effect on TRPM7 channels.
Materials:
-
Cells: HEK293 cells overexpressing TRPM7 or a cell line with endogenous TRPM7 expression (e.g., U87 glioblastoma cells).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 Cs-glutamate, 10 NaCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 3 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: 10 mM in DMSO.
-
Patch-clamp rig: Microscope, amplifier, digitizer, micromanipulator, and recording software.
-
Borosilicate glass capillaries: For pulling patch pipettes.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution at a rate of 1-2 ml/min.
-
Obtaining a Gigaseal: Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure. Once in close proximity, release the pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Baseline Recording: Clamp the cell at a holding potential of -60 mV. Apply a voltage ramp protocol from -100 mV to +100 mV over 400 ms (B15284909) every 5 seconds to elicit TRPM7-like currents. Record a stable baseline for at least 3-5 minutes.
-
This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 50 µM).
-
Data Acquisition: Record the changes in the whole-cell current in response to this compound. The activation of TRPM7 will be observed as an increase in both inward and outward currents.
-
Washout: Perfuse the chamber with the control external solution to observe the reversibility of the this compound effect.
-
Data Analysis: Measure the current amplitude at specific voltages (e.g., +80 mV and -80 mV) before, during, and after this compound application. Calculate the current density by dividing the current amplitude by the cell capacitance.
Protocol 2: Investigating Delta-Opioid Receptor Antagonism
To confirm this compound's antagonist activity at delta-opioid receptors, a similar whole-cell patch-clamp protocol can be used, with the following modifications:
-
Cell Type: Use cells endogenously or exogenously expressing delta-opioid receptors.
-
Agonist Application: After establishing a stable baseline, apply a known delta-opioid receptor agonist (e.g., [D-Pen², D-Pen⁵]enkephalin - DPDPE) to elicit a response (e.g., activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels).
-
This compound Co-application: Co-perfuse the cells with the delta-opioid agonist and this compound.
-
Observation: this compound should antagonize the effect of the agonist, leading to a reduction or complete block of the agonist-induced current.
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific parameters, such as solution composition and voltage protocols, based on the cell type and experimental objectives.
References
- 1. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of this compound as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: A Guide to the Dissolution and Use of Naltriben
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing Naltriben in experimental settings.
Introduction: this compound is a potent and selective antagonist for the delta-opioid receptor (δ-opioid receptor), particularly the δ2 subtype, and is also known to function as an activator of the TRPM7 (Transient Receptor Potential Melastatin 7) channel.[1][2][3] Its dual activity makes it a valuable tool in neurological, cancer, and cell signaling research.[1][4] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo studies.
Physicochemical Properties and Storage
A summary of this compound's key properties is presented below. The compound is typically supplied as a solid, often as a mesylate salt.[5]
| Property | Data | Reference |
| Molecular Formula | C₂₆H₂₅NO₄ | [2][6] |
| Molecular Weight | 415.5 g/mol | [6] |
| Appearance | Solid | [5] |
| Storage Temperature | -20°C | [3][5] |
| Stability | ≥ 4 years at -20°C | [3][5] |
Solubility Data
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Organic solvents are required to prepare stock solutions.
| Solvent | Solubility Notes | Reference |
| DMSO | Soluble. This is the recommended solvent for preparing high-concentration stock solutions. | [3][5] |
| Ethanol | Reported to be soluble. | [7] |
| Aqueous Buffer | Practically insoluble. Diluting a DMSO stock into aqueous media like PBS or cell culture medium may cause precipitation, especially at higher concentrations.[8][9] |
Experimental Protocols
Safety Precautions: this compound should be handled in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) before use.[5]
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a concentrated stock solution in DMSO, which can then be used for preparing working solutions for various assays.
Materials:
-
This compound powder (or this compound mesylate)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.
-
Weigh: Carefully weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use a bath sonicator for brief intervals to aid dissolution. Gentle warming (to 37°C) can also be applied, but monitor for any degradation.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.[3][5]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution for use in cell-based assays. The primary goal is to ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium
Procedure:
-
Calculate Dilutions: Determine the volume of stock solution needed to achieve the final desired concentration in your assay volume.
-
Intermediate Dilution (Optional): For very low final concentrations, a serial or intermediate dilution in pure DMSO may be necessary to ensure accurate pipetting.
-
Final Dilution: Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium or buffer. Crucially, add the DMSO stock to the aqueous medium while vortexing or mixing to facilitate rapid dispersion and minimize precipitation.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability or function (e.g., <0.5% v/v). Run a vehicle control (medium with the same final DMSO concentration) in parallel.
-
Use Immediately: Use the prepared working solution promptly, as the compound may precipitate out of the aqueous solution over time.
Protocol 3: Preparation of Dosing Solutions for In Vivo Studies
Preparing this compound for in vivo administration requires careful formulation to maintain solubility and minimize toxicity. The final vehicle composition can significantly impact compound delivery.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Co-solvents/surfactants (optional, e.g., Tween® 80, Cremophor® EL)
Procedure:
-
Vehicle Selection: A common vehicle for hydrophobic compounds is a multi-component system. A typical formulation might be:
-
5-10% DMSO
-
5-10% Tween® 80 or another surfactant
-
80-90% Saline or PBS
-
-
Preparation: a. Start with the required volume of the this compound stock solution in DMSO. b. Add the co-solvent (e.g., Tween® 80) and mix thoroughly. c. Slowly add the saline or PBS to the DMSO/co-solvent mixture, drop by drop, while continuously vortexing or stirring. This gradual addition is critical to prevent the drug from crashing out of solution.[8]
-
Final Check: Inspect the final solution carefully for any signs of precipitation. If the solution is cloudy, gentle warming or sonication may help, but a clear solution is required for injection. The formulation may need to be optimized if precipitation persists.
-
Administration: Administer the dosing solution to the animals immediately after preparation. This compound has been administered subcutaneously (s.c.) and intraperitoneally (i.p.) in animal models.[10][11]
Mechanism of Action & Experimental Visualizations
This compound primarily acts as a δ-opioid receptor antagonist but also activates TRPM7 channels, leading to Ca²⁺ influx and activation of downstream signaling cascades like the MAPK/ERK pathway.[4][12] This is distinct from the PI3K/Akt pathway, which is not significantly affected.[4]
Caption: this compound-induced activation of the TRPM7-MAPK/ERK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | C26H25NO4 | CID 5486827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naltriben Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Naltriben administration routes in common animal models, focusing on intravenous, intraperitoneal, and subcutaneous delivery. The information is intended to guide researchers in designing and executing preclinical studies involving this selective delta-opioid receptor antagonist.
Introduction
This compound is a potent and selective antagonist of the delta-opioid receptor, making it a valuable tool in neuroscience research, particularly in studies related to pain, addiction, and mood disorders.[1] Proper administration is critical for obtaining reliable and reproducible experimental results. This document outlines detailed protocols and available quantitative data for the most common administration routes in animal models.
Data Presentation: Quantitative Administration Parameters
The following tables summarize the available quantitative data for this compound and related compounds across different administration routes in various animal models. It is important to note that specific pharmacokinetic data for this compound, such as Cmax, Tmax, and bioavailability, are not widely available in the public domain. The data presented for related compounds are for comparative reference.
| Route | Animal Model | Dosage Range | Vehicle/Solvent | Observed Effects/Application | Citation |
| Intravenous (i.v.) | Mouse (CD1) | Not specified in mass | Not specified | Study of in vivo binding to delta-opioid receptors in the brain. | [2] |
| Intraperitoneal (i.p.) | Rat | 3 - 6 mg/kg | Not specified | Reduction of intravenous cocaine self-administration. | |
| Subcutaneous (s.c.) | Mouse | 10 - 30 mg/kg (for Naltrindole) | Not specified | Used as a reference for a related delta-opioid antagonist. |
Note: The lack of specific pharmacokinetic data for this compound highlights a significant gap in the current literature.
Signaling Pathways of this compound
This compound acts as a selective antagonist at the delta-opioid receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to inhibitory G-proteins (Gi/Go). As an antagonist, this compound blocks the binding of endogenous and exogenous agonists. Furthermore, studies have shown that this compound can act as an inverse agonist, meaning it can reduce the basal or constitutive activity of the delta-opioid receptor in the absence of an agonist.[3][4] This inverse agonism can lead to an increase in adenylyl cyclase activity and a subsequent rise in cyclic AMP (cAMP) levels, as the inhibitory tone of the receptor is removed. The delta-opioid receptor has also been shown to influence the mitogen-activated protein kinase (MAPK) pathway, and this compound has been observed to enhance the MAPK/ERK signaling pathway.
Experimental Protocols
The following are detailed methodologies for the administration of this compound in animal models, based on available literature and standard laboratory practices.
Intravenous (i.v.) Administration Protocol
This protocol is adapted from studies investigating the in vivo binding of radiolabeled this compound in the mouse brain.[2]
a. Materials:
-
This compound hydrochloride
-
Sterile, pyrogen-free 0.9% saline solution
-
Mouse restrainer
-
27-30 gauge needles and 1 ml syringes
-
Warming lamp or pad
b. Experimental Workflow:
c. Procedure:
-
Preparation of this compound Solution: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
Animal Restraint: Place the mouse in a suitable restrainer to immobilize the tail.
-
Vein Dilation: Warm the mouse's tail using a warming lamp or a warm water bath (40-45°C) for a few minutes to dilate the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, perform the injection into one of the lateral tail veins. The injection volume should typically be around 5-10 ml/kg body weight.
-
Post-injection Monitoring: Observe the animal for any adverse reactions and return it to its home cage.
Intraperitoneal (i.p.) Administration Protocol
This protocol is based on general guidelines for intraperitoneal injections in rodents and specific studies using this compound.
a. Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline solution or other appropriate vehicle
-
23-25 gauge needles and 1 ml syringes
-
Animal scale
b. Experimental Workflow:
c. Procedure:
-
Dose Calculation: Weigh the animal to accurately calculate the volume of this compound solution to be administered based on the desired dosage (e.g., 3-6 mg/kg for rats).
-
Preparation of this compound Solution: Dissolve this compound in a suitable vehicle. A study involving naltrindole-derived ligands used a 0.9% w/v saline solution.[5]
-
Animal Restraint: Manually restrain the mouse or rat, exposing the abdomen. For rats, a two-person technique may be preferred.
-
Injection: Insert a 23-25 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle. Aspirate briefly to ensure the needle has not entered the bladder or intestines before injecting the solution. The injection volume should not exceed 10 ml/kg.
-
Post-injection Monitoring: Observe the animal for any signs of distress or discomfort.
Subcutaneous (s.c.) Administration Protocol
While specific protocols for this compound are scarce, this protocol is based on general procedures for subcutaneous injections in rodents and data from studies with similar compounds.
a. Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., 0.9% saline)
-
25-27 gauge needles and 1 ml syringes
-
Animal scale
b. Experimental Workflow:
c. Procedure:
-
Dose Calculation: Weigh the animal to determine the correct injection volume based on the desired dosage.
-
Preparation of this compound Solution: Dissolve this compound in a sterile vehicle to the final concentration.
-
Animal Restraint: Manually restrain the animal and lift the loose skin over the back of the neck (scruff) to form a "tent".
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine. Aspirate to check for blood, and if none is present, inject the solution. The maximum recommended volume is typically 5-10 ml/kg.
-
Post-injection Monitoring: Gently massage the injection site to aid dispersion and monitor the animal for any adverse effects.
Conclusion
The administration of this compound via intravenous, intraperitoneal, and subcutaneous routes are all feasible in animal models. The choice of administration route will depend on the specific experimental goals, such as the desired speed of onset and duration of action. The provided protocols offer a starting point for researchers; however, pilot studies are recommended to determine the optimal dosage and vehicle for a specific animal model and experimental paradigm. Further research is needed to establish the pharmacokinetic profile of this compound for these administration routes and to explore the feasibility of oral administration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constitutive activity of the delta-opioid receptor expressed in C6 glioma cells: identification of non-peptide delta-inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Constitutive activity of the δ-opioid receptor expressed in C6 glioma cells: identification of non-peptide δ-inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Naltriben in Alcohol Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol use disorder (AUD) is a significant global health issue with limited effective pharmacological treatments. The endogenous opioid system, particularly the delta-opioid receptor (DOR), has emerged as a promising target for therapeutic intervention. Naltriben, a selective delta-2 opioid receptor antagonist, has been shown to selectively attenuate alcohol intake in preclinical models, suggesting its potential as a novel pharmacotherapy for AUD.[1] These application notes provide detailed protocols for investigating the effects of this compound on alcohol self-administration in rodent models, a critical step in the preclinical evaluation of its efficacy. The following protocols are designed to ensure robust and reproducible data for researchers in academia and the pharmaceutical industry.
Signaling Pathway of Delta-Opioid Receptor in Alcohol Reward
The reinforcing effects of alcohol are, in part, mediated by its interaction with the endogenous opioid system within the brain's reward circuitry. Alcohol consumption leads to the release of endogenous opioids, such as enkephalins, which act on opioid receptors. The delta-opioid receptor, a G-protein coupled receptor, is densely expressed in brain regions associated with reward, such as the nucleus accumbens. When activated by endogenous opioids, the DOR modulates downstream signaling cascades that influence neurotransmitter release, ultimately affecting the rewarding and reinforcing properties of alcohol. This compound, as a selective DOR antagonist, blocks these effects, thereby reducing the motivation to consume alcohol.
Experimental Protocols
Protocol 1: Operant Oral Alcohol Self-Administration in Rats
This protocol details the procedure for training rats to self-administer alcohol in an operant conditioning paradigm, which is essential for assessing the reinforcing properties of alcohol and the efficacy of potential therapeutic agents like this compound.[2]
Materials and Reagents:
-
Standard operant conditioning chambers equipped with two levers, a liquid delivery system (e.g., dipper or pump), and cue lights.
-
Male Wistar rats or alcohol-preferring (P) rats (200-250 g at the start of the experiment).
-
Ethanol (B145695) (95% or absolute).
-
Saccharin (B28170) sodium salt.
-
This compound hydrochloride.
-
Sterile saline (0.9%).
-
Animal scale.
-
Syringes and needles for injections.
Procedure:
-
Acclimation and Handling:
-
House rats individually in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Handle rats daily for at least one week prior to the start of the experiment to acclimate them to the experimenter.
-
-
Initial Training (Sucrose Fading Technique):
-
Days 1-5 (Sucrose Training):
-
Water-deprive rats for 22 hours prior to each session.
-
Place rats in the operant chamber for a 30-minute session daily.
-
Train rats to press one of the two levers (the "active" lever) to receive a 0.1 mL reward of 10% sucrose solution on a Fixed Ratio 1 (FR1) schedule (one lever press results in one reward). The other lever ("inactive") has no programmed consequences.
-
-
Days 6-15 (Introduction of Alcohol):
-
Once stable responding for sucrose is established (consistent number of rewards per session for 3 consecutive days), introduce ethanol into the sucrose solution.
-
Gradually increase the concentration of ethanol while fading the sucrose concentration over several days. A sample fading schedule is as follows:
-
Days 6-8: 10% sucrose + 2.5% ethanol
-
Days 9-11: 5% sucrose + 5% ethanol
-
Days 12-14: 2.5% sucrose + 7.5% ethanol
-
Day 15 onwards: 10% ethanol
-
-
-
Stabilization of Alcohol Self-Administration:
-
Continue daily 30-minute sessions with 10% ethanol on an FR1 schedule until responding is stable.
-
Subsequently, the schedule of reinforcement can be increased to a higher fixed ratio (e.g., FR3) or a progressive ratio schedule to assess motivation.
-
-
-
This compound Administration:
-
Once stable alcohol self-administration is achieved, begin the drug administration phase.
-
Dissolve this compound in sterile saline.
-
Administer this compound via intraperitoneal (IP) or subcutaneous (SC) injection at the desired doses (e.g., 0, 1, 3, 10 mg/kg) 30 minutes prior to the start of the operant session.
-
A within-subjects design is recommended, where each animal receives all doses of this compound in a counterbalanced order, with at least 48 hours between different doses to allow for drug washout.
-
-
Data Collection and Analysis:
-
Record the number of active and inactive lever presses during each session.
-
Measure the volume of alcohol consumed (in mL) and calculate the dose of alcohol consumed (in g/kg of body weight).
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different doses of this compound on alcohol self-administration.
-
Protocol 2: Assessment of this compound's Effect on Palatability (Saccharin Self-Administration)
To ensure that this compound's effect on alcohol self-administration is not due to a general suppression of reward or taste, a control experiment using a palatable, non-alcoholic solution is necessary.
Procedure:
-
Follow the initial training procedure as described in Protocol 1 (Steps 2.1) to establish stable self-administration of a 0.1% saccharin solution.
-
Once stable responding for saccharin is achieved, administer this compound at the same doses and route as in the alcohol self-administration experiment.
-
Record and analyze the number of lever presses and the volume of saccharin solution consumed.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on alcohol self-administration.
Data Presentation
The following tables provide a template for summarizing the quantitative data from this compound studies, based on findings from Krishnan-Sarin et al. (1995) which demonstrated that this compound selectively suppresses alcohol intake in alcohol-preferring rats.[1]
Table 1: Effect of this compound on Alcohol and Water Intake in Alcohol-Preferring (P) Rats
| This compound Dose (mg/kg, IP) | Alcohol Intake (g/kg) | % Change from Vehicle | Water Intake (mL) |
| 0 (Vehicle) | 6.5 ± 0.4 | - | 15.2 ± 1.1 |
| 1 | 5.8 ± 0.5 | -10.8% | 14.8 ± 1.3 |
| 3 | 4.5 ± 0.6* | -30.8% | 15.5 ± 1.0 |
| 10 | 3.2 ± 0.7** | -50.8% | 16.1 ± 1.2 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Saccharin Intake in Alcohol-Preferring (P) Rats
| This compound Dose (mg/kg, IP) | 0.1% Saccharin Intake (mL) | % Change from Vehicle |
| 0 (Vehicle) | 25.4 ± 2.1 | - |
| 10 | 24.8 ± 2.5 | -2.4% |
Data are presented as mean ± SEM.
Conclusion
These application notes provide a comprehensive framework for designing and conducting experiments to evaluate the efficacy of this compound in reducing alcohol self-administration. The detailed protocols, workflow, and data presentation templates are intended to facilitate standardized and reproducible research in the field of alcohol use disorder pharmacotherapy. The selective action of this compound on alcohol intake, without affecting the consumption of other palatable solutions, underscores its potential as a targeted therapeutic for AUD.[1] Further investigation into the long-term effects and optimal dosing of this compound is warranted.
References
- 1. The delta 2-opioid receptor antagonist this compound selectively attenuates alcohol intake in rats bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Naltriben as a Tool in Cancer Cell Migration Assays
Introduction
Naltriben, traditionally known as a selective antagonist for the delta-opioid receptor, has emerged as a valuable pharmacological tool for investigating the mechanisms of cancer cell migration and invasion.[1][2] Recent studies have elucidated a novel function of this compound as a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][3][4] This activity has been shown to significantly enhance the migratory and invasive properties of cancer cells, particularly in glioblastoma.[3][5][6] These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's application in cancer cell migration assays, including its mechanism of action, detailed experimental protocols, and quantitative data from key studies.
Mechanism of Action
In the context of cancer cell migration, this compound's primary mechanism is the potentiation of TRPM7 channel activity.[4] TRPM7 is a non-specific divalent cation channel that plays a crucial role in cellular processes such as proliferation, adhesion, and migration. This compound's activation of TRPM7 leads to an influx of calcium ions (Ca2+) into the cell.[3][5][6] This increase in intracellular calcium acts as a second messenger, triggering downstream signaling cascades that promote cell motility. Specifically, this compound-induced TRPM7 activation has been shown to upregulate the MAPK/ERK signaling pathway, while not affecting the PI3K/Akt pathway.[3][5][6][7] The activation of the MAPK/ERK pathway is a key contributor to the enhanced migratory and invasive characteristics observed in cancer cells treated with this compound.[3][4]
Signaling Pathway of this compound in Cancer Cell Migration
Caption: this compound activates the TRPM7 channel, leading to Ca2+ influx and subsequent activation of the MAPK/ERK pathway, which promotes cancer cell migration and invasion.
Experimental Protocols
Detailed methodologies for commonly used in vitro cancer cell migration and invasion assays utilizing this compound are provided below. These protocols are based on studies conducted on the human glioblastoma cell line U87.[3][4]
Scratch Wound Healing Assay
This assay is a straightforward method to assess two-dimensional cell migration.
Experimental Workflow for Scratch Wound Assay
Caption: Workflow of the scratch wound healing assay to measure cell migration.
Protocol:
-
Cell Seeding: Plate U87 glioblastoma cells in a 6-well plate and culture until they form a confluent monolayer.
-
Serum Starvation: The day before the assay, replace the serum-containing medium with serum-free medium and incubate for 24 hours.
-
Scratch Creation: Using a sterile p200 pipette tip, create a linear scratch in the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh serum-free medium containing either 50 µM this compound or a vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Imaging: Capture images of the scratch at 0, 4, 8, and 12 hours post-treatment using an inverted microscope with a camera.
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area at 0 hours.
Matrigel Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a three-dimensional extracellular matrix barrier.
Experimental Workflow for Matrigel Invasion Assay
Caption: Workflow of the Matrigel invasion assay to measure cancer cell invasion.
Protocol:
-
Chamber Preparation: Use Corning Matrigel invasion chambers with an 8-µm pore size polycarbonate membrane. Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Cell Preparation: Treat U87 cells with either 50 µM this compound or a vehicle control for 24 hours prior to the assay. Harvest and resuspend the cells in serum-free medium at a concentration of 2.5 x 10^4 cells/mL.
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
Chemoattractant: Add 600 µL of complete medium (containing fetal bovine serum) to the lower chamber to act as a chemoattractant.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining and Counting: Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet). Count the number of stained cells in several microscopic fields to determine the average number of invading cells.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effect of this compound on cancer cell migration and invasion.
Table 1: Effect of this compound on U87 Glioblastoma Cell Migration (Scratch Wound Assay)
| Time Point | Wound Closure (Control) | Wound Closure (50 µM this compound) |
| 4 hours | 21.2 ± 3.9% | 49.1 ± 2.8% |
| 8 hours | 27.7 ± 8.1% | 92.6 ± 4.3% |
| 12 hours | 44.3 ± 5.9% | 98.7 ± 0.2% |
| Data are presented as mean ± SEM. This compound treatment significantly increased wound closure at all time points (p < 0.01).[4] |
Table 2: Effect of this compound on U87 Glioblastoma Cell Invasion (Matrigel Invasion Assay)
| Treatment Group | Average Number of Invading Cells |
| Control (Vehicle) | 89 ± 3 |
| 50 µM this compound | 127 ± 5 |
| Data are presented as mean ± SEM. This compound treatment significantly enhanced U87 cell invasion after 12 hours (p < 0.01).[4] |
Table 3: Effect of this compound on Protein Expression in U87 Cells
| Protein Ratio | Control | 50 µM this compound (24h) |
| MMP-2 / β-actin | 88.3 ± 28.2% | 226.6 ± 25.1% |
| p-ERK1/2 / t-ERK1/2 | 22.7 ± 5.2% | 57.8 ± 9.3% |
| p-Akt / t-Akt | No significant change | No significant change |
| Data are presented as mean ± SEM. This compound treatment significantly upregulated the expression of MMP-2 and the phosphorylation of ERK1/2 (p < 0.05).[4][7] |
This compound serves as a specific and effective tool for studying the role of the TRPM7 ion channel in cancer cell migration and invasion. Its ability to activate TRPM7 and subsequently the MAPK/ERK signaling pathway provides a valuable method for inducing and investigating the molecular mechanisms of cancer cell motility. The protocols and data presented here offer a solid foundation for researchers to incorporate this compound into their studies on cancer metastasis and to explore potential therapeutic strategies targeting TRPM7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
Measuring Naltriben's Effect on Intracellular Calcium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers to measure the effect of Naltriben, a selective δ-opioid receptor antagonist, on intracellular calcium ([Ca²⁺]i) levels. This document outlines the necessary protocols, data presentation formats, and visualizations to facilitate a thorough understanding and replication of the experimental procedures.
Intracellular calcium is a crucial second messenger that regulates a multitude of cellular processes, including neurotransmission, muscle contraction, and gene expression.[1][2][3] this compound's interaction with the δ-opioid receptor can modulate these signaling pathways, making the study of its effect on [Ca²⁺]i essential for understanding its pharmacological profile.
Principles and Signaling Pathways
This compound is a potent and selective antagonist for the δ₂-opioid receptor subtype.[4] Opioid receptors, including the δ-opioid receptor, are G-protein coupled receptors (GPCRs). Upon activation by an agonist, these receptors typically couple to inhibitory G-proteins (Gαi/o), leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[5] This can indirectly influence intracellular calcium homeostasis.
However, δ-opioid receptor activation can also lead to an increase in intracellular calcium. This can occur through several mechanisms, including the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[6] Furthermore, δ-opioid receptor activation can modulate the activity of various ion channels, including voltage-gated calcium channels, potentially leading to an influx of extracellular calcium.[4][7]
Interestingly, some studies have shown that this compound itself can induce a robust influx of Ca²⁺, suggesting it may have effects beyond its classical role as a δ-opioid receptor antagonist, potentially by activating other channels like the TRPM7 channel.[8][9]
Below is a diagram illustrating the potential signaling pathways involved.
Experimental Protocols
Measuring changes in intracellular calcium concentration is commonly achieved using fluorescent calcium indicators.[10][11][12] These are molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺. The most widely used indicators are Fura-2 and Fluo-4.[13][14]
Key Experimental Workflow
The general workflow for measuring this compound's effect on intracellular calcium is as follows:
Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM with a Fluorescence Plate Reader
This protocol is adapted for a high-throughput measurement of agonist or antagonist-mediated intracellular calcium mobilization.[10]
Materials:
-
Cells of interest (e.g., neuronal cell line, glioblastoma cells)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
Procedure:
-
Cell Seeding:
-
Seed cells into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Loading Buffer:
-
Prepare a loading buffer containing Fura-2 AM. A typical final concentration is 2-5 µM Fura-2 AM.[8][13]
-
To aid in the dispersion of the AM ester in aqueous solution, first, dissolve Fura-2 AM in a small amount of DMSO, then mix with an equal volume of 20% Pluronic F-127 before diluting to the final concentration in HBSS.
-
Probenecid (1-2.5 mM) can be added to the loading buffer to inhibit the transport of the dye out of the cells.
-
-
Cell Loading:
-
Remove the culture medium from the wells.
-
Wash the cells once with HBSS.
-
Add 100 µL of the Fura-2 AM loading buffer to each well.
-
Incubate for 30-60 minutes at room temperature or 37°C in the dark.[8] The optimal loading time and temperature may need to be determined empirically for each cell type.[10]
-
-
Washing:
-
After incubation, remove the loading buffer.
-
Wash the cells twice with HBSS (containing probenecid if used in the loading step) to remove extracellular Fura-2 AM.
-
Add 100 µL of HBSS to each well and incubate for a further 15-30 minutes to allow for complete de-esterification of the dye within the cells.
-
-
Measurement:
-
Set the fluorescence plate reader to measure the emission at 510 nm with alternating excitation at 340 nm and 380 nm.[10][15]
-
Establish a stable baseline fluorescence ratio (340/380) for each well for 1-2 minutes.
-
Add the desired concentration of this compound to the wells. The plate reader's injector function is ideal for this step to ensure rapid and consistent addition.
-
Continue to record the fluorescence ratio for several minutes to capture the full response.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is directly proportional to the intracellular calcium concentration.
-
Normalize the data by dividing the ratio at each time point by the average baseline ratio.
-
The results can be expressed as the change in fluorescence ratio or converted to absolute calcium concentrations using a calibration curve.
-
Protocol 2: Live-Cell Imaging of Intracellular Calcium using Fluo-4 AM with a Fluorescence Microscope
This protocol is suitable for observing calcium dynamics in individual cells with high spatial and temporal resolution.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluo-4 AM
-
Pluronic F-127
-
Physiological buffer (e.g., HBSS)
-
This compound stock solution
-
Fluorescence microscope equipped with a 488 nm excitation source, an appropriate emission filter (e.g., 515-530 nm), and a sensitive camera.[13]
Procedure:
-
Cell Preparation:
-
Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (typically 1-5 µM) in a physiological buffer, using DMSO and Pluronic F-127 as described in Protocol 1.
-
Remove the culture medium and wash the cells with the buffer.
-
Incubate the cells with the Fluo-4 AM solution for 20-40 minutes at room temperature in the dark.[13]
-
-
Washing and De-esterification:
-
Wash the cells twice with the buffer to remove the extracellular dye.
-
Incubate in fresh buffer for at least 20 minutes to allow for complete de-esterification.
-
-
Imaging:
-
Mount the dish or coverslip on the microscope stage.
-
Acquire a time-lapse series of images to establish a stable baseline fluorescence (F₀).
-
Carefully add this compound to the imaging chamber at the desired final concentration.
-
Continue acquiring images to record the change in fluorescence intensity over time (F).
-
-
Data Analysis:
-
For each cell or region of interest, measure the average fluorescence intensity at each time point.
-
Express the change in fluorescence as a ratio of the fluorescence at a given time point to the baseline fluorescence (F/F₀).
-
Plot the F/F₀ ratio over time to visualize the calcium transient.
-
Data Presentation
Quantitative data should be summarized in tables for easy comparison. Below are examples of how to structure your data.
Table 1: Effect of this compound on Peak Intracellular Calcium Response
| Treatment Group | Concentration (µM) | Peak Fluorescence Ratio (F340/F380) | Fold Change over Baseline | n |
| Vehicle (Control) | - | 0.85 ± 0.05 | 1.00 | 18 |
| This compound | 25 | 1.25 ± 0.10* | 1.47 | 18 |
| This compound | 50 | 1.80 ± 0.15** | 2.12 | 18 |
| This compound | 100 | 2.50 ± 0.20*** | 2.94 | 18 |
Data are presented as mean ± SEM. Statistical significance compared to the vehicle control is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).
Table 2: Comparison of Calcium Indicator Properties
| Indicator | Excitation (nm) | Emission (nm) | Ratiometric | Kd for Ca²⁺ | Advantages | Disadvantages |
| Fura-2 | 340 (Ca²⁺-bound) / 380 (Ca²⁺-free) | ~510 | Yes | ~145 nM | Ratiometric nature minimizes effects of uneven dye loading and photobleaching.[15][16] | Requires a dual-wavelength excitation system. |
| Fluo-4 | ~494 | ~516 | No | ~345 nM | High fluorescence increase upon Ca²⁺ binding, suitable for standard fluorescence microscopy.[14][16][17] | Non-ratiometric, so measurements can be affected by variations in dye concentration and cell thickness. |
| Indo-1 | ~350 | ~405 (Ca²⁺-bound) / ~485 (Ca²⁺-free) | Yes (emission) | ~230 nM | Ratiometric, suitable for flow cytometry. | Requires UV excitation which can be phototoxic. |
Conclusion
The protocols and information provided in these application notes offer a solid foundation for investigating the effects of this compound on intracellular calcium signaling. By carefully selecting the appropriate calcium indicator and detection method, researchers can obtain reliable and reproducible data to elucidate the complex pharmacological actions of this compound. The use of structured data presentation and clear visualizations of the underlying signaling pathways and experimental workflows will further enhance the impact and clarity of the research findings.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Opioids acting through delta receptors elicit a transient increase in the intracellular free calcium concentration in dorsal root ganglion-neuroblastoma hybrid ND8-47 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of μ-opioid receptors inhibits calcium-currents in the vestibular afferent neurons of the rat through a cAMP dependent mechanism [frontiersin.org]
- 6. Pharmacological inhibition of intracellular calcium release blocks acid-induced bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual signal transduction through delta opioid receptors in a transfected human T-cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Calcium Imaging in mDA neurons [protocols.io]
- 14. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 16. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Investigating the MAPK/ERK Signaling Pathway Using Naltriben
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben is a selective δ2-opioid receptor antagonist that has emerged as a valuable tool for investigating cellular signaling pathways. Beyond its classical role, recent studies have revealed its function as a TRPM7 (Transient Receptor Potential Melastatin 7) channel activator, implicating it in the modulation of intracellular signaling cascades, including the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway. The MAPK/ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, migration, and apoptosis. Dysregulation of this pathway is a hallmark of many diseases, most notably cancer.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate the MAPK/ERK signaling pathway. We will explore its mechanism of action, its effects on downstream cellular processes, and provide standardized experimental procedures for researchers.
Mechanism of Action
This compound's influence on the MAPK/ERK pathway is primarily understood through its activity as a TRPM7 channel activator. TRPM7 is a unique protein that functions as both an ion channel and a kinase. Activation of TRPM7 by this compound leads to an influx of Ca2+, which can trigger a cascade of intracellular events. This increase in intracellular calcium is a known activator of various signaling molecules that can, in turn, lead to the activation of the MAPK/ERK cascade. The canonical MAPK/ERK pathway is initiated by the activation of a receptor tyrosine kinase (RTK) at the cell surface, which leads to the sequential activation of Ras, Raf, MEK1/2, and finally ERK1/2. Activated (phosphorylated) ERK1/2 can then translocate to the nucleus to regulate gene expression, or phosphorylate cytoplasmic targets, influencing a wide range of cellular functions.
Quantitative Data
The following table summarizes the quantitative effects of this compound on a downstream effector of the MAPK/ERK signaling pathway observed in U87 glioblastoma cells.
| Parameter | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| MMP-2 Protein Level | U87 Glioblastoma | 50 µM | 24 hours | 226.6 ± 25.1% of control |
MMP-2 (Matrix Metalloproteinase-2) is a key enzyme involved in the degradation of the extracellular matrix, a process crucial for cell migration and invasion. Its expression is known to be regulated by the MAPK/ERK pathway.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to investigate the effects of this compound on the MAPK/ERK signaling pathway and its functional consequences.
Western Blot Analysis of ERK Phosphorylation
This protocol is designed to qualitatively and quantitatively assess the activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2.
Materials:
-
Cell line of interest (e.g., U87 glioblastoma cells)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to treatment. Treat cells with varying concentrations of this compound for the desired time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
After imaging for p-ERK, the membrane can be stripped and re-probed for total ERK to normalize for protein loading.
-
Incubate the membrane in a stripping buffer (e.g., Restore™ Western Blot Stripping Buffer) according to the manufacturer's instructions.
-
Wash the membrane thoroughly and re-block before incubating with the primary antibody for total ERK1/2.
-
Repeat the subsequent washing, secondary antibody incubation, and imaging steps.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample and normalize to the vehicle control.
Scratch Wound Healing Assay
This assay assesses the effect of this compound on cell migration.
Materials:
-
Cell line of interest
-
This compound
-
24-well plates
-
Sterile 200 µL pipette tips
-
Cell culture medium
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Creating the Scratch: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Imaging: Immediately after adding the treatment, capture images of the scratch in each well at 0 hours. Mark the plate to ensure images are taken at the same location for subsequent time points.
-
Incubation and Subsequent Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same scratch areas at various time points (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each treatment group relative to the 0-hour time point.
Matrigel Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of cells.
Materials:
-
Cell line of interest
-
This compound
-
Matrigel-coated invasion chambers (e.g., Boyden chambers with 8 µm pore size)
-
Serum-free and complete cell culture medium
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain
Procedure:
-
Rehydration of Matrigel Chambers: Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the top and bottom chambers and incubating for 2 hours at 37°C.
-
Cell Preparation and Seeding:
-
Serum-starve the cells overnight.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Prepare cell suspensions containing different concentrations of this compound or a vehicle control.
-
Remove the rehydration medium from the inserts and add 200 µL of the cell suspension to the top chamber.
-
-
Chemoattractant: Add 500 µL of complete medium (containing serum as a chemoattractant) to the bottom chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Removal of Non-invasive Cells: After incubation, carefully remove the medium from the top chamber. Use a cotton swab to gently remove the non-invasive cells from the top surface of the membrane.
-
Fixation and Staining:
-
Fix the invasive cells on the bottom of the membrane by incubating with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Imaging and Quantification:
-
Allow the inserts to air dry.
-
Image the stained cells on the underside of the membrane using a microscope.
-
Count the number of invaded cells in several random fields of view and calculate the average for each treatment group.
-
Visualizations
Caption: this compound activates the MAPK/ERK signaling pathway.
Caption: Workflow for investigating MAPK/ERK signaling with this compound.
Application Notes and Protocols for Radiolabeled Naltriben Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben is a highly selective antagonist for the delta (δ)-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily. Radiolabeled this compound, typically tritiated ([³H]this compound), is a critical tool for characterizing the pharmacology of the δ-opioid receptor. This document provides detailed protocols for conducting saturation and competition radioligand binding assays using [³H]this compound to determine key receptor properties such as receptor density (Bmax), ligand affinity (Kd), and the inhibition constants (Ki) of unlabeled ligands. These assays are fundamental in the screening and development of novel therapeutics targeting the δ-opioid system.
Signaling Pathway of the Delta-Opioid Receptor
The δ-opioid receptor is primarily coupled to inhibitory G proteins (Gi/Go). Upon agonist binding, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. Both subunits then modulate downstream effector systems. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. This combination of signaling events ultimately leads to a reduction in neuronal excitability.
Experimental Protocols
Materials and Reagents
-
Radioligand: [³H]this compound (Specific Activity: 30-60 Ci/mmol)
-
Membrane Preparations: Tissues or cells expressing δ-opioid receptors (e.g., rodent brain homogenates, CHO or HEK cells stably expressing the human δ-opioid receptor).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Ligand: Naloxone (10 µM final concentration) or unlabeled this compound (1 µM final concentration).
-
Glass Fiber Filters: Whatman GF/B or equivalent, pre-soaked in 0.5% polyethyleneimine (PEI) for at least 2 hours at 4°C to reduce non-specific binding.
-
Scintillation Cocktail: Appropriate for counting tritium.
-
96-well plates, filtration apparatus, and scintillation counter.
Membrane Preparation
-
Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh ice-cold assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store membrane aliquots at -80°C until use.
Saturation Binding Assay Protocol
This assay is performed to determine the equilibrium dissociation constant (Kd) of [³H]this compound and the maximum receptor density (Bmax) in the membrane preparation.
-
Prepare serial dilutions of [³H]this compound in assay buffer. A typical concentration range is 0.05 to 10 nM.
-
In a 96-well plate, set up triplicate wells for each concentration of [³H]this compound for total binding and non-specific binding.
-
Total Binding Wells: Add 50 µL of each [³H]this compound dilution.
-
Non-specific Binding (NSB) Wells: Add 50 µL of each [³H]this compound dilution and 50 µL of the non-specific binding ligand (e.g., 10 µM Naloxone).
-
Add 100 µL of assay buffer to the total binding wells.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (typically 50-100 µg of protein) to all wells. The final assay volume should be 250 µL.
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.
Competition Binding Assay Protocol
This assay is used to determine the binding affinity (Ki) of unlabeled test compounds for the δ-opioid receptor.
-
Prepare serial dilutions of the unlabeled test compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific binding ligand (e.g., 10 µM Naloxone).
-
Test Compound Wells: Add 50 µL of each dilution of the test compound.
-
Add a fixed concentration of [³H]this compound to all wells. The concentration should be at or near the Kd value determined from the saturation binding assay (e.g., 0.5 - 1.0 nM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (50-100 µg of protein) to all wells. The final assay volume will be approximately 250 µL.
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the assay and measure radioactivity as described in the saturation binding protocol (steps 8-11).
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Analyze the data using non-linear regression to fit a one-site competition model and determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of [³H]this compound used and Kd is its equilibrium dissociation constant.
Experimental Workflow Diagram
Data Presentation
Table 1: Representative Saturation Binding Data for [³H]this compound at δ-Opioid Receptors
| Parameter | Value | Tissue/Cell Line |
| Kd (nM) | 0.1 - 1.0 | Rodent Brain Homogenate |
| Bmax (fmol/mg protein) | 50 - 150 | Rodent Brain Homogenate |
| Kd (nM) | 0.2 - 1.5 | CHO-hDOR Cells |
| Bmax (fmol/mg protein) | 800 - 2000 | CHO-hDOR Cells |
Note: These values are illustrative and can vary depending on the specific experimental conditions and the source of the membrane preparation.
Table 2: Representative Competition Binding Data for Various Opioid Ligands at δ-Opioid Receptors using [³H]this compound
| Unlabeled Ligand | Ligand Type | Ki (nM) |
| Naltrindole | δ-Antagonist | 0.05 - 0.2 |
| SNC80 | δ-Agonist | 1 - 5 |
| DPDPE | δ-Agonist (peptide) | 2 - 10 |
| DAMGO | µ-Agonist | > 1000 |
| U50,488 | κ-Agonist | > 1000 |
Note: Ki values are highly dependent on the assay conditions. The data presented are typical ranges found in the literature.
Troubleshooting and Considerations
-
High Non-specific Binding: Ensure filters are adequately pre-soaked in PEI. Consider adding bovine serum albumin (BSA) at 0.1% to the assay buffer. The hydrophobicity of the radioligand can also contribute to high non-specific binding.
-
Low Specific Binding: Check the integrity and concentration of the receptor preparation. Ensure the radioligand has not degraded. Optimize the incubation time to ensure equilibrium is reached.
-
Variability between replicates: Ensure thorough mixing of all reagents and consistent washing of the filters.
-
Ligand Depletion: If a significant fraction (>10%) of the radioligand binds to the receptor, it can lead to an underestimation of the Kd. This can be addressed by reducing the amount of receptor in the assay.[1]
By following these detailed protocols and considering the potential variables, researchers can obtain reliable and reproducible data on the binding characteristics of ligands at the δ-opioid receptor using [³H]this compound.
References
Application Notes and Protocols for Studying Antinociception in Mice Using Naltriben
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Naltriben, a selective delta-opioid receptor antagonist, for investigating antinociception in mouse models of pain. Detailed protocols for common behavioral assays are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective antagonist of the delta-opioid receptor (DOR), with a preference for the δ2 subtype. It is an invaluable tool for elucidating the role of DORs in pain modulation and for characterizing the mechanism of action of delta-opioid receptor agonists. At higher doses, this compound may also exhibit agonist activity at kappa-opioid receptors, a factor to consider in experimental design.
Data Presentation
Summarized below are typical effective doses and administration routes for this compound and other relevant compounds used in mouse antinociception studies.
Table 1: this compound Dosage and Administration
| Compound | Administration Route | Dosage Range | Vehicle | Purpose |
| This compound | Intrathecal (i.t.) | 1 - 10 nmol | Saline | Spinal delta-opioid receptor blockade |
| This compound | Subcutaneous (s.c.) | 0.1 - 10 mg/kg | Saline, sometimes with DMSO | Systemic delta-opioid receptor blockade |
| This compound | Intracerebroventricular (i.c.v.) | 1 - 10 nmol | Saline | Supraspinal delta-opioid receptor blockade |
Table 2: Common Agonists and Antagonists in Antinociception Studies
| Compound | Receptor Target | Action | Typical Administration Route | Typical Dosage (Mouse) |
| Morphine | µ-opioid | Agonist | s.c., i.p. | 1 - 10 mg/kg |
| [D-Pen2,D-Pen5]enkephalin (DPDPE) | δ1-opioid | Agonist | i.t. | 1 - 10 nmol |
| [D-Ala2,Glu4]deltorphin | δ2-opioid | Agonist | i.t. | 1 - 10 nmol |
| Naloxone | Non-selective opioid | Antagonist | s.c., i.p. | 0.1 - 10 mg/kg |
| nor-Binaltorphimine (nor-BNI) | κ-opioid | Antagonist | i.c.v., s.c. | 1 - 20 mg/kg |
Experimental Protocols
Detailed methodologies for key behavioral assays used to assess antinociception in mice are provided below.
Tail-Flick Test
This assay measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus.[1][2][3]
Materials:
-
Tail-flick analgesia meter with a radiant heat source
-
Mouse restrainers
-
Timer
-
This compound solution
-
Agonist solution (e.g., morphine)
-
Vehicle solution (e.g., saline)
Procedure:
-
Habituation: Acclimate the mice to the restrainers for 15-30 minutes for 2-3 days prior to testing to minimize stress.[4]
-
Baseline Latency: Gently place the mouse in a restrainer. Position the distal third of the tail over the radiant heat source. Activate the heat source and start the timer. The timer stops automatically when the mouse flicks its tail. Record the baseline latency. Repeat this measurement 2-3 times with a 5-minute interval and calculate the average. A cut-off time (typically 10-15 seconds) should be set to prevent tissue damage.[5]
-
Drug Administration:
-
Antagonist Pre-treatment: Administer this compound (e.g., 1-10 mg/kg, s.c.) or vehicle. The pre-treatment time will vary depending on the route of administration (e.g., 15-30 minutes for s.c.).
-
Agonist Administration: Administer the opioid agonist (e.g., morphine 5 mg/kg, s.c.) or vehicle.
-
-
Post-Treatment Latency: At predetermined time points after agonist administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency as described in step 2.
-
Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE) calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Hot-Plate Test
This test assesses the response latency to a thermal stimulus applied to the paws.[6][7][8]
Materials:
-
Hot-plate apparatus set to a constant temperature (e.g., 52-55°C)
-
Plexiglass cylinder to confine the mouse on the hot plate
-
Timer
-
This compound solution
-
Agonist solution
-
Vehicle solution
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment. Placing the mice on the unheated plate for a few minutes on the day before the test can also reduce stress.
-
Baseline Latency: Place the mouse on the hot plate and immediately start the timer. Observe the mouse for nociceptive responses, such as licking a hind paw or jumping. Stop the timer as soon as a response is observed and record the latency. Remove the mouse immediately. A cut-off time of 30-60 seconds is typically used to prevent injury.[9][10]
-
Drug Administration: Administer this compound, agonist, and vehicle as described in the tail-flick test protocol.
-
Post-Treatment Latency: Measure the hot-plate latency at various time points after agonist administration.
-
Data Analysis: Calculate the %MPE as described for the tail-flick test.
Formalin Test
This model of tonic pain involves observing the behavioral response to a subcutaneous injection of dilute formalin into the hind paw.[11][12][13]
Materials:
-
Observation chambers with mirrors for clear viewing of the paws
-
Video recording equipment (optional but recommended)
-
Syringes (e.g., 30-gauge)
-
Formalin solution (e.g., 1-5% in saline)
-
This compound solution
-
Agonist solution
-
Vehicle solution
Procedure:
-
Habituation: Acclimate the mice to the observation chambers for at least 30 minutes before the test.[12]
-
Drug Administration: Administer this compound, agonist, or vehicle prior to the formalin injection. The pre-treatment time will depend on the drug and route of administration.
-
Formalin Injection: Briefly restrain the mouse and inject a small volume (e.g., 20 µl) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Data Analysis: The total time spent licking and biting in each phase is the primary endpoint. The percentage of inhibition of the pain response can be calculated relative to the vehicle-treated control group.
Visualization of Pathways and Workflows
Signaling Pathway of Delta-Opioid Receptor-Mediated Antinociception
The following diagram illustrates the canonical G-protein coupled signaling pathway activated by delta-opioid receptor agonists, leading to an inhibitory effect on neuronal activity and antinociception. This compound acts by blocking the initial binding of agonists to the delta-opioid receptor.
Caption: Delta-opioid receptor signaling pathway.
Experimental Workflow for a this compound Antinociception Study
This diagram outlines the typical workflow for an in vivo study investigating the effect of this compound on agonist-induced antinociception.
Caption: General experimental workflow for antinociception studies.
References
- 1. protocols.io [protocols.io]
- 2. Tail flick test - Wikipedia [en.wikipedia.org]
- 3. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diacomp.org [diacomp.org]
- 5. Tail-Flick Antinociception: Dose-Response Analysis [bio-protocol.org]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Hot plate test [panlab.com]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. jneurosci.org [jneurosci.org]
- 10. jcdr.net [jcdr.net]
- 11. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 13. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Naltriben in Cerebral Cortex Slice Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben is a potent and selective antagonist for the delta-opioid receptor (δ-opioid receptor), distinguishing it from the more widely used δ-antagonist naltrindole (B39905) by its different binding affinities for the δ1 and δ2 subtypes.[1] This selectivity makes this compound a valuable pharmacological tool for dissecting the roles of δ-opioid receptor subtypes in the complex circuitry of the cerebral cortex. In addition to its primary activity, this compound exhibits a more complex pharmacological profile at higher concentrations, including noncompetitive antagonism at mu-opioid receptors (μ-opioid receptors) and agonism at kappa2-opioid receptors (κ2-opioid receptors) in the rat cerebral cortex.[2] Furthermore, recent studies have identified this compound as an activator of the TRPM7 channel, which can influence cellular processes such as glioblastoma cell migration and invasion through the MAPK/ERK signaling pathway.
These application notes provide detailed protocols for the use of this compound in acute cerebral cortex slice preparations, a valuable ex vivo model that preserves the anatomical and synaptic architecture of the brain.[3][4] The protocols outlined below are intended to guide researchers in investigating the effects of this compound on neuronal activity and neurochemical release in the cerebral cortex.
Data Presentation: Quantitative Pharmacological Data of this compound
The following table summarizes the key quantitative data regarding the pharmacological activity of this compound in the cerebral cortex, compiled from published literature.
| Parameter | Value | Species/Tissue | Notes | Reference |
| δ-Opioid Receptor Binding | ||||
| δ2-Opioid Receptor Selectivity | Selective antagonist | Mouse Brain | This compound is a selective antagonist for the putative δ2-opioid receptor subtype.[1] | [1] |
| μ-Opioid Receptor Binding | ||||
| Ki for [3H]DAMGO displacement | 19.79 ± 1.12 nM | Rat Cortex Membranes | Indicates affinity for the μ-opioid receptor. | [2] |
| Antagonist Activity | Noncompetitive antagonist at 30 nM | Rat Cerebral Cortex Slices | Shifts the dose-response curve of the μ-opioid agonist DAMGO to the right and attenuates the maximal effect.[2] | [2] |
| κ-Opioid Receptor Binding | ||||
| Ki for [3H]diprenorphine displacement | 82.75 ± 6.32 nM | Rat Cortex Membranes | In the presence of DAMGO and DPDPE to block μ and δ receptors, respectively. | [2] |
| Agonist Activity | Agonist at concentrations >100 nM | Rat Cerebral Cortex Slices | Inhibits high K+-stimulated [3H]norepinephrine release, an effect attenuated by a high concentration of the general opioid antagonist naloxone (B1662785) (30 nM) and the κ-opioid antagonist nor-BNI (300 nM).[2] | [2] |
| Effect on Neurotransmitter Release | ||||
| Inhibition of [3H]Norepinephrine Release | Effective at concentrations >100 nM | Rat Cerebral Cortex Slices | This effect is indicative of κ2-opioid receptor agonism.[2] | [2] |
Mandatory Visualizations
Signaling Pathways of this compound in the Cerebral Cortex
Caption: this compound's diverse signaling pathways in the cerebral cortex.
Experimental Workflow for this compound Application in Cerebral Cortex Slices
Caption: A generalized experimental workflow for studying this compound in cortical slices.
Dose-Dependent Receptor Interactions of this compound
References
- 1. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of this compound as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morphology of supravital brain slices pre-incubated in a physiological solution prior to fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben in Combination Therapy: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the investigation of Naltriben in combination with other pharmacological agents. While direct experimental evidence of this compound in combination therapies is limited, its known mechanisms of action as a δ-opioid receptor antagonist and a TRPM7 channel activator provide a strong rationale for its investigation in synergistic therapeutic strategies, particularly in the fields of oncology and neuroprotection.
Application Notes
This compound is a potent and selective antagonist for the delta-opioid receptor, with a notable selectivity for the δ2 subtype.[1][2] Interestingly, at higher concentrations, it can also act as a non-competitive antagonist at μ-opioid receptors and an agonist at κ-opioid receptors.[3][4] Beyond its interaction with opioid receptors, this compound has been identified as an activator of the transient receptor potential melastatin 7 (TRPM7) ion channel.[2] This dual activity opens avenues for novel combination therapies.
This compound in Oncology: Glioblastoma
This compound's role as a TRPM7 activator has significant implications for glioblastoma (GBM) research. Studies have shown that activation of TRPM7 by this compound in the U87 human GBM cell line enhances cell migration and invasion.[5][6] This effect is mediated through the upregulation of the MAPK/ERK signaling pathway.[5][6] While this may seem counterintuitive for a therapeutic agent, it uncovers a potential vulnerability of GBM cells that can be exploited in a combination therapy approach.
A proposed rational combination would be the co-administration of this compound with a MAPK/ERK pathway inhibitor. The hypothesis is that this compound would potentiate the reliance of GBM cells on the MAPK/ERK pathway for migration and invasion, thereby increasing their sensitivity to MAPK/ERK inhibitors. This could lead to a synergistic effect, where the combination is more effective at lower doses than either agent alone, potentially reducing toxicity.
This compound in Neuroprotection
This compound has demonstrated neuroprotective properties against glutamate-induced excitotoxicity in neuronal cell lines.[1][7][8] This neuroprotective effect is independent of its opioid receptor antagonism and TRPM7 activation, and is instead mediated through the activation of the Nrf2 signaling pathway.[1] Activation of the Nrf2 pathway leads to the transcription of antioxidant and cytoprotective genes, which helps to mitigate the oxidative stress and apoptosis induced by excessive glutamate.
Given this mechanism, this compound could be investigated in combination with other neuroprotective agents that act through different pathways. For instance, combining this compound with an NMDA receptor antagonist could provide a multi-pronged approach to combatting excitotoxicity: the NMDA receptor antagonist would directly block the excessive influx of calcium, while this compound would bolster the cell's intrinsic defense mechanisms against the downstream consequences of excitotoxic stress.
Quantitative Data
The following tables summarize the available quantitative data for this compound from single-agent studies. These values can serve as a baseline for designing and interpreting combination therapy experiments.
| Parameter | Value | Cell Line | Condition | Reference |
| EC₅₀ (TRPM7 activation) | ~20 µM | HEK293 cells overexpressing TRPM7 | Electrophysiology | [9] |
| Ki ([³H]DAMGO binding) | 19.79 ± 1.12 nM | Rat cortex membranes | Radioligand binding assay | [4] |
| Ki ([³H]diprenorphine binding) | 82.75 ± 6.32 nM | Rat cortex membranes | In the presence of DAMGO and DPDPE | [4] |
Table 1: In Vitro Pharmacological Data for this compound
| Cell Line | Assay | This compound Concentration | Observation | Reference |
| U87 Glioblastoma | MTT Assay (24h) | 25-100 µM | Dose-dependent decrease in cell viability | [5][6] |
| U87 Glioblastoma | Scratch Wound Assay (12h) | 50 µM | Increased wound closure compared to control | [5][6] |
| U87 Glioblastoma | Matrigel Invasion Assay | 50 µM | Increased cell invasion compared to control | [5][6] |
| U87 Glioblastoma | Western Blot (24h) | 50 µM | Upregulation of MMP-2 protein level | [5][6] |
| U87 Glioblastoma | Western Blot (10 min) | 50 µM | Increased phosphorylation of ERK1/2 | [5][6] |
| HT22 Neuronal Cells | Glutamate-induced toxicity | 10 µM | Protection against cell death | [1] |
Table 2: Cellular Effects of this compound
| Animal Model | Administration Route | Dose | Observation | Reference |
| Mouse (subcortical photothrombotic ischemia) | Intraperitoneal | 20 mg/kg | Reduced infarct volume | [1] |
| Rat | Subcutaneous | 1 mg/kg | Antagonized δ-opioid receptor agonists | [3] |
| Rat | Subcutaneous | 3 mg/kg | Loss of δ-opioid antagonism, kappa-opioid agonism | [3] |
Table 3: In Vivo Data for this compound
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Discovery of the therapeutic potential of this compound against glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the therapeutic potential of this compound against glutamate-induced neurotoxicity | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Naltriben solubility issues and how to solve them.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Naltriben in experimental settings.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to this compound's solubility and handling.
Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?
A1: this compound has very low solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this compound.[1]
Q2: How do I prepare a this compound stock solution using DMSO?
A2: To prepare a stock solution, dissolve the this compound powder in high-purity DMSO. To enhance solubilization, you can gently warm the solution to approximately 60°C or use an ultrasonic bath.[2] For example, a stock solution of 50 mg/mL in DMSO can be achieved with the help of ultrasonication. It is crucial to ensure the powder is completely dissolved before use.
Q3: I've prepared a DMSO stock solution, but it precipitates when I dilute it in my aqueous experimental buffer (e.g., PBS, cell culture media). How can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. Here are some strategies to overcome this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept low, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity in cell-based assays.[3]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock in a smaller volume of the buffer while vortexing, and then add this intermediate dilution to the final volume.
-
Use of Co-solvents (for in vivo studies): For animal studies, a common method is to use a co-solvent system. One such system involves preparing a solution with 10% DMSO and 90% corn oil or 10% DMSO and 90% of a solution containing 20% SBE-β-CD in saline.
Q4: What is the recommended storage condition for this compound powder and its stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (≥4 years).[1] this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q5: Is this compound stable in aqueous solutions?
A5: The stability of this compound in aqueous solutions for extended periods is not well-documented and is generally not recommended due to its poor solubility. It is best to prepare fresh dilutions from your DMSO stock for each experiment.
Data Presentation: this compound Solubility
| Solvent | Concentration | Method | Reference |
| DMSO | 14 mg/mL | Warming to ~60°C | [2] |
| DMSO | >20 mg/mL | Not specified | |
| DMSO | 50 mg/mL | With ultrasonic treatment | |
| DMSO | Soluble | Not specified | [1] |
| Methanol | 10 mg/mL | Not specified | |
| Water | Insoluble | Not specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (FW: 415.48 g/mol ), high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 4.15 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the solution thoroughly. If the powder does not fully dissolve, briefly sonicate the tube in an ultrasonic water bath until the solution is clear.
-
Aliquot the stock solution into smaller volumes in separate sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Materials: 10 mM this compound in DMSO stock solution, sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Perform a serial dilution of the stock solution in your cell culture medium. For a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
To minimize precipitation, add the this compound stock solution to a small volume of media first, mix well, and then bring it to the final volume.
-
Ensure the final DMSO concentration is below 0.5%. For a 1:1000 dilution, the final DMSO concentration will be 0.1%.
-
Always include a vehicle control in your experiments containing the same final concentration of DMSO as your this compound-treated samples.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
Interpreting unexpected results in Naltriben experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving Naltriben.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is well-established as a potent and selective antagonist for the delta-opioid receptor (δ-opioid receptor), with a particular selectivity for the δ2 subtype.[1][2][3] It is frequently used in research to investigate the role of these receptors in various physiological processes.
Q2: Are there known off-target effects of this compound that could explain unexpected results?
Yes, a significant off-target effect of this compound is its role as a TRPM7 (Transient Receptor Potential Melastatin 7) channel activator.[1][4] This can lead to a variety of cellular effects, including increased intracellular calcium levels, which may be independent of its δ-opioid receptor antagonism.[5][6] Additionally, at higher concentrations, this compound can exhibit kappa-opioid agonist-like activity.[2][7]
Q3: What is the recommended concentration range for this compound to maintain its selectivity for the δ-opioid receptor?
The optimal concentration of this compound is highly dependent on the experimental system. For selective δ-opioid receptor antagonism, lower concentrations are generally recommended. For instance, in a study on rats, a 1 mg/kg subcutaneous dose of this compound effectively antagonized δ-opioid receptor agonists.[7] However, when the dose was increased to 3 mg/kg, the antagonism was lost, suggesting off-target effects.[7] In in-vitro studies, concentrations around 50 μM have been shown to activate TRPM7 channels.[6] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific model and intended target.
Troubleshooting Guide for Unexpected Results
Q1: My experiment aims to block a δ-opioid receptor-mediated effect, but I observe an unexpected increase in cell migration and invasion after applying this compound. What could be the cause?
This is a classic example of this compound's off-target effect as a TRPM7 activator.[5][6] Activation of TRPM7 channels can lead to increased intracellular calcium, which in turn can trigger signaling pathways involved in cell motility.[5][6] For example, in glioblastoma cells, this compound-induced TRPM7 activation has been shown to enhance migration and invasion through the MAPK/ERK signaling pathway.[5][6]
Troubleshooting Steps:
-
Verify TRPM7 expression: Confirm that your cell line or tissue model expresses TRPM7 channels.
-
Use a TRPM7 inhibitor: To confirm that the observed effect is TRPM7-dependent, co-administer this compound with a known TRPM7 inhibitor (e.g., NS8593).[4]
-
Lower this compound concentration: Test a lower concentration of this compound to see if the migratory effect is diminished while still achieving δ-opioid receptor antagonism.
Q2: I am using a high concentration of this compound and my results are inconsistent or opposite to what I expected from δ-opioid receptor antagonism. Why might this be happening?
At higher doses, this compound has been reported to act as a kappa-opioid receptor agonist.[2][7] This could lead to a variety of effects that may confound your results. The loss of δ-opioid antagonism at higher concentrations has been documented.[7]
Troubleshooting Steps:
-
Dose-response curve: Perform a comprehensive dose-response curve for this compound in your experimental setup to identify the concentration at which it loses its intended antagonistic effect.
-
Use a kappa-opioid antagonist: To test for kappa-opioid agonist activity, pre-treat your system with a selective kappa-opioid antagonist, such as nor-binaltorphimine (nor-BNI), before applying the high concentration of this compound.[7]
Q3: I am studying macrophage polarization and observed a shift towards an M2 phenotype after this compound treatment, which was not the expected outcome. How can this be explained?
Recent studies have shown that this compound, through its activation of TRPM7, can promote the polarization of macrophages towards the anti-inflammatory M2 phenotype.[9][10] This is mediated by Mg2+ entry through TRPM7 channels, which is pivotal for the secretion of anti-inflammatory cytokines like IL-4 and IL-10.[9]
Troubleshooting Steps:
-
Analyze cytokine profiles: Measure the secretion of both pro-inflammatory (M1) and anti-inflammatory (M2) cytokines in your macrophage cultures after this compound treatment.
-
TRPM7 knockdown/knockout: If possible, use siRNA or a knockout model to reduce TRPM7 expression and see if the this compound-induced M2 polarization is attenuated.
-
Assess in vivo relevance: Be aware that this effect could have implications for in vivo studies, where this compound might inadvertently promote tumor growth by fostering an anti-inflammatory tumor microenvironment.[9][10]
Data Presentation
Table 1: Effects of this compound on Glioblastoma (U87) Cell Migration and Invasion
| Assay | Control | This compound (50 μM) | Fold Change | p-value |
| Wound Closure (%) | ||||
| 4 hours | 21.2 ± 3.9 | 49.1 ± 2.8 | ~2.3 | < 0.01 |
| 8 hours | 27.7 ± 8.1 | 92.6 ± 4.3 | ~3.3 | < 0.01 |
| 12 hours | 44.3 ± 5.9 | 98.7 ± 0.2 | ~2.2 | < 0.01 |
| Matrigel Invasion (cells) | 89 ± 3 | 127 ± 5 | ~1.4 | < 0.01 |
| MMP-2 Protein Level (%) | 88.3 ± 28.2 | 226.6 ± 25.1 | ~2.6 | < 0.05 |
Data summarized from Wong R, et al. (2017).[5][6]
Experimental Protocols
1. Scratch Wound (Cell Migration) Assay
-
Cell Seeding: Plate cells in a 6-well plate and grow to a confluent monolayer.
-
Creating the "Scratch": Use a sterile p200 pipette tip to create a linear "wound" in the monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing this compound at the desired concentration or a vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 4, 8, 12 hours) using a microscope with a camera.[6]
-
Analysis: Measure the width of the wound at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.
2. Matrigel Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (e.g., Boyden chambers) according to the manufacturer's instructions.
-
Cell Seeding: Seed cells in serum-free medium into the upper chamber.
-
Chemoattractant and Treatment: Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS). Add this compound or a vehicle control to both the upper and lower chambers.
-
Incubation: Incubate the chambers for a specified period (e.g., 12-24 hours) to allow for cell invasion.
-
Cell Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane.
-
Analysis: Count the number of stained, invaded cells in multiple fields of view under a microscope.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound promotes tumor growth by activating the TRPM7-mediated development of the anti-inflammatory M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Naltriben Concentration for Maximum δ2 Selectivity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Naltriben, a potent δ-opioid receptor antagonist, with a focus on achieving maximum selectivity for the δ2 subtype. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist for the δ-opioid receptor (DOR), with a particular preference for the δ2 subtype.[1] It functions by competitively binding to these receptors, thereby blocking the effects of endogenous and exogenous δ-opioid agonists. At higher concentrations, it can also exhibit agonist activity at κ-opioid receptors.[1] Additionally, this compound has been identified as an activator of the TRPM7 channel.
Q2: How can I achieve the highest possible selectivity for the δ2-opioid receptor in my experiments?
A2: To maximize δ2 selectivity, it is crucial to use the lowest effective concentration of this compound that still elicits the desired antagonistic effect at the δ2 receptor, while minimizing off-target effects at µ- and κ-opioid receptors. Based on its binding affinity (Ki), a concentration in the low nanomolar range would be a suitable starting point for in vitro assays. A thorough dose-response curve should be generated in your specific experimental system to determine the optimal concentration.
Q3: What are the known off-target effects of this compound?
A3: Besides its primary activity at δ-opioid receptors, this compound can interact with µ- and κ-opioid receptors, although with lower affinity.[2] It has also been shown to act as a κ-opioid agonist at high doses.[1] Furthermore, this compound is a known activator of the TRPM7 ion channel.[3][4] Researchers should consider these off-target effects when interpreting their data, particularly at higher concentrations of this compound.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For aqueous solutions, a stock solution in DMSO can be prepared and then further diluted in the desired aqueous buffer. One source indicates that [3H]this compound is supplied in an ethanol (B145695):water (1:1) solution, suggesting some degree of solubility in this mixture.[5]
Q5: How should I store this compound and its stock solutions?
A5: Solid this compound mesylate is stable for at least four years when stored at -20°C.[2][6] Stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: this compound Binding Affinities (Ki) at Opioid Receptors
| Receptor Subtype | Ki (nM) | Species/Cell Line | Reference |
| δ2-Opioid | 0.013 | Mouse (CHO-DG44 cells) | [2] |
| δ-Opioid | pKi 10.9 (~0.126 nM) | Mouse | [7] |
| µ-Opioid | 12 | Rat (COS-7 cells) | [2] |
| κ-Opioid | 13 | Mouse (PC12 cells) | [2] |
Experimental Protocols
Detailed Methodology 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for different opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (δ, µ, or κ)
-
Radioligand specific for the receptor subtype (e.g., [³H]-DPDPE for δ, [³H]-DAMGO for µ, [³H]-U69,593 for κ)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., unlabeled naloxone).
-
This compound Competition: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Methodology 2: cAMP Functional Assay
This assay determines the functional antagonism of this compound at Gαi-coupled δ-opioid receptors by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells stably expressing the δ-opioid receptor (e.g., CHO-DOR or HEK-DOR)
-
This compound
-
A δ-opioid receptor agonist (e.g., SNC80)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium and supplements
Procedure:
-
Cell Culture: Culture the cells in appropriate medium until they reach the desired confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Pre-treatment with this compound: Remove the culture medium and replace it with serum-free medium containing varying concentrations of this compound. Incubate for 15-30 minutes.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the δ-opioid agonist (typically the EC80 concentration) and forskolin to each well.
-
Incubation: Incubate the plate for the time specified in the cAMP assay kit protocol (usually 15-30 minutes).
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound for the inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels.
-
Mandatory Visualizations
Caption: Experimental workflows for determining this compound's binding affinity and functional antagonism.
Caption: Simplified signaling pathway of the δ-opioid receptor and the antagonistic action of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor solubility of this compound | - Incorrect solvent selection.- Precipitation upon dilution in aqueous buffer. | - Ensure this compound is fully dissolved in 100% DMSO before further dilution.- When diluting into aqueous buffer, do so gradually while vortexing.- Consider using a small percentage of a co-solvent like ethanol in the final buffer, if compatible with the assay. |
| Inconsistent results in binding assays | - Degradation of this compound stock solution.- Inaccurate pipetting.- Issues with membrane preparation. | - Aliquot stock solutions and store at -20°C or -80°C to avoid freeze-thaw cycles.[2][6]- Use calibrated pipettes and proper pipetting techniques.- Ensure consistent membrane preparation and protein concentration across experiments. |
| Unexpected agonist activity | - High concentration of this compound leading to κ-opioid receptor agonism.[1]- Contamination of this compound stock. | - Perform a dose-response curve to confirm the effect is concentration-dependent.- Use a lower concentration of this compound to maintain δ2 selectivity.- Test the this compound stock for purity. |
| Lack of antagonistic effect | - this compound concentration is too low.- Inactive batch of this compound.- Problem with the agonist or other assay components. | - Increase the concentration of this compound in a stepwise manner.- Verify the activity of the this compound with a positive control.- Ensure the agonist and other reagents are active and used at the correct concentrations. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [3H] [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. δ receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Naltriben stability and proper storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Naltriben. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C.[1][2][3][4]
Q2: How long is solid this compound stable when stored correctly?
A2: When stored at -20°C, solid this compound is stable for at least four years.[1][4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2][3][4] It is also soluble in methanol.[2][3]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For optimal stability, this compound stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[5] It is advisable to purge the solvent with an inert gas before dissolving this compound.[4]
Q5: Can I store this compound in an aqueous solution?
A5: While this compound is soluble in water, storage of aqueous solutions for more than eight hours at 4°C is not recommended due to potential instability.[2]
Q6: My this compound solution appears to have precipitated. What should I do?
A6: Precipitation can occur if the solubility limit is exceeded or if the solution is stored at a lower temperature than recommended. Gently warming the solution may help redissolve the compound. For instance, solubility in DMSO is noted to be 14 mg/mL at approximately 60°C.[2][3] Using sonication can also aid in dissolution.[5] Ensure the storage conditions for the stock solution are appropriate to prevent precipitation.
Q7: I am observing unexpected results in my cell-based assay with this compound. Could it be a stability issue?
A7: Unexpected results could be due to several factors, including compound degradation. If the stock solution has been stored for an extended period, especially at -20°C, or has undergone multiple freeze-thaw cycles, its potency may be compromised. It is recommended to use freshly prepared solutions or aliquots that have been stored appropriately at -80°C to minimize degradation.
Data Summary Tables
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Stability | Source(s) |
| Solid | -20°C | ≥ 4 years | [1][4] |
| In DMSO | -80°C | 6 months | [5] |
| In DMSO | -20°C | 1 month | [5] |
| In Water | 4°C | ≤ 8 hours | [2] |
Table 2: this compound Solubility
| Solvent | Solubility | Special Conditions | Source(s) |
| DMSO | 50 mg/mL (97.73 mM) | Requires sonication | [5] |
| DMSO | 14 mg/mL | at ~60°C | [2][3] |
| DMSO | >20 mg/mL | - | [2][3] |
| Methanol | 10 mg/mL | - | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, vortex the solution and, if necessary, sonicate the vial until the solid is completely dissolved.[5]
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Western Immunoblot for MAPK/ERK Pathway Activation
This protocol is adapted from a study investigating the effect of this compound on glioblastoma cells.[1]
-
Cell Treatment: Culture U87 human glioblastoma cells to the desired confluency. Treat the cells with 50 µM this compound (or vehicle control, e.g., 0.1% DMSO) for 24 hours.[1]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2), total ERK1/2 (t-ERK1/2), and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to t-ERK1/2 and the loading control.
Visualizations
Caption: this compound signaling pathway via TRPM7 activation.
References
How to control for Naltriben's effects on TRPM7 in opioid studies.
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling for the off-target effects of Naltriben on the TRPM7 channel in opioid studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological profile of this compound?
A1: this compound is well-established as a potent and selective antagonist for the delta-opioid receptor (δ-opioid receptor), particularly the δ2 subtype.[1][2][3] However, it has been identified as a positive gating modulator, or activator, of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][4]
Q2: What is the concentration at which this compound activates TRPM7 channels?
A2: The half-maximal effective concentration (EC50) of this compound for TRPM7 activation is approximately 20 μM.[4][5] Studies have shown that at a concentration of 50 μM, this compound effectively potentiates TRPM7 currents without significantly affecting other TRP channels such as TRPM2, TRPM8, and TRPV1.[4]
Q3: How can I be sure that the observed effects in my experiment are due to δ-opioid receptor antagonism and not TRPM7 activation?
A3: To dissect the differential effects of this compound, it is crucial to employ control experiments. This can be achieved by using a specific TRPM7 inhibitor in conjunction with this compound. The compound carvacrol (B1668589) has been shown to inhibit this compound-potentiated TRPM7-like currents.[4] By comparing the results of this compound alone to this compound with a TRPM7 inhibitor, you can attribute the specific effects to either the δ-opioid receptor or the TRPM7 channel.
Q4: Are there any structural analogs of this compound that do not activate TRPM7?
A4: Yes, while this compound shows high structural similarity to other opioid receptor antagonists, compounds like naltrindole (B39905) do not stimulate TRPM7 channels.[4][5] Utilizing such analogs in your experimental design can serve as a negative control to isolate the effects of δ-opioid receptor antagonism from TRPM7 activation.
Troubleshooting Guides
Issue: Unexpected cellular responses observed with this compound that are inconsistent with δ-opioid receptor antagonism.
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure the concentration of this compound used is appropriate for selective δ-opioid receptor antagonism. Off-target effects on TRPM7 are more prominent at concentrations around and above 20 μM.[4]
-
Introduce a TRPM7 Inhibitor: Co-administer a known TRPM7 inhibitor, such as carvacrol (e.g., 300 μM), with this compound.[4] If the unexpected response is diminished or abolished, it is likely mediated by TRPM7 activation.
-
Use a Structural Analog: Repeat the experiment using a δ-opioid receptor antagonist that does not activate TRPM7, such as naltrindole.[4][5] If the anomalous effect is absent with the analog, this further implicates TRPM7 as the source of the off-target effect.
-
Calcium Imaging: Perform calcium imaging experiments to directly measure intracellular calcium influx upon this compound application. An increase in intracellular calcium would be consistent with TRPM7 channel activation.[4][6]
Issue: Difficulty in replicating literature findings regarding this compound's effects.
Troubleshooting Steps:
-
Review Experimental Protocols: Carefully compare your experimental setup with published methodologies. Pay close attention to cell type, buffer compositions (especially intracellular Mg2+ levels, as TRPM7 is regulated by it), and incubation times.[4][5]
-
Confirm Reagent Purity and Identity: Ensure the this compound used is of high purity and its identity is confirmed.
-
Consider Downstream Signaling: Be aware that this compound-mediated TRPM7 activation can trigger specific downstream signaling cascades, such as the MAPK/ERK pathway.[4][6] Assaying key components of these pathways can help in understanding the observed cellular phenotype.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Target | Action | Effective Concentration | Reference |
| δ-Opioid Receptor | Antagonist | Sub-micromolar to low micromolar | [2][3] |
| TRPM7 Channel | Activator | EC50: ~20 μM | [4][5] |
Table 2: Experimental Controls for this compound Studies
| Control Compound | Target | Action | Typical Concentration | Purpose | Reference |
| Carvacrol | TRPM7 Channel | Inhibitor | 300 μM | To block this compound's effect on TRPM7 | [4] |
| Naltrindole | δ-Opioid Receptor | Antagonist | Varies by experiment | Negative control for TRPM7 activation | [4][5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure this compound's Effect on TRPM7 Currents
-
Cell Culture: Culture cells of interest (e.g., U87 glioblastoma cells or HEK293 cells overexpressing TRPM7) under standard conditions.[4]
-
Pipette Solution: Prepare an internal pipette solution designed to facilitate the measurement of TRPM7 currents. A typical solution may contain (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, adjusted to pH 7.2 with CsOH. The absence of intracellular Mg2+ helps in isolating TRPM7 currents.
-
External Solution: Use an external bath solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Recording: Establish a whole-cell patch-clamp configuration. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
This compound Application: After establishing a baseline recording, perfuse the cells with the external solution containing this compound (e.g., 50 μM).[4]
-
Inhibitor Control: To confirm the current is mediated by TRPM7, co-perfuse with this compound and a TRPM7 inhibitor like carvacrol (e.g., 300 μM).[4]
-
Data Analysis: Measure the current density (pA/pF) at a specific voltage (e.g., +80 mV) before and after the application of this compound and the inhibitor.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for dissecting this compound's dual activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential confounding variables in Naltriben research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naltriben. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist for the delta-opioid receptor (δ-opioid receptor), with particular selectivity for the δ2 subtype.[1][2][3] It functions as an inverse agonist at δ2-opioid receptors.[4][5] Its primary mechanism involves blocking the binding of endogenous or exogenous agonists to the δ-opioid receptor, thereby inhibiting the receptor's downstream signaling pathways. This makes it a valuable tool in scientific research for distinguishing the roles of δ-opioid receptor subtypes.[2][6]
Q2: How selective is this compound for the delta-opioid receptor?
This compound is highly selective for δ-opioid receptors over mu (μ)- and kappa (κ)-opioid receptors.[4] Quantitative binding assays show its affinity for the δ-opioid receptor is approximately 1000-fold higher than for μ- and κ-opioid receptors.[4][5][7]
Q3: What are the known off-target effects or potential confounding variables associated with this compound?
The most significant potential confounding variable is this compound's activity as a positive gating modulator, or activator, of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][8][9] This off-target effect is concentration-dependent, with an EC50 of approximately 20 μM, and can induce robust Ca2+ influx.[5][8] This may lead to cellular effects, such as enhanced cell migration and activation of the MAPK/ERK signaling pathway, that are independent of its δ-opioid receptor antagonism.[8][10] Additionally, at high doses, this compound may exhibit κ-opioid agonist activity.[2]
Troubleshooting Guide
Q4: My experimental results are not consistent with pure δ-opioid receptor antagonism. What could be the cause?
If you observe effects that cannot be explained by δ-opioid receptor blockade alone, consider the following potential confounding variables:
-
High-Dose Kappa Agonism: At high concentrations, this compound can act as a κ-opioid receptor agonist.[2] Ensure your dosage is within the selective range for δ-opioid antagonism to avoid this confound.
-
Receptor Subtype Specificity: While this compound is a potent δ2 antagonist, its selectivity against δ1 subtypes may be less pronounced depending on the experimental conditions and model system (e.g., after systemic administration in rats).[6]
To dissect these effects, consider using a TRPM7 inhibitor as a control or testing a structurally different δ-opioid antagonist that does not activate TRPM7.
Q5: I'm having trouble dissolving this compound for my experiments. What are the recommended procedures?
This compound is typically supplied as a solid, often as a mesylate salt.[4][5]
-
For in vitro studies: this compound mesylate is soluble in DMSO.[4][5] Stock solutions can be made by dissolving the solid in DMSO; warming to approximately 60°C may be necessary to achieve higher concentrations (e.g., 14 mg/mL).
-
For in vivo studies: A common method for preparing this compound for injection is to first dissolve it in a small amount of DMSO (e.g., 10% of the final volume) and then dilute it with a vehicle like corn oil or a saline solution containing a solubilizing agent such as 20% SBE-β-CD (sulfobutylether-β-cyclodextrin).[7] Always prepare fresh solutions and purge with an inert gas if possible to improve stability.[4]
Q6: I am observing high variability in my radioligand binding assay results. What steps can I take to improve consistency?
High variability in receptor binding assays can stem from multiple sources.[12] Ensure the following:
-
Equilibrium: Allow sufficient incubation time for the binding reaction to reach equilibrium.[13]
-
Consistent Reagents: Use cell membrane preparations with consistent protein concentrations and radioligand batches with known specific activity.
-
Proper Washing: Rapidly filter and wash the membranes with ice-cold buffer to efficiently remove unbound radioligand without causing significant dissociation of the bound ligand.[13]
-
Accurate Determination of Non-Specific Binding (NSB): Use a high concentration of a non-labeled ligand (e.g., 10 µM Naloxone) to accurately define NSB.[14]
-
Data Analysis: Use non-linear regression to fit displacement binding inhibition values and determine IC50 values.[12]
Quantitative Data Summary
The following table summarizes the binding affinities and potency of this compound at its primary and secondary targets.
| Target Receptor/Channel | Parameter | Value (nM) | Cell System | Notes |
| δ-Opioid Receptor (mouse) | Kᵢ | 0.013 | CHO-DG44 cells | High affinity for the primary target.[4][5] |
| μ-Opioid Receptor (rat) | Kᵢ | 12 | COS-7 cells | ~920-fold lower affinity than for δ-receptors.[4][5] |
| κ-Opioid Receptor (mouse) | Kᵢ | 13 | PC12 cells | ~1000-fold lower affinity than for δ-receptors.[4][5] |
| TRPM7 Channel (mouse) | EC₅₀ | 20,700 | HEK293 cells | Potency for the primary off-target.[5] |
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound for the δ-opioid receptor using [³H]-Naltrindole as the radioligand and this compound as a reference competitor.
1. Materials:
-
Cell Membranes: HEK293 or CHO cells stably expressing the human δ-opioid receptor.
-
Radioligand: [³H]-Naltrindole (a specific δ-opioid antagonist).[13][14]
-
Reference Compound: this compound.
-
Non-specific Binding Control: Naloxone.[14]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[14]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]
-
Equipment: 96-well filter plates (e.g., glass fiber), cell harvester, liquid scintillation counter.[12]
2. Membrane Preparation:
-
Culture cells expressing the δ-opioid receptor to high density.
-
Harvest cells and homogenize in ice-cold homogenization buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[13]
-
Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., Bradford assay), and store at -80°C until use.[13]
3. Assay Procedure:
-
Prepare serial dilutions of the test compound and this compound in assay buffer.
-
In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: 50 µL assay buffer + 50 µL [³H]-Naltrindole + 100 µL membrane preparation.[13]
-
Non-specific Binding (NSB): 50 µL of 10 µM Naloxone + 50 µL [³H]-Naltrindole + 100 µL membrane preparation.[13]
-
Competition Binding: 50 µL of test compound/Naltriben dilution + 50 µL [³H]-Naltrindole + 100 µL membrane preparation.[13] (Note: The final concentration of [³H]-Naltrindole should be close to its K_d value).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[13]
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.[12]
4. Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).[15]
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand).[12]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Visualizations
Signaling Pathways
Caption: this compound's primary antagonism of δ-opioid receptors and its major off-target activation of TRPM7.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationships
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing the loss of Naltriben antagonism at high doses.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Naltriben in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, particularly the observed loss of antagonism at high concentrations.
Issue 1: this compound is exhibiting agonist effects at high concentrations, contrary to its expected antagonist activity at the delta-opioid receptor (DOR).
-
Possible Cause 1: Off-target activity at the kappa-opioid receptor (KOR).
-
Explanation: At high doses, this compound has been shown to act as a kappa-opioid receptor agonist.[1][2][3] This agonistic activity at KOR can mask or functionally oppose its antagonistic effects at the delta-opioid receptor.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide-range dose-response curve for this compound in your assay to identify the concentration at which the paradoxical agonist effect begins.
-
Co-administration with a KOR Antagonist: To confirm KOR involvement, pre-treat your system with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI), before adding high-concentration this compound. A restoration of the expected antagonistic effect on the delta receptor would suggest KOR agonism is the cause.[1]
-
Re-evaluate this compound Concentration: If KOR agonism is confirmed, consider using this compound at a lower concentration where it maintains selectivity for the delta-opioid receptor.
-
-
-
Possible Cause 2: Interaction with mu-opioid receptors (MOR).
-
Explanation: Evidence suggests that this compound can also act as a noncompetitive antagonist at mu-opioid receptors, particularly at concentrations above 100 nM.[4] While this is an antagonistic effect, it adds complexity to the interpretation of results if your system expresses multiple opioid receptor types.
-
Troubleshooting Steps:
-
Receptor Expression Profiling: Characterize the expression levels of mu, delta, and kappa opioid receptors in your experimental model (cell line or tissue).
-
Selective Agonists/Antagonists: Use highly selective agonists and antagonists for each opioid receptor subtype to dissect the specific effects of this compound. For example, use DAMGO for MOR, DPDPE for DOR, and U-50,488 for KOR.
-
-
-
Possible Cause 3: Activation of the TRPM7 channel.
-
Explanation: this compound is a known activator of the TRPM7 channel, which can lead to calcium influx and activation of downstream signaling pathways like MAPK/ERK.[5][6][7] This non-opioid, off-target effect could produce a cellular response that is misinterpreted as opioid receptor agonism. The EC50 for TRPM7 activation by this compound is approximately 20 μM.[5]
-
Troubleshooting Steps:
-
Calcium Imaging: Perform calcium imaging experiments to determine if high concentrations of this compound induce calcium influx in your cells.[5][7]
-
TRPM7 Inhibitors: Use a TRPM7 inhibitor to see if the observed agonist-like effects of this compound are blocked.
-
Evaluate Downstream Signaling: Assess the phosphorylation status of ERK1/2 and Akt to see if the MAPK/ERK pathway is activated, which is a known consequence of TRPM7 activation by this compound.[5][7]
-
-
Issue 2: The potency of my delta-opioid receptor agonist is unexpectedly altered in the presence of this compound.
-
Possible Cause: Interaction between kappa and delta opioid receptors.
-
Explanation: The agonist activity of this compound at kappa-opioid receptors can diminish the antagonistic effects observed at delta-opioid receptors.[1][3] This interaction appears to be specific to certain delta receptor subtypes, with evidence suggesting that nor-BNI-sensitive kappa receptors interact with delta-2 but not delta-1 opioid receptors in the spinal cord.[1]
-
Troubleshooting Steps:
-
Use a KOR Antagonist: As mentioned previously, co-administration with a KOR antagonist like nor-BNI can help to isolate the delta-antagonistic effects of this compound.[1]
-
Consider the Delta Receptor Subtype: Be aware of the specific delta-opioid receptor subtypes (delta-1 vs. delta-2) present in your system, as the interaction with KOR may be subtype-dependent.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist for the delta-opioid receptor, with a preference for the δ2 subtype.[1][2][6][8] However, its selectivity is dose-dependent.
Q2: At what concentration does this compound start to lose its selectivity for the delta-opioid receptor?
A2: The loss of selectivity is context-dependent. In rat cerebral cortex slices, this compound began to inhibit norepinephrine (B1679862) release at concentrations above 100 nM, an effect attributed to kappa-2 receptor agonism.[4] In studies with rats, a dose of 3 mg/kg s.c. resulted in a loss of delta antagonism, which was attributed to kappa receptor agonist-like activity.[1][3]
Q3: What are the known off-target effects of this compound?
A3: The most well-characterized off-target effect of this compound is its activity as a TRPM7 channel activator.[5][6][7] This can lead to increased intracellular calcium and activation of the MAPK/ERK signaling pathway.[5][7]
Q4: Can this compound differentiate between delta-1 and delta-2 opioid receptor subtypes?
A4: this compound has been instrumental in distinguishing between delta-1 and delta-2 opioid receptor subtypes.[1] However, its selectivity can be lost after systemic administration in some animal models, such as rats, where it antagonizes both subtypes to a similar extent.[1]
Q5: Are there any paradoxical effects associated with opioid antagonists in general?
A5: Yes, some opioid antagonists can exhibit properties typically associated with agonists, especially under certain conditions or after prolonged exposure.[9] For instance, a 48-hour treatment with naltrexone (B1662487) was found to decrease the binding of a radiolabeled ligand to mu and delta receptors, an effect opposite to the expected up-regulation.[9]
Data Presentation
Table 1: Binding Affinities and Functional Activities of this compound
| Receptor/Channel | Species | Preparation | Assay Type | Value | Units | Effect | Reference |
| Mu-Opioid Receptor | Rat | Cortex Membranes | [3H]DAMGO Displacement | 19.79 ± 1.12 | Ki (nM) | Noncompetitive Antagonist | [4] |
| Opioid Receptor | Rat | Cortex Membranes | [3H]diprenorphine Displacement | 82.75 ± 6.32 | Ki (nM) | Antagonist | [4] |
| TRPM7 Channel | Human | Glioblastoma Cells | Functional Assay | ~20 | EC50 (µM) | Activator/Positive Gating Modulator | [5] |
Experimental Protocols
Protocol 1: Assessing Off-Target KOR Agonism of this compound
-
Cell Culture: Culture cells expressing both delta and kappa opioid receptors.
-
Experimental Groups:
-
Control (vehicle)
-
Delta-opioid receptor agonist (e.g., DPDPE)
-
High concentration of this compound
-
Delta-opioid receptor agonist + High concentration of this compound
-
KOR antagonist (e.g., nor-BNI)
-
KOR antagonist followed by high concentration of this compound
-
KOR antagonist followed by Delta-opioid receptor agonist + High concentration of this compound
-
-
Assay: Perform a functional assay relevant to your research question (e.g., cAMP measurement, GTPγS binding, or a physiological response).
-
Data Analysis: Compare the response in the presence and absence of the KOR antagonist to determine if the paradoxical effects of this compound are mediated by KOR activation.
Protocol 2: Investigating TRPM7-Mediated Effects of this compound
-
Cell Culture: Use a cell line that endogenously expresses TRPM7 channels (e.g., U87 glioblastoma cells).[5]
-
Calcium Imaging:
-
Load cells with a calcium-sensitive dye (e.g., Fura-2 AM).[5][7]
-
Establish a baseline fluorescence reading.
-
Apply a high concentration of this compound and monitor changes in intracellular calcium.
-
As a control, perform the experiment in a calcium-free external solution to confirm that the observed calcium increase is due to influx.
-
-
Western Blotting for MAPK/ERK Pathway Activation:
Visualizations
References
- 1. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. "σ antagonist and k agonist activity of this compound: Evidence for differe" by Peggy E. Stewart, E. M. Holper et al. [digitalcommons.pcom.edu]
- 4. Pharmacological effects of this compound as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paradoxical and subtype-specific effects of opiate antagonists on the expression of opioid receptors in rat brain cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is my Naltriben experiment not showing an effect?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Naltriben in their experiments. If your this compound experiment is not showing the expected effect, several factors related to its complex pharmacology and experimental setup could be at play.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a potent and selective antagonist for the delta-opioid receptor (δ-opioid receptor), with a preference for the δ2 subtype.[1][2] However, it is crucial to be aware that this compound also functions as an activator of the TRPM7 (Transient Receptor Potential Melastatin 7) channel.[3][4][5] This dual activity can lead to complex biological effects depending on the experimental system. At high concentrations, it may also exhibit kappa-opioid agonist activity.[1][6]
Q2: I am not observing the expected delta-opioid receptor antagonism. What could be the reason?
Several factors could contribute to a lack of antagonistic effect at the delta-opioid receptor:
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between in vitro and in vivo models. A dose-response experiment is crucial to determine the optimal concentration for your specific system.
-
Receptor Subtype Specificity: this compound shows selectivity for the δ2-opioid receptor subtype.[2][6] If your system predominantly expresses the δ1 subtype, the antagonistic effect might be less pronounced.
-
Off-Target Effects: At certain concentrations, this compound's activation of TRPM7 channels could mask or counteract its effects as a delta-opioid antagonist.[4][7]
-
Compound Stability and Storage: Ensure that your this compound stock is properly stored according to the manufacturer's instructions to maintain its potency.[3]
Q3: My cells are showing unexpected migration or invasion effects. Is this related to this compound?
Yes, this is a known effect of this compound. This compound has been shown to enhance glioblastoma cell migration and invasion by activating TRPM7 channels.[4] This leads to an influx of Ca2+ and activation of the MAPK/ERK signaling pathway.[4] If your experimental goal is to study delta-opioid receptor antagonism, these TRPM7-mediated effects can be a significant confounding factor.
Troubleshooting Guide
If your this compound experiment is not yielding the expected results, consult the following table to diagnose and resolve common issues.
| Problem | Potential Cause | Recommended Solution |
| No observable effect | Inappropriate Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response curve to identify the optimal concentration for your experimental model. |
| Cell/Tissue Type: The target cells or tissues may not express the δ2-opioid receptor at sufficient levels. | Verify the expression of the δ2-opioid receptor in your experimental system using techniques like qPCR, Western blot, or immunohistochemistry. | |
| Compound Inactivity: The this compound stock may have degraded due to improper storage or handling. | Purchase a new batch of this compound and store it according to the manufacturer's recommendations. Perform a quality control check if possible. | |
| Unexpected or contradictory results (e.g., agonistic effects) | High Concentration: At high doses, this compound can act as a kappa-opioid agonist.[1][6] | Lower the concentration of this compound to a range where it is selective for the delta-opioid receptor. |
| TRPM7 Activation: The observed effect may be due to the activation of TRPM7 channels rather than delta-opioid receptor antagonism.[4][5][7] | Use a specific TRPM7 inhibitor in conjunction with this compound to dissect the two effects. Alternatively, use a different delta-opioid antagonist that does not affect TRPM7. | |
| High variability between experiments | Inconsistent Protocol: Minor variations in the experimental protocol can lead to significant differences in results. | Standardize all experimental parameters, including incubation times, cell densities, and reagent concentrations. |
| Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects. | Run a vehicle control group in every experiment to account for any effects of the solvent. |
Experimental Protocols
Below are generalized methodologies for common experiments involving this compound. Researchers should adapt these protocols to their specific experimental needs.
In Vitro Cell Migration Assay (Scratch Assay)
-
Cell Seeding: Plate cells in a 6-well plate and grow to 90-100% confluency.
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS and replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different time points to quantify cell migration.
In Vivo Antagonism Study in Mice
-
Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous) at the predetermined dose.
-
Agonist Challenge: After a specific pretreatment time, administer a delta-opioid receptor agonist.
-
Behavioral Assessment: Measure the relevant behavioral response (e.g., analgesia using a tail-flick or hot-plate test).
-
Data Analysis: Compare the response in this compound-pretreated animals to the vehicle control group to determine the antagonistic effect.
Visualizing this compound's Mechanisms
To better understand the dual activity of this compound, the following diagrams illustrate its primary signaling pathways.
Caption: this compound's dual signaling pathways.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben batch-to-batch variability and quality control.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the batch-to-batch variability and quality control of Naltriben.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a highly selective δ2-opioid receptor antagonist.[1][2][3] It is a valuable tool in research for distinguishing between δ-opioid receptor subtypes.[2] Additionally, this compound has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, which is involved in calcium and magnesium homeostasis and can influence cellular processes like migration and invasion.[1][4][5] This dual activity is a critical consideration in experimental design and data interpretation.
Q2: How should I store and handle this compound to ensure its stability?
To ensure stability, this compound should be stored at -20°C for long-term use, with a stability of at least four years under these conditions.[6][7] For short-term use, some suppliers suggest that it can be shipped at room temperature.[1][6] When preparing stock solutions, for example in DMSO, it is recommended to store them at -80°C for up to six months or at -20°C for one month in sealed containers, away from moisture.[8] It is not recommended to store aqueous solutions for more than 8 hours at 4°C. Always refer to the manufacturer's specific instructions on the certificate of analysis.
Q3: I am observing inconsistent results between different batches of this compound. What could be the cause?
Batch-to-batch variability can arise from several factors, including differences in purity, the presence of isomers or contaminants, and variations in crystalline form or salt/hydrate state. These can all affect the compound's solubility, potency, and even its spectrum of activity. In the case of this compound, a slight variation in its affinity for the δ2-opioid receptor or its potency as a TRPM7 activator could lead to significant differences in experimental outcomes.
Q4: What are the expected binding affinities of this compound for opioid receptors?
This compound is highly selective for the δ-opioid receptor. Reported Ki values are approximately 0.013 nM for the δ-opioid receptor, and significantly higher for μ- and κ-opioid receptors (around 12 nM and 13-152 nM, respectively), demonstrating its selectivity.[6][7][8]
Troubleshooting Guide
Issue 1: Reduced or no antagonist activity at the δ-opioid receptor.
-
Possible Cause 1: Incorrect concentration. The effective concentration of this compound can vary depending on the experimental system. Ensure you are using a concentration appropriate for your assay.
-
Possible Cause 2: Compound degradation. this compound may have degraded due to improper storage or handling. Prepare fresh stock solutions from a new vial if possible.
-
Possible Cause 3: Batch-to-batch variability in potency. The new batch of this compound may have a lower potency. It is advisable to perform a dose-response curve to determine the IC50 of the new batch and compare it to previous batches.
-
Possible Cause 4: pH of the experimental buffer. The binding of opioid ligands can be sensitive to pH. Ensure your buffer system is stable and at the correct pH.
Issue 2: Unexpected off-target effects are observed.
-
Possible Cause 1: TRPM7 activation. this compound is a known activator of TRPM7 channels.[1][4][5] If your experimental system expresses TRPM7, the observed effects may be due to this activity. Consider using a TRPM7 inhibitor as a control to dissect the signaling pathways.
-
Possible Cause 2: Kappa-opioid receptor agonism at high concentrations. At high doses, this compound can act as a κ-opioid agonist.[2] If you are using high concentrations, you may be observing effects mediated by the κ-opioid receptor.
-
Possible Cause 3: Presence of impurities. An impurity in a specific batch could have its own biological activity. If possible, assess the purity of your this compound batch using techniques like HPLC.
Quality Control Experimental Protocols
To address batch-to-batch variability, it is recommended to perform in-house quality control checks.
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of a this compound batch.
-
Methodology:
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution method with a mobile phase consisting of two solvents (e.g., A: 0.1% trifluoroacetic acid in water, B: 0.1% trifluoroacetic acid in acetonitrile).
-
Run a gradient from a low to a high percentage of solvent B over a set time (e.g., 5% to 95% B over 20 minutes).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (e.g., ~280 nm).
-
The purity is calculated by dividing the area of the main peak by the total area of all peaks.
-
2. Potency Determination by Radioligand Binding Assay
-
Objective: To determine the inhibitory constant (Ki) of a this compound batch for the δ-opioid receptor.
-
Methodology:
-
Use cell membranes prepared from a cell line stably expressing the human or rodent δ-opioid receptor.
-
Incubate the membranes with a fixed concentration of a radiolabeled δ-opioid receptor ligand (e.g., [³H]-naltrindole).
-
Add increasing concentrations of the this compound batch being tested.
-
After incubation to equilibrium, separate the bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3. Functional Activity Assessment in a Cell-Based Assay
-
Objective: To confirm the functional antagonist activity of a this compound batch.
-
Methodology:
-
Use a cell line expressing the δ-opioid receptor and a reporter system that measures G-protein activation (e.g., a cAMP assay).
-
Pre-incubate the cells with varying concentrations of the this compound batch.
-
Stimulate the cells with a known δ-opioid receptor agonist (e.g., SNC80).
-
Measure the cellular response (e.g., inhibition of forskolin-stimulated cAMP production).
-
A potent batch of this compound will effectively block the agonist-induced response.
-
Plot the agonist response as a function of this compound concentration to determine the IC50.
-
Data Presentation
Table 1: Hypothetical Purity and Potency Data for Three Batches of this compound
| Batch ID | Purity (by HPLC) | δ-Opioid Receptor Ki (nM) | TRPM7 Activation EC50 (µM) |
| NTB-2023-01 | 99.2% | 0.015 | 22.5 |
| NTB-2024-01 | 95.5% | 0.089 | 25.1 |
| NTB-2025-01 | 99.5% | 0.013 | 20.7 |
This table illustrates how different batches might vary in purity and potency, which could explain inconsistent experimental results.
Visualizations
Caption: this compound's dual signaling pathways.
Caption: Quality control workflow for new this compound batches.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
How to validate Naltriben's selectivity in a new model system.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the selectivity of Naltriben, a δ-opioid receptor antagonist, in a new model system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is validating its selectivity crucial?
Q2: What are the primary off-target concerns for this compound?
The primary off-target concerns for this compound are the other classical opioid receptors: the mu (μ)- and kappa (κ)-opioid receptors, due to structural similarities among them.[1] Some studies have indicated that at higher concentrations, this compound may exhibit noncompetitive antagonism at μ-receptors and agonist activity at κ-receptors.[1] Additionally, recent research has identified the TRPM7 channel as a potential off-target, where this compound acts as an activator.[2][3]
Q3: What is the general workflow for validating this compound's selectivity?
A robust validation strategy involves a multi-tiered approach, starting with in vitro binding and functional assays and progressing to in vivo studies. The typical workflow includes:
-
Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for the δ-, μ-, and κ-opioid receptors.
-
Functional Assays: To measure this compound's ability to antagonize agonist-induced signaling through these receptors.
-
In Vivo Studies: To confirm the selectivity in a whole-animal model by observing the blockade of receptor-specific behaviors.
Q4: What do the terms Ki, IC50, and EC50 mean in the context of these assays?
-
Ki (Inhibition Constant): Represents the binding affinity of a ligand (in this case, this compound) for a receptor. A lower Ki value indicates a higher binding affinity. It is a measure of how tightly the antagonist binds to the receptor.
-
IC50 (Half-maximal Inhibitory Concentration): In a competitive binding assay, it is the concentration of an unlabeled drug that displaces 50% of the specifically bound radioligand.[4] In a functional assay, it is the concentration of an antagonist that inhibits 50% of the agonist-induced response.
-
EC50 (Half-maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximum possible response. This value is important for determining the appropriate agonist concentration to use in antagonist functional assays.[5]
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies of this compound for the three main opioid receptors. Note that these values can vary between studies due to different experimental conditions.[6]
Table 1: this compound Binding Affinity (Ki) at Opioid Receptors
| Receptor Subtype | Reported Ki Value (nM) | Reference |
| Delta (δ) | ~0.1 - 1.0 | [7] |
| Mu (μ) | 19.79 ± 1.12 | [1] |
| Kappa (κ) | 82.75 ± 6.32 | [1] |
Table 2: this compound Functional Activity
| Receptor Subtype | Activity | Notes | Reference |
| Delta (δ) | Antagonist | Selectively blocks δ-opioid receptor activation. | [7] |
| Mu (μ) | Noncompetitive Antagonist | At higher concentrations. | [1] |
| Kappa (κ) | Agonist | At concentrations above 100 nM. | [1] |
Experimental Workflows and Signaling Pathways
A logical workflow is essential for systematically validating selectivity.
Caption: Workflow for validating this compound's selectivity.
The primary signaling pathway for the δ-opioid receptor involves coupling to inhibitory G-proteins (Gαi/o).
Caption: Simplified δ-opioid receptor signaling pathway.
Troubleshooting Guides
Guide 1: Radioligand Binding Assays
Issue: High Non-Specific Binding (NSB)
-
Problem: The signal in your non-specific binding wells is more than 50% of the total binding, obscuring the specific binding signal.[8]
-
Potential Causes & Solutions:
-
Radioligand Concentration Too High: Use a lower concentration of the radioligand, ideally at or below its Kd value.[8]
-
Hydrophobic Radioligand: Hydrophobic ligands tend to have higher NSB.[8] Include bovine serum albumin (BSA) in the assay buffer to reduce non-specific interactions.[8]
-
Insufficient Washing: Increase the number and volume of wash steps with ice-cold buffer to more effectively remove unbound radioligand.[8]
-
Filter Binding: Pre-soak the glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) to reduce the radioligand's adherence to the filter itself.[8]
-
Membrane Protein Concentration: Reduce the amount of membrane protein per well. A typical range is 100-500 µg, but this should be optimized for your system.[8]
-
Issue: Low or No Specific Binding
-
Problem: The difference between total binding and non-specific binding is minimal.
-
Potential Causes & Solutions:
-
Low Receptor Expression: Confirm the expression of the target receptor in your model system using a positive control with a known high-affinity ligand.
-
Degraded Receptors or Radioligand: Ensure proper storage of membrane preparations and radioligands. Avoid repeated freeze-thaw cycles.
-
Incorrect Assay Conditions: Optimize incubation time and temperature to ensure the binding reaction has reached equilibrium.
-
Caption: Troubleshooting high non-specific binding.
Guide 2: Functional Assays (e.g., cAMP Inhibition)
Issue: No Antagonism Observed
-
Problem: this compound fails to inhibit the response induced by a δ-opioid receptor agonist.
-
Potential Causes & Solutions:
-
Incorrect Agonist Concentration: You must use a submaximal concentration of the agonist (typically around its EC80) to see a clear window for antagonism.[9] If the agonist concentration is too high, it can overcome the competitive antagonism.
-
Insufficient Pre-incubation: For competitive antagonists, it is crucial to pre-incubate the cells with this compound (e.g., 15-30 minutes) before adding the agonist to allow it to reach equilibrium with the receptor.[9]
-
Low Receptor Expression: As with binding assays, low receptor density can lead to a small signal window, making antagonism difficult to detect.[9]
-
Cell Health: Ensure cells are healthy and not passaged excessively, which can alter receptor expression and signaling.[9]
-
Issue: Inconsistent Dose-Response Curve
-
Problem: The data points for the this compound dose-response curve are scattered and do not fit a sigmoidal curve.
-
Potential Causes & Solutions:
-
Pipetting Errors: Ensure accurate serial dilutions of this compound. Use calibrated pipettes and proper technique.
-
Assay Timing: The duration of agonist stimulation should be optimized to capture the peak signaling response (e.g., 10-15 minutes for cAMP assays).[9]
-
Compound Solubility: Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentrations.
-
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for opioid receptors by measuring its ability to displace a specific radioligand.
-
Objective: To determine the Ki of this compound for the δ-, μ-, and κ-opioid receptors.
-
Materials:
-
Receptor Source: Cell membranes expressing the human opioid receptor of interest (e.g., from HEK293 or CHO cells).[6]
-
Radioligands:
-
δ-receptor: [³H]-DPDPE or [³H]-Naltrindole
-
μ-receptor: [³H]-DAMGO[6]
-
κ-receptor: [³H]-U69,593
-
-
Test Compound: this compound
-
Non-specific Binding Control: High concentration of a non-radiolabeled antagonist (e.g., 10 µM Naloxone).[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Equipment: Filtration apparatus, glass fiber filters, scintillation counter.[6]
-
-
Methodology:
-
Preparation: Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of the appropriate radioligand (near its Kd), and varying concentrations of this compound.[6]
-
Equilibration: Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.[8]
-
Washing: Quickly wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.[10]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (Counts Per Minute, CPM) using a scintillation counter.[6]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression.[6]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol 2: cAMP Inhibition Functional Assay
This protocol measures this compound's ability to antagonize an agonist's effect on the Gαi/o-coupled signaling pathway.
-
Objective: To determine the functional potency (IC50) of this compound as an antagonist at opioid receptors.
-
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the opioid receptor of interest.[9]
-
Agonists:
-
δ-receptor: DPDPE
-
μ-receptor: DAMGO[9]
-
κ-receptor: U-50488
-
-
Antagonist: this compound
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).[5]
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA.[9]
-
Phosphodiesterase Inhibitor: IBMX (to prevent cAMP degradation).[9]
-
cAMP Detection Kit: HTRF, ELISA, or similar.[9]
-
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate to achieve ~90% confluency on the day of the assay.[9]
-
Preparation: On the assay day, wash the cells with Assay Buffer.
-
Antagonist Pre-incubation: Add this compound at various concentrations to the wells. Include "vehicle only" wells. Incubate at 37°C for 20 minutes.[9]
-
Agonist Stimulation: Add the appropriate agonist (at its EC80 concentration) mixed with Forskolin to all wells (except for basal controls).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.[5]
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's protocol.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response model to determine the IC50 of this compound.[9]
-
-
Protocol 3: In Vivo Antagonist Selectivity (Mouse Hot Plate Test)
This protocol assesses this compound's ability to selectively block the antinociceptive (pain-relieving) effects of a δ-opioid agonist in a whole animal.
-
Objective: To confirm that this compound selectively antagonizes δ-opioid-mediated effects in vivo.
-
Materials:
-
Animals: Male mice (e.g., C57BL/6).
-
Agonists: δ-selective (e.g., SNC80), μ-selective (e.g., Morphine), κ-selective (e.g., U-50488).
-
Antagonist: this compound.
-
Equipment: Hot plate apparatus maintained at a constant temperature (e.g., 55°C).
-
-
Methodology:
-
Acclimation: Acclimate mice to the testing room and handling procedures.
-
Baseline Latency: Determine the baseline response latency for each mouse by placing it on the hot plate and measuring the time until it shows a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
Drug Administration:
-
Divide mice into groups.
-
Administer this compound (or vehicle) via a specific route (e.g., subcutaneous, s.c.).[7]
-
After a set pre-treatment time (e.g., 15-30 minutes), administer a specific agonist (SNC80, Morphine, or U-50488) or vehicle.
-
-
Post-Treatment Latency: At the time of peak agonist effect (determined in preliminary studies), re-test the mice on the hot plate to measure the post-treatment latency.
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE across groups. Selective antagonism is demonstrated if this compound significantly reduces the %MPE of the δ-agonist (SNC80) but not the μ-agonist (Morphine) or κ-agonist (U-50488).[11][12]
-
-
References
- 1. Pharmacological effects of this compound as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In-vivo studies with the opioid antagonist, 16-methylcyprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist [mdpi.com]
Naltriben Technical Support Center: Best Practices for Long-Term Studies
Welcome to the Naltriben Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the use of this compound in long-term experimental studies.
I. Overview of this compound
This compound is a potent and selective antagonist for the δ₂-opioid receptor, making it a valuable tool in neurological research. However, it is crucial to note that this compound also functions as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. This dual activity necessitates careful consideration in experimental design and data interpretation, especially in long-term studies.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound to aid in experimental planning.
| Parameter | Value | Species/System | Reference |
| δ₂-Opioid Receptor Binding Affinity (Ki) | 0.013 nM | Mouse receptor in CHO-DG44 cells | --INVALID-LINK-- |
| κ-Opioid Receptor Binding Affinity (Ki) | 13 nM | Mouse receptor in PC12 cells | --INVALID-LINK-- |
| μ-Opioid Receptor Binding Affinity (Ki) | 12 nM | Rat receptor in COS-7 cells | --INVALID-LINK-- |
| TRPM7 Activation (EC₅₀) | ~20 µM | [1] | |
| In Vivo Chronic Administration (mouse) | 1 mg/kg/day for 7 days (via osmotic minipump) | B6C3F1 mice | [2] |
| In Vitro Cytotoxicity (24h) | Dose-dependent reduction in U87 cell viability | Human glioblastoma U87 cells | [1] |
| Solubility | Soluble in DMSO | --INVALID-LINK-- | |
| Storage (as solid) | -20°C | --INVALID-LINK-- | |
| Stability (as solid) | ≥ 4 years at -20°C | --INVALID-LINK-- |
III. Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and a typical experimental process, the following diagrams have been generated.
IV. Experimental Protocols
Chronic In Vivo Administration via Osmotic Minipumps
This protocol is based on a study investigating the long-term effects of δ-opioid receptor antagonists in mice.[2]
-
Animal Model: Female B6C3F1 mice are a suitable model.[2]
-
This compound Preparation:
-
Dissolve this compound in a minimal amount of a suitable solvent like DMSO.
-
Further dilute with the vehicle to the final desired concentration for loading into the osmotic minipumps. The final concentration should be calculated based on the pump's flow rate and the desired daily dosage (e.g., 1 mg/kg/day).[2]
-
-
Osmotic Minipump Preparation and Implantation:
-
Follow the manufacturer's instructions for filling the Alzet osmotic minipumps with the this compound solution or vehicle.
-
Surgically implant the minipumps subcutaneously in the mice.[2]
-
-
Study Duration: A 7-day continuous administration period has been previously reported.[2]
-
Post-Implantation Monitoring and Analysis:
-
Monitor animals for any adverse effects.
-
At the end of the study, tissues can be collected for further analysis, such as receptor binding assays or western blotting.[2]
-
In Vitro Cell Migration Assay
This protocol is adapted from a study on glioblastoma cells.[1]
-
Cell Culture: Culture U87 human glioblastoma cells in appropriate media.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 50 μM) or vehicle control.[1]
-
Scratch Wound Assay:
-
Create a "scratch" in a confluent cell monolayer.
-
Capture images at different time points (e.g., 0, 4, 8, and 12 hours) to monitor cell migration into the wound area.[1]
-
-
Data Analysis: Quantify the wound closure over time to assess the effect of this compound on cell migration.[1]
V. Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Variability in experimental results | - Inconsistent this compound solution preparation.- Degradation of this compound in solution. | - Prepare fresh solutions for each experiment.- Store stock solutions in small aliquots at -20°C or below.- Ensure complete dissolution of this compound before use. |
| Unexpected or off-target effects | - Activation of TRPM7 channels.- High dosage leading to non-specific effects. | - Include control experiments to assess the contribution of TRPM7 activation (e.g., using a TRPM7 inhibitor).- Perform dose-response studies to identify the optimal concentration with minimal off-target effects.- Be aware that at high doses, this compound may also act as a κ-opioid agonist.[3] |
| In vivo toxicity or adverse events | - Vehicle-related toxicity.- High dose of this compound. | - Conduct a pilot study to assess the tolerability of the vehicle alone.- Start with a lower dose of this compound and gradually increase if necessary, based on tolerability. |
| Lack of expected antagonist effect | - Insufficient concentration of this compound.- Receptor upregulation or desensitization. | - Verify the potency of your this compound batch.- Increase the concentration of this compound, if tolerated.- For long-term studies, consider that chronic antagonist exposure can lead to receptor upregulation, potentially requiring dose adjustments.[2] |
VI. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound solutions for long-term studies?
A1: this compound is soluble in DMSO. For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO, aliquot it into smaller volumes, and store it at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions for extended periods has not been extensively reported, so it is best practice to prepare fresh dilutions from the DMSO stock for each experiment.
Q2: What are the key considerations for choosing a vehicle for chronic in vivo administration of this compound?
A2: Due to its hydrophobic nature, this compound requires a vehicle that can solubilize it for in vivo delivery. For continuous administration, osmotic minipumps have been successfully used.[2] The vehicle used to dissolve this compound for loading into the pumps should be non-toxic and compatible with the pump material. A common approach is to dissolve the compound in a small amount of DMSO and then dilute it with saline or another aqueous buffer. It is crucial to conduct a pilot study to ensure the vehicle itself does not cause any adverse effects in the animals over the duration of the study.
Q3: Can long-term administration of this compound lead to changes in δ-opioid receptor expression or sensitivity?
A3: Yes, chronic administration of δ-opioid receptor antagonists can lead to adaptive changes. Studies have shown that long-term treatment with this compound can cause behavioral supersensitivity to δ₂-opioid receptor agonists.[2] This may be associated with a slight increase in the number of δ-opioid receptor binding sites in the brain.[2] Researchers should be aware of this potential for receptor upregulation when designing and interpreting long-term studies.
Q4: What are the potential off-target effects of this compound in long-term studies?
A4: The most significant off-target effect of this compound is its activation of TRPM7 channels.[1] In long-term in vitro studies, prolonged activation of TRPM7 can lead to sustained calcium influx, which may result in cytotoxicity.[1] In vivo, the long-term consequences of TRPM7 activation by this compound are not well-documented and should be a consideration in the experimental design. At high concentrations, this compound has also been reported to have κ-opioid agonist activity.[3]
Q5: Are there any known pharmacokinetic or biodistribution data for this compound that are relevant for long-term studies?
References
Validation & Comparative
A Comparative Guide to Naltriben and Naltrindole for Delta-Opioid Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Naltriben and Naltrindole, two potent and selective antagonists for the delta-opioid receptor (DOR). The information presented is based on experimental data from peer-reviewed scientific literature, offering an objective overview of their performance and characteristics.
Introduction
This compound and Naltrindole are structurally related non-peptide antagonists widely used in pharmacological research to investigate the physiological and pathological roles of the delta-opioid receptor system. Both compounds exhibit high affinity and selectivity for the DOR, making them invaluable tools for studying receptor function, developing novel therapeutics, and characterizing the effects of DOR agonists. While they share similarities, they also possess distinct pharmacological profiles, particularly concerning their selectivity for DOR subtypes and their interactions with other opioid receptors.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) of this compound and Naltrindole for mu (μ), delta (δ), and kappa (κ) opioid receptors. Lower Ki values indicate higher binding affinity. It is important to note that absolute values may vary between different studies and experimental conditions.
Table 1: Opioid Receptor Binding Affinities (Ki in nM)
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| Naltrindole | 15.8 | 0.05 | 39.8 | [1] |
| This compound | 19.79 ± 1.12 | High Affinity & Selectivity | 82.75 ± 6.32 | [2][3] |
Selectivity for Delta-Opioid Receptor Subtypes
Both this compound and Naltrindole have been instrumental in elucidating the existence of delta-opioid receptor subtypes, primarily δ₁ and δ₂. They exhibit differential affinities for these subtypes, which can be exploited to distinguish the pharmacological effects mediated by each. This compound is often described as a selective antagonist for the putative δ₂-opioid receptor.[3]
Functional Antagonism
This compound and Naltrindole effectively antagonize the effects of DOR agonists both in vitro and in vivo. In functional assays, such as those measuring the inhibition of adenylyl cyclase (cAMP accumulation), they reverse the inhibitory effects of DOR agonists. In vivo studies have demonstrated their ability to block the analgesic and other behavioral effects of DOR-selective agonists.[4][5]
Notably, at higher doses, this compound has been reported to exhibit κ-opioid receptor agonist activity.[3][4] This off-target effect should be considered when designing and interpreting experiments using high concentrations of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize DOR antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of this compound and Naltrindole for the delta-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human delta-opioid receptor (e.g., CHO-hDOR cells).
-
Radioligand: [³H]Naltrindole or another suitable DOR-selective radioligand.
-
Non-specific binding control: A high concentration of a non-radiolabeled DOR ligand (e.g., unlabeled Naltrindole).
-
Test compounds: this compound and Naltrindole at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or Naltrindole) in the assay buffer.
-
To determine non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of the unlabeled ligand.
-
Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional antagonism of DOR by assessing the reversal of agonist-induced inhibition of adenylyl cyclase.
Objective: To determine the functional potency of this compound and Naltrindole in antagonizing a DOR agonist.
Materials:
-
Cells expressing the human delta-opioid receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).
-
DOR agonist (e.g., SNC80).
-
Test compounds: this compound and Naltrindole.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Plate the cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound or Naltrindole) for a specified time.
-
Add a fixed concentration of the DOR agonist in the presence of the antagonist.
-
Stimulate the cells with forskolin to induce cAMP production.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured.
-
Dose-response curves are generated, and the IC₅₀ or pA₂ values are calculated to determine the antagonist potency.
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Pathway
The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can modulate the activity of various downstream effectors, including ion channels. Antagonists like this compound and Naltrindole bind to the DOR but do not induce this signaling cascade; instead, they block the binding of agonists and prevent receptor activation.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Logical Comparison: this compound vs. Naltrindole
This diagram provides a logical comparison of the key features of this compound and Naltrindole.
Conclusion
Both this compound and Naltrindole are indispensable pharmacological tools for the study of the delta-opioid receptor. Naltrindole is a highly selective and potent DOR antagonist, making it a standard choice for experiments requiring robust and specific DOR blockade.[1] this compound, while also a potent DOR antagonist, offers the advantage of differential selectivity for the δ₂ subtype, which is crucial for dissecting the roles of different DOR populations.[3] However, researchers using this compound should be mindful of its potential for off-target effects, specifically its agonist activity at kappa-opioid receptors at high concentrations.[4] The choice between these two antagonists will ultimately depend on the specific experimental goals, the required level of subtype selectivity, and the potential for confounding effects from interactions with other opioid receptors.
References
- 1. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of this compound as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Efficacy of Naltriben
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Naltriben's efficacy across different species, supported by available experimental data. This compound is a potent and selective antagonist for the delta-opioid receptor, with a particular preference for the δ2 subtype.[1] It is widely used in scientific research to differentiate the roles of δ1 and δ2 receptor subtypes.[1] Beyond its action on opioid receptors, this compound also functions as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. This dual activity makes it a valuable tool for investigating the physiological roles of both these targets.
Data Presentation: Quantitative Efficacy of this compound and Analogs
Direct comparative studies of this compound's binding affinity and antagonist potency across multiple species are limited in the publicly available literature. The following tables summarize the available quantitative data for this compound and its close structural analog, naltrindole, to provide a comparative perspective on their interaction with opioid receptors in various species.
Table 1: Binding Affinity (Ki) of this compound and Naltrindole for Opioid Receptors
| Compound | Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | µ-opioid | Rat | Cerebral Cortex | 19.79 ± 1.12 | [2] |
| This compound | κ2-opioid | Rat | Cerebral Cortex | 82.75 ± 6.32 | [2] |
| Naltrindole | δ-opioid | Rat | Brain Homogenate | 0.08 ± 0.02 | [3] |
| Naltrindole | δ-opioid | Mouse | Brain | ~0.056 | [4] |
| Naltrindole | δ-opioid | Mouse | Vas Deferens | ~0.104 | [4] |
| Naltrindole Derivative (5'-AMN) | κ-opioid | Mouse | C6-μ & CHO-κ cells | 1.36 ± 0.98 | [5] |
| Naltrindole Derivative (5'-MABN) | κ-opioid | Mouse | C6-μ & CHO-κ cells | 0.27 ± 0.08 | [5] |
| Naltrindole Derivative (5'-AMN) | µ-opioid | Mouse | C6-μ & CHO-κ cells | - | [5] |
| Naltrindole Derivative (5'-MABN) | µ-opioid | Mouse | C6-μ & CHO-κ cells | 0.88 ± 0.51 | [5] |
| Naltrindole Derivative (norBNI) | δ-opioid | Mouse | C6-μ & CHO-κ cells | 0.46 ± 0.09 | [5] |
Table 2: In Vivo Antagonist Efficacy (ED50) of this compound
| Agonist Challenged | This compound Dose | Species | Assay | This compound Effect | Reference |
| [D-Ala2,Glu4]deltorphin (δ2 agonist) | 1 mg/kg (s.c.) | Rat | Tail-Flick Latency | Antagonized agonist effect | [6] |
| [D-Pen2, D-Pen5]enkephalin (δ1 agonist) | 1 mg/kg (s.c.) | Rat | Tail-Flick Latency | Antagonized agonist effect | [6] |
| [D-Ala2, MePhe4, Gly-ol5]enkephalin (µ agonist) | 1 mg/kg (s.c.) | Rat | Tail-Flick Latency | No antagonism | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: Delta-Opioid Receptor Radioligand Binding Assay
This protocol is a synthesized methodology based on standard practices for competitive binding assays using radiolabeled ligands.
Objective: To determine the binding affinity (Ki) of this compound for the delta-opioid receptor.
Materials:
-
Tissue homogenates (e.g., brain cortex) from the species of interest (e.g., mouse, rat).
-
[3H]-Naltrindole (Radioligand).
-
Unlabeled this compound (Competitor).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Tissue Preparation: Homogenize the desired tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration of the membrane suspension.
-
Binding Reaction: In a reaction tube, add a constant concentration of [3H]-Naltrindole, varying concentrations of unlabeled this compound (for competition curve), and the membrane preparation.
-
Incubation: Incubate the reaction tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of unlabeled this compound that inhibits 50% of the specific binding of [3H]-Naltrindole (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Analgesia Assessment - Tail-Flick Test
This protocol is a generalized procedure for assessing the antagonist effects of this compound on opioid-induced analgesia in rodents.[7][8][9][10]
Objective: To evaluate the in vivo efficacy of this compound as a delta-opioid receptor antagonist.
Materials:
-
This compound.
-
Delta-opioid receptor agonist (e.g., [D-Ala2,Glu4]deltorphin).
-
Vehicle (e.g., saline).
-
Tail-flick apparatus (radiant heat source).
-
Animal restrainers.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the restrainers for a period before the experiment to minimize stress.
-
Baseline Latency: Determine the baseline tail-flick latency for each animal by focusing the radiant heat source on the tail and measuring the time taken for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection).
-
Agonist Challenge: After a predetermined pretreatment time, administer the delta-opioid agonist.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after agonist administration.
-
Data Analysis: Convert the latency measurements to the percentage of maximal possible effect (%MPE). Compare the %MPE between the this compound-treated group and the vehicle-treated group to determine the antagonist effect. The ED50 value for this compound can be calculated as the dose that produces a 50% reduction in the agonist's analgesic effect.[11]
Protocol 3: In Vitro TRPM7 Activation - Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general steps for measuring this compound-induced activation of TRPM7 channels in a cellular model.[12][13]
Objective: To characterize the activation of TRPM7 channels by this compound.
Materials:
-
Cell line expressing TRPM7 channels (e.g., HEK293 cells or U87 glioblastoma cells).[12]
-
This compound.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for patch pipettes.
-
Intracellular solution (pipette solution).
-
Extracellular solution (bath solution).
Procedure:
-
Cell Culture: Culture the cells on glass coverslips suitable for microscopy and electrophysiology.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipettes with the intracellular solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal between the patch pipette and the cell membrane. Apply a brief suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential and record the baseline whole-cell currents.
-
This compound Application: Perfuse the cell with the extracellular solution containing this compound at the desired concentration.
-
Data Acquisition: Record the changes in whole-cell currents in response to this compound application.
-
Data Analysis: Measure the amplitude and characteristics of the this compound-induced currents. The current-voltage (I-V) relationship can be determined by applying voltage ramps.
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling
Activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR), primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14][15] It can also modulate ion channels and activate the mitogen-activated protein kinase (MAPK) pathway.[14][16][17]
Caption: this compound antagonism of the delta-opioid receptor signaling pathway.
TRPM7 Channel Activation and Signaling
This compound directly activates TRPM7, an ion channel permeable to cations like Ca2+ and Mg2+.[12] This activation leads to an influx of these ions, which can then trigger downstream signaling cascades, including the MAPK/ERK pathway.[18][19][20]
Caption: this compound-mediated activation of the TRPM7 signaling pathway.
General Experimental Workflow for Cross-Species Comparison
A generalized workflow for comparing the efficacy of this compound across different species is outlined below.
Caption: A generalized workflow for cross-species efficacy comparison of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological effects of this compound as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]naltrindole: a potent and selective ligand for labeling delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. Tail-flick test [protocols.io]
- 9. diacomp.org [diacomp.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Converging protein kinase pathways mediate adenylyl cyclase superactivation upon chronic delta-opioid agonist treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholars.mssm.edu [scholars.mssm.edu]
- 17. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Investigating the mechanism of oridonin against triple-negative breast cancer based on network pharmacology and molecular docking | PLOS One [journals.plos.org]
- 20. MAPK1 mitogen-activated protein kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Naltriben's Impact on Glioblastoma: A Comparative Analysis of U87 and U251 Cell Lines
For Immediate Release
A comprehensive analysis of Naltriben, a δ-opioid receptor antagonist and TRPM7 channel activator, reveals distinct effects on different glioblastoma (GBM) cell lines. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's performance in the widely studied U87 and U251 human glioblastoma cell lines. The findings highlight the compound's significant role in promoting cell migration and invasion, primarily through the activation of the MAPK/ERK signaling pathway.
Summary of this compound's Effects on Glioblastoma Cell Lines
This compound has been shown to modulate key cellular processes in glioblastoma, with a notable impact on cell motility. The following table summarizes the quantitative data from studies on U87 and U251 cell lines.
| Parameter | U87 Cell Line | U251 Cell Line |
| Cell Viability | Dose-dependent reduction at 24 hours (25-100 µM)[1][2][3] | Data not available |
| Cell Migration | Significantly enhanced at 50 µM[2] | Significantly increased at 25 µM[1][4] |
| Cell Invasion | Significantly enhanced at 50 µM[2] | Data not available |
| Signaling Pathway | Activation of MAPK/ERK pathway; No effect on PI3K/Akt pathway[1][2][5][6] | Data not available |
| Mechanism of Action | Potentiation of TRPM7 channel activity leading to Ca2+ influx[1][2] | Implied potentiation of TRPM7 channel activity[1][4] |
Detailed Experimental Findings
U87 Glioblastoma Cell Line
Studies on the U87 cell line have provided a detailed characterization of this compound's effects.
Cell Viability: Treatment with this compound for 24 hours resulted in a dose-dependent decrease in cell viability. This cytotoxic effect is likely attributed to a sustained influx of Ca2+ following the activation of TRPM7 channels[1][2][3].
Cell Migration and Invasion: this compound significantly enhances the migration and invasion of U87 cells. At a concentration of 50 µM, a notable increase in wound closure was observed in scratch assays, and a higher number of cells invaded through the Matrigel matrix compared to control groups[2]. Specifically, wound closure in this compound-treated cells reached 98.7% at 12 hours, compared to 44.3% in the control group[2].
Signaling Pathway: The pro-migratory and pro-invasive effects of this compound in U87 cells are mediated by the upregulation of the MAPK/ERK signaling pathway. This was evidenced by increased phosphorylation of ERK1/2. Conversely, the PI3K/Akt signaling pathway was not affected by this compound treatment[1][2][5][6]. The activation of the MAPK/ERK pathway is also associated with an upregulation of MMP-2 protein expression, which plays a crucial role in the degradation of the extracellular matrix, facilitating cell invasion[2].
U251 Glioblastoma Cell Line
Data on the effects of this compound on the U251 cell line are less extensive but provide a valuable point of comparison.
Cell Migration: In U251 cells, this compound has been shown to significantly increase the rate of cell migration at a concentration of 25 µM, as demonstrated by wound healing assays[1][4]. This finding is consistent with the effects observed in the U87 cell line, suggesting a common mechanism of action related to the potentiation of TRPM7 channel activity.
Further research is required to fully elucidate the dose-dependent effects of this compound on U251 cell viability and invasion, as well as to confirm the specific signaling pathways involved.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's effects on the U87 cell line.
Cell Viability Assay (MTT Assay):
-
U87 cells were seeded in 96-well plates.
-
Cells were treated with varying concentrations of this compound (25, 50, 75, and 100 µM) or vehicle (0.1% DMSO) for 24 hours.
-
MTT reagent (5 mg/mL) was added to each well and incubated for 3 hours to allow for the formation of formazan (B1609692) crystals.
-
The formazan product was solubilized, and the absorbance was measured to determine cell viability relative to the control group[3].
Scratch Wound Assay:
-
U87 cells were grown to confluence in culture plates.
-
A scratch was made through the cell monolayer using a pipette tip.
-
Cells were then treated with 50 µM this compound or vehicle.
-
Images of the scratch were captured at 0, 4, 8, and 12 hours to monitor cell migration into the wound area.
-
The area of the wound was measured over time to quantify the rate of wound closure[2].
Matrigel Invasion Assay:
-
Transwell inserts with Matrigel-coated membranes were used.
-
U87 cells were seeded in the upper chamber in serum-free media, with or without 50 µM this compound.
-
The lower chamber contained media with fetal bovine serum as a chemoattractant.
-
After a 12-hour incubation, non-invading cells on the upper surface of the membrane were removed.
-
Invading cells on the lower surface were fixed, stained, and counted[2].
Western Immunoblotting:
-
U87 cells were treated with 50 µM this compound or vehicle for 24 hours.
-
Cell lysates were collected, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies against p-ERK1/2, total ERK1/2, p-Akt, total Akt, MMP-2, and a loading control (e.g., β-actin).
-
Following incubation with secondary antibodies, protein bands were visualized and quantified[1].
Visualizing the Molecular Mechanisms and Experimental Processes
To further clarify the discussed concepts, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Naltriben: A Comparative Analysis of In Vivo and In Vitro Profiles
An in-depth examination of Naltriben, a selective δ₂-opioid receptor antagonist and TRPM7 activator, reveals a complex pharmacological profile where its in vitro characteristics generally translate to its in vivo effects, albeit with additional systemic complexities and dose-dependent interactions with other opioid receptors.
This compound is a widely utilized pharmacological tool in neuroscience and cancer research. This guide provides a comprehensive comparison of its performance in controlled laboratory settings (in vitro) versus its effects within a living organism (in vivo), supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound from both in vitro and in vivo studies, highlighting its binding affinity, selectivity, and functional potency.
| Parameter | Receptor/Channel | Species/System | Value | Reference |
| Binding Affinity (Ki) | µ-opioid | Rat cerebral cortex membranes | 19.79 ± 1.12 nM | [1] |
| κ-opioid | Rat cerebral cortex membranes | 82.75 ± 6.32 nM | [1] | |
| Inhibition (IC₅₀) | δ-opioid | Multiple myeloma cells | 20 µM | [2] |
| Functional Potency (EC₅₀) | TRPM7 | In vitro assay | ~20 µM | [3] |
Table 1: In Vitro Quantitative Data for this compound.
| Endpoint | Model Organism | Dose/Concentration | Effect | Reference |
| Antagonism of δ-opioid agonists | Rat | 1 mg/kg s.c. | Antagonized the effects of both δ₁ and δ₂ receptor agonists. | [4] |
| κ-opioid agonism | Rat | 3 mg/kg s.c. | Induced κ-opioid agonist-like activity. | [4] |
| Alcohol Intake | Rat | Not specified | Selectively attenuated alcohol intake in alcohol-preferring rats. | [5] |
Table 2: In Vivo Quantitative Data for this compound.
In Vitro Profile: Receptor and Channel Interactions
In vitro studies have established this compound primarily as a selective antagonist of the δ₂-opioid receptor.[6][7] This selectivity is crucial for distinguishing between the δ₁ and δ₂ receptor subtypes in research settings.
However, its activity is not limited to the δ-opioid system. In rat cerebral cortex membranes, this compound has been shown to displace µ-opioid receptor agonists with a Ki value in the nanomolar range, suggesting it can act as a noncompetitive antagonist at these receptors.[1] Furthermore, it exhibits agonist activity at κ₂-opioid receptors at higher concentrations.[1]
More recently, a significant non-opioid target of this compound has been identified: the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a ubiquitously expressed ion channel. This compound acts as a positive gating modulator, or activator, of TRPM7 with an EC₅₀ of approximately 20 µM.[3] This finding has opened new avenues for investigating this compound's effects, particularly in cancer biology.
In Vivo Profile: From Receptor Occupancy to Physiological Outcomes
The in vivo profile of this compound largely reflects its in vitro characteristics. In mice, radiolabeled this compound has been shown to selectively bind to δ-opioid receptors in the brain in a saturable manner, which can be blocked by the general δ-opioid antagonist naltrindole.[8] In rats, this compound effectively antagonizes both δ₁ and δ₂ receptor agonists, confirming its role as a selective δ-opioid receptor antagonist in a living system.[4]
Consistent with its in vitro cross-reactivity, high doses of this compound in vivo produce κ-opioid agonist-like effects.[4][7] This dose-dependent activity is a critical consideration for in vivo experimental design.
The in vivo consequences of this compound's TRPM7 activation are an active area of research. Studies have demonstrated that this compound can enhance the migration and invasion of glioblastoma cells and promote tumor growth by influencing the polarization of macrophages towards an anti-inflammatory M2 phenotype through TRPM7 activation.[3][6][9]
Furthermore, this compound has shown therapeutic potential in preclinical models, such as selectively reducing alcohol intake in rats bred for a preference for alcohol, suggesting a role for the δ₂-opioid receptor in alcohol-seeking behavior.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand (like this compound) to a specific receptor.
-
Preparation of Membranes: Brain tissue (e.g., rat cerebral cortex) is homogenized and centrifuged to isolate the cell membranes containing the opioid receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor of interest (e.g., [³H]DAMGO for µ-opioid receptors) and varying concentrations of the unlabeled competitor ligand (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Tail-Flick Latency Assay
This is a common method to assess the antinociceptive (pain-relieving) effects of drugs in rodents.
-
Acclimatization: The animal (e.g., a rat) is gently restrained, and its tail is exposed.
-
Baseline Measurement: A radiant heat source is focused on a specific part of the tail, and the time it takes for the animal to flick its tail away (tail-flick latency) is recorded.
-
Drug Administration: this compound is administered (e.g., subcutaneously). To test its antagonist properties, it is given prior to the administration of a known opioid agonist.
-
Post-Treatment Measurements: The tail-flick latency is measured at various time points after drug administration.
-
Data Analysis: An increase in tail-flick latency indicates an analgesic effect. The ability of this compound to block the analgesic effect of an opioid agonist demonstrates its antagonist activity.
Cell Migration (Scratch Wound) Assay
This in vitro assay is used to study cell migration.
-
Cell Culture: A confluent monolayer of cells (e.g., glioblastoma cells) is grown in a culture dish.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Treatment: The cells are then treated with this compound or a vehicle control.
-
Imaging: The wound is imaged at regular intervals (e.g., 0, 4, 8, and 12 hours).
-
Data Analysis: The rate of wound closure is measured, which is indicative of cell migration. An increased rate of closure in the this compound-treated group suggests that it enhances cell migration.[3]
Visualizing this compound's Mechanisms and Experimental Approach
To further clarify this compound's actions and the scientific process of its evaluation, the following diagrams have been generated.
Caption: this compound's dual signaling pathways.
Caption: From in vitro discovery to in vivo validation.
References
- 1. Pharmacological effects of this compound as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naltrindole Inhibits Human Multiple Myeloma Cell Proliferation In Vitro and in a Murine Xenograft Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound promotes tumor growth by activating the TRPM7-mediated development of the anti-inflammatory M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Pharmacological Antagonism of δ2-Opioid Receptors with Naltriben versus Genetic Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methodologies used to investigate the function of the δ2-opioid receptor (δ2-OR): pharmacological antagonism using Naltriben and genetic knockout of the δ-opioid receptor gene (Oprd1). Understanding the nuances, advantages, and limitations of each approach is critical for the accurate interpretation of experimental data and for guiding future research in opioid pharmacology and drug development.
At a Glance: this compound vs. Genetic Knockout
| Feature | This compound (Pharmacological Antagonist) | Genetic Knockout of δ-Opioid Receptors |
| Mechanism of Action | Competitive antagonist at the δ2-opioid receptor. | Complete ablation of δ-opioid receptor expression. |
| Specificity | Selective for δ2-OR, but can exhibit off-target effects at higher concentrations, including κ-opioid receptor agonism and μ-opioid receptor antagonism.[1][2] | Highly specific to the targeted Oprd1 gene, eliminating the δ-opioid receptor. |
| Temporal Control | Acute and reversible antagonism, allowing for the study of receptor function at specific time points. | Permanent, lifelong absence of the receptor, which may lead to developmental compensation. |
| Off-Target Effects | Potential for interactions with other opioid receptor subtypes and non-opioid targets.[1][2] | Minimal off-target effects directly related to the intervention, but potential for systemic compensatory changes. |
| Developmental Effects | Minimal developmental impact when administered in adulthood. | Potential for significant developmental alterations and compensatory mechanisms due to the lifelong absence of the receptor. |
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from representative studies investigating the effects of this compound and δ-opioid receptor knockout on key physiological and behavioral parameters. It is important to note that these data are compiled from different studies and direct, side-by-side comparisons in the same experimental setup are limited.
Table 1: Effects on Pain Perception (Hot Plate Test)
| Model | Treatment/Genotype | Latency to Paw Lick (seconds) | Reference |
| Pharmacological | Wild-type Mice + Vehicle | 10.2 ± 1.5 | Hypothetical Data |
| Wild-type Mice + this compound (1 mg/kg, s.c.) | 7.8 ± 1.2 | Hypothetical Data | |
| Genetic | Wild-type Mice (C57BL/6J) | 11.5 ± 2.1 | Hypothetical Data |
| δ-Opioid Receptor Knockout Mice | 8.9 ± 1.8 | Hypothetical Data |
*p < 0.05 compared to respective control. Data are presented as mean ± SEM.
Table 2: Effects on Anxiety-Like Behavior (Elevated Plus Maze)
| Model | Treatment/Genotype | Time Spent in Open Arms (%) | Reference |
| Pharmacological | Wild-type Rats + Vehicle | 35 ± 5 | [3] |
| Wild-type Rats + Naltrindole (a related δ-antagonist) (5 mg/kg) | 15 ± 3 | [3] | |
| Genetic | Wild-type Mice | 40 ± 6 | Hypothetical Data |
| δ-Opioid Receptor Knockout Mice | 22 ± 4 | Hypothetical Data |
*p < 0.05 compared to respective control. Data are presented as mean ± SEM.
Experimental Protocols
Generation of δ-Opioid Receptor Knockout Mice
δ-opioid receptor knockout mice are typically generated by targeting the Oprd1 gene.[4][5]
-
Targeting Vector Construction: A targeting vector is designed to disrupt a critical exon of the Oprd1 gene, often exon 1 or 2, by replacing it with a selectable marker cassette (e.g., a neomycin resistance gene).[4][5] LoxP sites may also be flanking the exon for the generation of conditional knockout models.[5]
-
Electroporation into Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, typically derived from a 129 mouse strain.
-
Selection of Homologous Recombinants: ES cells that have successfully integrated the targeting vector at the correct genomic locus are selected for using antibiotics.
-
Blastocyst Injection and Chimera Generation: The targeted ES cells are injected into blastocysts from a different mouse strain (e.g., C57BL/6J), which are then implanted into pseudopregnant females.[4] The resulting offspring are chimeras, composed of cells from both the original blastocyst and the engineered ES cells.
-
Breeding and Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the targeted allele. Heterozygous offspring are then interbred to produce homozygous knockout mice.[4]
Hot Plate Test for Nociception
The hot plate test is used to assess thermal pain sensitivity.[6][7][8][9][10]
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 55 ± 0.5°C) is used.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Drug Administration (for this compound studies): this compound or vehicle is administered via the desired route (e.g., subcutaneous injection) at a specified time before testing (e.g., 15-30 minutes).[1][11] Dosages can range from 0.01 to 10 mg/kg depending on the study.[12][13]
-
Testing: Each mouse is placed on the heated surface of the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is employed to prevent tissue damage.[7][8]
-
Data Analysis: The latency to respond is the primary measure. A decrease in latency suggests a hyperalgesic effect, while an increase suggests an analgesic effect.
Elevated Plus Maze for Anxiety-Like Behavior
The elevated plus maze is a widely used behavioral assay to assess anxiety in rodents.[14][15][16][17][18]
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Acclimation: Mice are brought to the testing room in their home cages and allowed to acclimate for at least 30-60 minutes.
-
Drug Administration (for this compound studies): this compound or vehicle is administered prior to testing.
-
Testing: Each mouse is placed in the center of the maze facing an open arm and allowed to explore freely for a set period (e.g., 5 minutes).[14][16][17] The session is typically recorded by an overhead video camera.
-
Data Analysis: Key parameters measured include the number of entries into and the time spent in the open and closed arms. A lower percentage of time spent in the open arms is indicative of higher anxiety-like behavior.
Signaling Pathways: A Comparative Perspective
δ-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.[19] Activation of these receptors leads to a cascade of intracellular events that modulate neuronal excitability.
This compound's Effect: As a competitive antagonist, this compound binds to the δ2-OR and prevents its activation by endogenous or exogenous agonists. This blockade inhibits the entire downstream signaling cascade, leading to a state that mimics the absence of receptor stimulation at that specific moment.
Genetic Knockout's Effect: A genetic knockout results in the complete absence of the δ-opioid receptor. Consequently, there is a permanent disruption of this signaling pathway. This can lead to long-term compensatory changes in other neurotransmitter systems or receptor expression in an attempt to maintain homeostasis. For instance, studies in μ-opioid receptor knockout mice have shown alterations in δ-opioid receptor-mediated effects, suggesting cross-regulation between opioid receptor systems that could also be relevant in δ-opioid receptor knockout models.[20][21]
Logical Relationship: Interpreting the Data
The choice between using this compound and a genetic knockout model depends on the specific research question.
Pharmacological antagonism with this compound is ideal for investigating the acute role of δ2-ORs in specific physiological processes and behaviors. Its reversible nature allows for precise temporal control. However, researchers must be cautious of potential off-target effects, especially at higher doses, which could confound data interpretation.[1][2]
Genetic knockout of the δ-opioid receptor provides a powerful tool for studying the lifelong consequences of the absence of this receptor. This approach is highly specific to the target protein. However, the potential for developmental compensation, where other systems adapt to the absence of the receptor, is a critical consideration. These compensatory changes may mask or alter the primary phenotype expected from the loss of receptor function.
References
- 1. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of this compound as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta opioid receptor ligands modulate anxiety-like behaviors in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 007557 - Oprd1 KO Strain Details [jax.org]
- 5. 030075 - Oprd1[fl] Strain Details [jax.org]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 9. Hot plate test [panlab.com]
- 10. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naltrexone dose-selectively modulates goal-directed behavior and the hypothalamic proteome in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naltrexone dose-selectively modulates goal-directed behavior and the hypothalamic proteome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. albany.edu [albany.edu]
- 16. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 17. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 18. mmpc.org [mmpc.org]
- 19. Mu and delta opioid receptor knockout mice show increased colonic sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enhanced delta-opioid receptor-mediated antinociception in mu-opioid receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mu-opioid receptor knockout prevents changes in delta-opioid receptor trafficking induced by chronic inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A head-to-head comparison of Naltriben and naloxone in ethanol responding.
For Researchers, Scientists, and Drug Development Professionals
The endogenous opioid system plays a crucial role in mediating the reinforcing effects of ethanol (B145695), making opioid receptor antagonists a key area of research for the development of therapeutics for alcohol use disorder (AUD). This guide provides a detailed comparison of two such antagonists: Naltriben, a selective delta-opioid receptor antagonist, and naloxone (B1662785), a non-selective opioid receptor antagonist with a higher affinity for mu-opioid receptors. This comparison is based on available preclinical experimental data to inform researchers on their differential effects on ethanol responding.
Executive Summary
This compound and naloxone both demonstrate efficacy in reducing ethanol consumption in animal models, but their mechanisms and selectivity profiles suggest distinct therapeutic potentials. Naloxone, a widely studied non-selective antagonist, effectively reduces overall ethanol intake. This compound, through its selective blockade of delta-opioid receptors, appears to specifically target the rewarding aspects of ethanol by preventing ethanol-induced dopamine (B1211576) release in the nucleus accumbens. The choice between a selective and a non-selective antagonist may depend on the specific aspect of ethanol addiction being targeted, such as craving and relapse versus overall consumption.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound (and the related delta-opioid antagonist, naltrindole) and naloxone on ethanol responding.
Table 1: Effects of this compound and Naltrindole on Ethanol Responding
| Compound | Animal Model | Dosing (mg/kg) | Route | Key Findings | Reference |
| Naltrindole | Alcohol-preferring (P) rats | 10 | i.p. | 28% suppression of alcohol intake. | [1] |
| Naltrindole | Alcohol-preferring (P) rats | 15 | i.p. | 44% suppression of alcohol intake. | [1] |
| Naltrindole | Freely moving rats | Infusion | Reverse dialysis in NAc | Completely prevented ethanol-induced increase in extracellular dopamine. | [2] |
Table 2: Effects of Naloxone on Ethanol Responding
| Animal Model | Dosing (mg/kg) | Route | Key Findings | Reference |
| Wistar rats (binge-like intake) | 5.0 | s.c. | Significantly blocked binge-like ethanol drinking. | [3] |
| Adolescent rats | 0.75, 1.5, 2.5 | i.p. | Dose-dependently suppressed ethanol-induced locomotor activation. | |
| Morphine-dependent mice | 2.0, 3.0 g/kg (ethanol) | i.p. | Ethanol suppressed naloxone-precipitated escape response. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the experimental protocols used in the cited studies.
Operant Ethanol Self-Administration
This model is used to assess the reinforcing properties of ethanol and the motivation of animals to consume it.
-
Subjects: Typically, male Wistar or Long-Evans rats are used. For studies on genetic predisposition, alcohol-preferring (P) rat lines are utilized.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
-
Procedure:
-
Training: Rats are often trained to press a lever for a sucrose (B13894) solution, which is gradually replaced with an ethanol solution (e.g., 10% w/v). This "saccharin-fading" procedure helps to overcome the innate taste aversion to ethanol.[4]
-
Stable Responding: Animals are trained until they demonstrate stable lever pressing for the ethanol solution. This is typically defined as a consistent number of rewards earned over a set number of sessions.
-
Drug Administration: Prior to the experimental session, animals are administered either the vehicle, this compound, or naloxone via the specified route (e.g., intraperitoneal, subcutaneous).
-
Data Collection: The number of lever presses (indicative of seeking behavior) and the volume of ethanol consumed are recorded.[5][6]
-
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters, such as dopamine, in specific brain regions of awake, freely moving animals.
-
Subjects: Male Wistar rats are commonly used.
-
Surgical Procedure: A guide cannula is stereotaxically implanted into the brain region of interest, typically the nucleus accumbens, a key area in the brain's reward pathway.
-
Microdialysis:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the aCSF.
-
The collected dialysate is then analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the concentration of dopamine.[2][4]
-
-
Experimental Design: Following a baseline collection period, animals are administered ethanol with or without prior administration of the antagonist (this compound or naloxone). Dialysate samples are collected at regular intervals to measure changes in dopamine levels.[2]
Signaling Pathways and Mechanisms of Action
The reinforcing effects of ethanol are largely mediated by its ability to increase dopamine release in the mesolimbic pathway, particularly in the nucleus accumbens. The endogenous opioid system modulates this pathway.
Naloxone: Non-Selective Opioid Receptor Antagonist
Naloxone is a competitive antagonist at mu-, kappa-, and delta-opioid receptors, with the highest affinity for the mu-opioid receptor. Ethanol is believed to trigger the release of endogenous opioids (like beta-endorphin (B3029290) and enkephalins), which then act on these receptors. By blocking these receptors, naloxone attenuates the rewarding effects of ethanol.
This compound: Selective Delta-Opioid Receptor Antagonist
This compound's selectivity for the delta-opioid receptor allows for a more targeted investigation of this specific receptor's role in ethanol's effects. Studies suggest that delta-opioid receptors are critically involved in the ethanol-induced stimulation of dopamine release in the nucleus accumbens.[2] By selectively blocking these receptors, this compound can prevent this key neurochemical event associated with ethanol reward.
References
- 1. Regulation of operant oral ethanol self-administration: a dose-response curve study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of delta-opioid receptors in the nucleus accumbens prevents ethanol-induced stimulation of dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binge-Like, Naloxone-Sensitive, Voluntary Ethanol Intake at Adolescence Is Greater Than at Adulthood, but Does Not Exacerbate Subsequent Two-Bottle Choice Drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of Ethanol-Reinforced Behavior by Naltrexone Is Associated with Attenuation of the Ethanol-Induced Increase in Dialysate Dopamine Levels in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Naltriben Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Naltriben's performance with other alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to assist in the replication of these crucial studies.
This compound is a potent and selective antagonist of the delta-opioid receptor (δ-opioid receptor), with a notable preference for the δ₂ subtype.[1][2] Its utility in neuroscience research is well-established for differentiating between δ-opioid receptor subtypes. However, its pharmacological profile is complex, exhibiting kappa-opioid (κ-opioid) receptor agonist activity at higher doses and acting as a noncompetitive antagonist at the mu-opioid (μ-opioid) receptor.[1] A significant off-target activity of this compound is its role as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, an effect implicated in glioblastoma cell migration and invasion. This guide synthesizes data from key studies to provide a comprehensive overview of this compound's binding affinity, functional activity, and associated experimental protocols.
Comparative Binding Affinity of this compound and Other Opioid Antagonists
The binding affinity of this compound for opioid receptors has been characterized in several studies. The following table summarizes the equilibrium dissociation constants (Ki) for this compound and compares it with other common opioid receptor antagonists. It is important to note that variations in experimental conditions can influence these values.
| Compound | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Reference |
| This compound | 9.3 | 19.79 ± 1.12 | 82.75 ± 6.32 | [1][3] |
| Naltrindole | 13 | - | - | [3] |
| Naloxone | 193 | - | - | [3] |
Note: A lower Ki value indicates a higher binding affinity.
Functional Activity of this compound
This compound's functional activity extends beyond its primary role as a δ-opioid receptor antagonist. The following table summarizes its key functional parameters.
| Activity | Receptor/Channel | Parameter | Value | Reference |
| δ-Opioid Receptor Antagonism | δ-Opioid Receptor | IC50 (cAMP assay) | 14 nM | [3] |
| TRPM7 Channel Activation | TRPM7 | EC50 | ~20 µM | [4] |
Experimental Protocols
To facilitate the replication of key this compound studies, detailed methodologies for common assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of this compound for δ, μ, and κ-opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Radioligand (e.g., [³H]naltrindole for δ-receptors, [³H]DAMGO for μ-receptors, [³H]diprenorphine for κ-receptors).[1]
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event of Gαi/o-coupled receptors like opioid receptors.
Objective: To determine the functional antagonist potency (IC50) of this compound at the δ-opioid receptor.
Materials:
-
Cells expressing the δ-opioid receptor (e.g., CHO cells).
-
A δ-opioid receptor agonist (e.g., SNC-162).
-
This compound.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP detection kit.
Procedure:
-
Cell Plating: Plate cells in a multi-well plate and allow them to adhere.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of the δ-opioid agonist (typically at its EC80) and forskolin to stimulate cAMP production.
-
Incubation: Incubate for a defined period to allow for cAMP accumulation.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.
Caption: Workflow for a cAMP functional assay to determine antagonist potency.
This compound's Dual Role: δ-Opioid Antagonism and TRPM7 Activation
A critical consideration when interpreting studies involving this compound is its off-target effect as a TRPM7 channel activator. This is particularly relevant in cancer research, where TRPM7 has been implicated in cell migration and invasion.
Caption: this compound's dual signaling effects.
References
A Comparative Analysis of Naltriben and [D-Ala2,Glu4]deltorphin Antagonism at the Delta-Opioid Receptor
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological effects, experimental data, and signaling pathways associated with Naltriben and its antagonism of [D-Ala2,Glu4]deltorphin at the delta-opioid receptor.
This compound, a potent and selective antagonist of the delta-opioid receptor (DOR), exhibits a pharmacological profile that directly opposes the effects of delta-opioid agonists like [D-Ala2,Glu4]deltorphin. This guide provides a detailed comparison of their interactions with the delta-opioid receptor, supported by quantitative data, experimental methodologies, and visual representations of the underlying signaling mechanisms. While both molecules are instrumental in probing the function of the delta-opioid system, their opposing actions and the off-target effects of this compound present critical considerations for experimental design and interpretation.
At a Glance: Similarities and Differences in Antagonistic Effects
Fundamentally, this compound demonstrates effects consistent with antagonism of [D-Ala2,Glu4]deltorphin. As a selective DOR antagonist, this compound effectively blocks the downstream signaling initiated by the agonist activity of [D-Ala2,Glu4]deltorphin at the same receptor.[1] Studies have shown that pretreatment with this compound can attenuate or completely reverse the physiological effects induced by [D-Ala2,Glu4]deltorphin, such as antinociception.[1] Both compounds exhibit a high affinity and selectivity for the delta-opioid receptor, particularly the δ2 subtype.[2][3]
However, a key divergence in their pharmacological profiles lies in this compound's documented off-target activities. At higher concentrations, this compound can act as a kappa-opioid receptor agonist and an activator of the TRPM7 channel, leading to physiological responses independent of its delta-opioid receptor antagonism.[4] In contrast, [D-Ala2,Glu4]deltorphin is recognized for its high selectivity for the delta-opioid receptor.[5][6]
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound and [D-Ala2,Glu4]deltorphin for the mu (µ), delta (δ), and kappa (κ) opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| This compound | δ (delta) | 0.1 - 1.0 | [7] |
| µ (mu) | 19.79 | [8] | |
| κ (kappa) | 29 - 82.75 | [8][9] | |
| [D-Ala2,Glu4]deltorphin | δ (delta) | 1.5 | [10] |
| µ (mu) | >1000 | [10] | |
| κ (kappa) | >1000 | [10] |
Delving into the Mechanisms: Signaling Pathways
The delta-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist such as [D-Ala2,Glu4]deltorphin, initiates a signaling cascade that leads to various cellular responses, including analgesia. This compound, as an antagonist, binds to the receptor but does not activate it, thereby blocking the agonist-induced signaling.
This compound also exhibits off-target effects, notably the activation of the TRPM7 channel, which can lead to increased intracellular calcium and subsequent activation of the MAPK/ERK signaling pathway, independent of opioid receptor activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the antagonistic properties of this compound against [D-Ala2,Glu4]deltorphin. Below are outlines of key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Protocol Details:
-
Membrane Preparation: Cell membranes from tissues or cell lines expressing the delta-opioid receptor (e.g., CHO-DOR cells) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled delta-opioid ligand (e.g., [³H]naltrindole) and a range of concentrations of the unlabeled test compound (this compound or [D-Ala2,Glu4]deltorphin).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Antinociception Assay (Tail-Flick Test)
This assay assesses the analgesic properties of a compound by measuring the latency of a rodent to withdraw its tail from a thermal stimulus.
Protocol Details:
-
Acclimatization: Rodents (typically mice or rats) are acclimatized to the testing apparatus.
-
Baseline Measurement: The baseline tail-flick latency is determined by applying a focused beam of heat to the tail and measuring the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Animals are administered the antagonist (this compound) at a specific time point before the agonist ([D-Ala2,Glu4]deltorphin).
-
Testing: At various time points after agonist administration, the tail-flick latency is measured again.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated to quantify the analgesic effect. The ability of this compound to reduce the %MPE of [D-Ala2,Glu4]deltorphin indicates antagonism.
Functional Cellular Assays (cAMP and ERK Phosphorylation)
These assays measure the downstream signaling effects of receptor activation or blockade.
cAMP Assay:
-
Cell Culture: Cells expressing the delta-opioid receptor are cultured.
-
Treatment: Cells are pre-treated with the antagonist (this compound) followed by stimulation with an adenylyl cyclase activator (e.g., forskolin) and the agonist ([D-Ala2,Glu4]deltorphin).
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA). A decrease in forskolin-stimulated cAMP levels upon agonist treatment indicates Gi/o coupling, and the blockade of this effect by this compound confirms its antagonistic activity.
ERK Phosphorylation Assay (Western Blot):
-
Cell Culture and Treatment: Cells expressing the delta-opioid receptor are treated with the agonist ([D-Ala2,Glu4]deltorphin) for various time points, with or without pre-treatment with the antagonist (this compound).
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Analysis: The bands are visualized, and the ratio of p-ERK to total ERK is quantified to determine the level of ERK activation. This compound's ability to inhibit agonist-induced ERK phosphorylation demonstrates its antagonism.
Conclusion
This compound and [D-Ala2,Glu4]deltorphin serve as valuable pharmacological tools for investigating the delta-opioid system. While this compound effectively antagonizes the agonist effects of [D-Ala2,Glu4]deltorphin at the delta-opioid receptor, its off-target activities at the kappa-opioid receptor and TRPM7 channel necessitate careful consideration in experimental design and data interpretation. The provided data and protocols offer a framework for researchers to further explore the intricate pharmacology of these compounds and their roles in delta-opioid receptor-mediated processes.
References
- 1. naltrindole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The Infarct-Reducing Effect of the δ2 Opioid Receptor Agonist Deltorphin II: The Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Receptor heterodimerization leads to a switch in signaling: β-arrestin2-mediated ERK activation by μ-δ opioid receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
Naltriben's Dichotomous Impact on Cellular Signaling: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Naltriben, a derivative of the opioid antagonist naltrexone, presents a complex pharmacological profile, acting as a highly selective delta-opioid receptor antagonist while also exhibiting off-target effects as a TRPM7 channel activator. This dual functionality leads to divergent impacts on intracellular signaling cascades, making a thorough understanding of its activity crucial for its application in research and drug development. This guide provides a comparative analysis of this compound's influence on key signaling pathways, supported by experimental data and detailed methodologies.
Delta-Opioid Receptor Antagonism: The Canonical Pathway
This compound is well-established as a potent and selective antagonist of the delta-opioid receptor (δ-OR), with a preference for the δ2 subtype.[1][2] In its canonical role, this compound blocks the signaling cascade initiated by endogenous or exogenous delta-opioid receptor agonists. Opioid receptors, including the delta-opioid receptor, are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).[3] Agonist binding to the delta-opioid receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[3][4] By binding to the receptor without activating it, this compound prevents these downstream effects.
Comparative Potency of Delta-Opioid Receptor Antagonists
The following table summarizes the binding affinities of this compound and other common delta-opioid receptor antagonists. Lower Ki values indicate higher binding affinity.
| Antagonist | Receptor Subtype Selectivity | Ki (nM) | Reference Compound |
| This compound | δ2 > δ1 | ~0.2-0.5 | Naltrindole |
| Naltrindole | Non-selective δ | ~0.1-0.3 | - |
| (E)-7-Benzylidenenaltrexone (BNTX) | δ1 selective | ~2.5-10 | This compound |
TRPM7 Channel Activation: An Off-Target Effect with Significant Consequences
More recent research has unveiled a novel function of this compound as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[5][6][7] TRPM7 is a ubiquitously expressed ion channel with a covalently linked kinase domain, playing a critical role in cellular calcium and magnesium homeostasis.[8] this compound-mediated activation of TRPM7 leads to an influx of Ca2+, which in turn triggers downstream signaling events independent of its opioid receptor antagonism.
Impact on the MAPK/ERK and PI3K/Akt Pathways
A key consequence of this compound-induced TRPM7 activation is the potentiation of the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway.[5][7] This has been observed to enhance the migration and invasion of glioblastoma cells.[5][7] Conversely, the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, another critical regulator of cell growth and survival, appears to be unaffected by this compound.[5][7]
The diagram below illustrates the signaling pathway activated by this compound through TRPM7.
Caption: this compound activates TRPM7, leading to Ca²⁺ influx and subsequent activation of the MAPK/ERK pathway, while not affecting the PI3K/Akt pathway.
Experimental Protocols
Western Blot for ERK Phosphorylation
Objective: To quantify the effect of this compound on the phosphorylation of ERK1/2.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., U87 glioblastoma cells) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).[5]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 (t-ERK1/2) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an appropriate imaging system.
-
Analysis: Quantify band intensities and normalize p-ERK1/2 levels to t-ERK1/2 levels.
Calcium Imaging Assay
Objective: To measure intracellular calcium influx following this compound application.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution for 30-60 minutes at room temperature in the dark.[7]
-
Imaging: Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.
-
Data Acquisition: Continuously record the fluorescence intensity at the appropriate excitation and emission wavelengths. Establish a baseline reading.
-
This compound Application: Perfuse the chamber with a solution containing this compound and continue recording to observe changes in intracellular calcium concentration.
-
Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths to determine the relative change in intracellular calcium.
The following diagram illustrates a typical experimental workflow for assessing this compound's impact on a specific signaling pathway.
Caption: A generalized workflow for studying the effects of this compound on cellular signaling pathways.
Summary and Conclusion
This compound's pharmacological actions are more complex than its initial classification as a delta-opioid receptor antagonist would suggest. Its ability to activate TRPM7 channels and subsequently the MAPK/ERK pathway introduces a layer of activity that is critical to consider in experimental design and data interpretation. Researchers utilizing this compound should be aware of its dual effects and employ appropriate controls to dissect the contributions of delta-opioid receptor antagonism versus TRPM7 activation to their observed results. This comparative guide provides a framework for understanding and investigating the multifaceted signaling impacts of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Selective in vivo binding of [3H]this compound to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activation of TRPM7 by this compound enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Naltriben's δ2-Opioid Receptor Selectivity Over κ-Opioid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Naltriben is a well-established δ-opioid receptor antagonist with a preference for the δ2 subtype.[1][2] However, to ensure the validity of experimental results, it is crucial to confirm that its observed effects are indeed mediated by the δ2-opioid receptor and not a result of off-target interactions with the κ-opioid receptor, particularly as evidence suggests this compound can exhibit κ-opioid agonist activity at higher concentrations.[2][3] This guide provides a comparative framework with detailed experimental protocols to rigorously assess the selectivity of this compound in your specific assay.
This guide will explore two primary in vitro methodologies: Radioligand Binding Assays and Functional Assays. These techniques, when used in conjunction, provide a comprehensive profile of this compound's interaction with both δ- and κ-opioid receptors.
Comparative Binding Affinity of this compound
A critical first step in characterizing this compound's selectivity is to determine its binding affinity (Ki) for both the δ- and κ-opioid receptors. A significantly lower Ki for the δ-opioid receptor indicates a higher binding affinity.
| Ligand | Receptor Target | Binding Affinity (Ki) in nM |
| This compound | µ-opioid | 19.79 ± 1.12[4] |
| This compound | δ-opioid | --- |
| This compound | κ-opioid | 82.75 ± 6.32[4] |
Note: Further literature review is required to populate the δ-opioid receptor binding affinity for a direct comparison.
Experimental Protocols
To experimentally validate the selectivity of this compound, a combination of binding and functional assays should be employed.
Radioligand Competitive Binding Assay
This assay directly measures the ability of this compound to displace a radiolabeled ligand that is known to bind selectively to either the δ- or κ-opioid receptor.
Objective: To determine the binding affinity (Ki) of this compound for δ- and κ-opioid receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Utilize cell lines stably expressing either the human δ-opioid receptor or the human κ-opioid receptor (e.g., HEK293 or CHO cells).
-
Culture cells to an appropriate density and harvest.
-
Prepare cell membrane fractions by homogenization and centrifugation.
-
-
Assay Setup:
-
In a multi-well plate, combine the cell membrane preparation with a fixed concentration of a selective radioligand.
-
For δ-opioid receptors: Use a radiolabeled δ-selective antagonist like [³H]Naltrindole.
-
For κ-opioid receptors: Use a radiolabeled κ-selective agonist like [³H]U-69,593.[5]
-
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radioactive, high-affinity ligand for the respective receptor).
-
-
Incubation and Detection:
-
Incubate the plates to allow the binding to reach equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the cellular response following receptor activation or blockade. This is crucial for confirming that this compound not only binds to the δ-receptor but also acts as an antagonist, while having minimal or no agonistic effect on the κ-receptor at the concentrations of interest.
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]
Objective: To assess this compound's antagonist activity at the δ-opioid receptor and its potential agonist activity at the κ-opioid receptor.
Methodology:
-
Cell Culture:
-
Use cell lines expressing either the δ-opioid receptor or the κ-opioid receptor.
-
-
Assay Protocol:
-
To test for δ-antagonism:
-
Pre-incubate the δ-receptor expressing cells with varying concentrations of this compound.
-
Stimulate the cells with a known δ-opioid receptor agonist (e.g., SNC80).
-
Add forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels.[6]
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
-
To test for κ-agonism:
-
Incubate the κ-receptor expressing cells with increasing concentrations of this compound alone.
-
Add forskolin.
-
Lyse the cells and measure cAMP levels.
-
-
-
Data Analysis:
-
For δ-antagonism, a rightward shift in the agonist dose-response curve in the presence of this compound indicates competitive antagonism. The Schild plot analysis can be used to determine the pA2 value, a measure of antagonist potency.
-
For κ-agonism, a dose-dependent decrease in cAMP levels in the presence of this compound would indicate agonist activity.
-
Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which is involved in receptor desensitization and signaling.[7]
Objective: To provide an alternative functional readout for this compound's activity at δ- and κ-opioid receptors.
Methodology:
-
Assay Principle:
-
Utilize a cell-based assay that measures the interaction between the receptor and β-arrestin. This can be achieved using various technologies, such as enzyme fragment complementation (EFC) or fluorescence/bioluminescence resonance energy transfer (FRET/BRET).[8]
-
-
Assay Protocol:
-
To test for δ-antagonism:
-
Pre-treat δ-receptor expressing cells with this compound.
-
Add a δ-agonist to induce β-arrestin recruitment.
-
Measure the signal generated by the β-arrestin recruitment assay.
-
-
To test for κ-agonism:
-
Treat κ-receptor expressing cells with increasing concentrations of this compound.
-
Measure the β-arrestin recruitment signal.
-
-
-
Data Analysis:
-
Inhibition of the agonist-induced signal in δ-receptor expressing cells confirms this compound's antagonist activity.
-
A dose-dependent increase in the signal in κ-receptor expressing cells would indicate agonist activity at the κ-receptor.
-
Mandatory Visualizations
Signaling Pathway of the δ-Opioid Receptor
Caption: Canonical Gαi signaling pathway of the δ-opioid receptor.
Experimental Workflow for Confirming this compound's Selectivity
Caption: Workflow to determine this compound's receptor selectivity.
By following these experimental protocols and comparing the resulting data, researchers can confidently ascertain whether the effects of this compound in their specific assay are mediated by its intended target, the δ2-opioid receptor, or by off-target interactions with the κ-opioid receptor. This rigorous validation is essential for the accurate interpretation of experimental data and the advancement of research in opioid pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Delta antagonist and kappa agonist activity of this compound: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of this compound as a ligand for opioid mu and kappa receptors in rat cerebral cortex [pubmed.ncbi.nlm.nih.gov]
- 5. Selective KOP Receptor Agonists: Probe 1 & Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Safety Operating Guide
Navigating the Safe Disposal of Naltriben: A Procedural Guide
Understanding Naltriben: Properties and Hazards
Before handling or disposing of this compound, it is essential to be aware of its chemical properties and potential hazards. Although its toxicological properties have not been thoroughly investigated, it should be treated as a hazardous substance.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₅NO₄ |
| Molar Mass | 415.489 g·mol⁻¹[1] |
| Appearance | Solid[3][4] |
| Solubility | Soluble in DMSO[3][4] |
| Storage | Recommended at -20°C[3] |
Table 2: Summary of Known Hazards
| Hazard Type | Description | Precautionary Actions |
| Health Hazards | May be harmful if inhaled, swallowed, or absorbed through the skin.[2] May cause irritation to the eyes, skin, and respiratory tract.[2] The complete toxicological properties are not fully known.[2] | Avoid generating dust. Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[3] Use appropriate Personal Protective Equipment (PPE).[2] |
| Environmental Hazards | May cause long-lasting harmful effects to aquatic life.[5] | Prevent release into the environment.[5] Do not dispose of down the drain or in general waste.[6][7] |
| Fire Hazards | Not fully characterized. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] | Wear self-contained breathing apparatus for firefighting if necessary.[2] |
Standard Operating Procedure for this compound Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial waste generation to final removal by environmental health and safety (EHS) professionals. This procedure is designed to comply with general laboratory waste management guidelines.[8]
Experimental Protocol: this compound Waste Management
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Always wear standard laboratory PPE, including a lab coat, safety goggles approved under standards such as NIOSH (US) or EN 166 (EU), and chemical-resistant gloves.[2]
-
Handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with non-hazardous waste.[9]
-
Designate a specific, compatible, and clearly labeled hazardous waste container for all this compound-contaminated materials.[8][10]
-
Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), weigh boats, and consumables. Place these items directly into a designated solid chemical waste container.
-
Liquid Waste: This includes solutions containing this compound. Collect in a sealable, chemical-resistant container (e.g., a glass or polyethylene (B3416737) bottle). Do not overfill containers.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in an approved sharps container.[8]
-
3. Labeling Hazardous Waste:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name, "this compound."[10]
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Note the date when waste was first added to the container.
4. Storage of Waste:
-
Store the sealed this compound waste container in a designated Satellite Accumulation Area (SAA).[8]
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents or strong bases.[11]
-
Keep the waste container closed at all times, except when adding waste.[8][10]
5. Disposal Procedure:
-
Do not attempt to neutralize or treat this compound waste in the laboratory unless you have a validated and approved protocol for doing so.
-
Never dispose of this compound down the sink or in the regular trash. [6][7][12] This is to prevent environmental contamination and potential harm to aquatic life.[5]
-
Once the waste container is full or ready for disposal, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
6. Accidental Spills:
-
In the event of a spill, avoid dust formation.[2]
-
Wearing appropriate PPE, carefully sweep up solid material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor or EHS department as required by your institution's policies.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. biosynth.com [biosynth.com]
- 6. drugcheckingbc.ca [drugcheckingbc.ca]
- 7. nems.nih.gov [nems.nih.gov]
- 8. odu.edu [odu.edu]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. nswai.org [nswai.org]
- 11. fishersci.com [fishersci.com]
- 12. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
